molecular formula C12H20BrNO3 B1326728 Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate CAS No. 1119451-39-6

Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Número de catálogo: B1326728
Número CAS: 1119451-39-6
Peso molecular: 306.2 g/mol
Clave InChI: FIKAZUXFNPDFCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C12H20BrNO3 and its molecular weight is 306.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO3/c1-3-10(13)11(15)14-7-5-6-9(8-14)12(16)17-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKAZUXFNPDFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC(C1)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate, a functionalized piperidine derivative of interest in medicinal chemistry and drug discovery. Piperidine scaffolds are central to a vast number of pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties and engage with a range of biological targets.[1][2] The introduction of an α-bromoamide moiety to the piperidine nitrogen offers a reactive handle for further chemical modification and presents potential for covalent interactions with biological macromolecules. This document details the molecular structure, physicochemical properties, a robust synthesis protocol rooted in established chemical principles, and a discussion of the potential applications of this compound as a versatile building block in the development of novel therapeutics.

Introduction and Significance

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across diverse therapeutic areas, including neurology, oncology, and infectious diseases.[1][3] Its prevalence stems from its saturated, six-membered heterocyclic structure, which allows it to adopt well-defined three-dimensional conformations, making it an excellent fragment for occupying specific binding pockets in protein targets.[1]

This compound combines this key heterocyclic motif with two other important functional groups: an ethyl ester and an α-bromo amide. The ethyl ester provides a site for modification or can act as a key interaction point with a biological target. The α-bromo amide group is a particularly noteworthy feature. It functions as an electrophilic center, susceptible to nucleophilic attack, and can be employed as a precursor for a variety of subsequent chemical transformations. Furthermore, α-haloamides are known to act as covalent modifiers of enzymes, particularly those with nucleophilic residues like cysteine or serine in their active sites. This potential for covalent modification can lead to compounds with high potency and prolonged duration of action.

This guide serves to consolidate the available information on this compound and to provide a scientifically grounded framework for its synthesis and potential utilization in research and development.

Molecular Profile and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is critical for its application in research. Below is a summary of the key identifiers and calculated properties for this compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1119451-39-6[4][5][6]
Molecular Formula C₁₂H₂₀BrNO₃[4]
Molecular Weight 306.20 g/mol [4]
Appearance Predicted to be a colorless to pale yellow oil or low-melting solidInferred
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and DMSO.Inferred

Synthesis and Mechanism

The synthesis of this compound is most logically achieved through the N-acylation of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) with a suitable 2-bromobutanoyl electrophile. This is a standard amide bond formation reaction.

Synthesis of the Acylating Agent: 2-Bromobutanoyl Bromide

The requisite acylating agent, 2-bromobutanoyl bromide, can be prepared from butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8][9] This classic method introduces a bromine atom at the α-position of a carboxylic acid.

The HVZ reaction proceeds in several stages:

  • Activation of the Carboxylic Acid : Butanoic acid is first converted to its acyl bromide by treatment with phosphorus tribromide (PBr₃).[8][9]

  • Enolization : The resulting acyl bromide, which enolizes more readily than the parent carboxylic acid, forms an enol intermediate.[8][9]

  • α-Bromination : The enol tautomer then reacts with bromine (Br₂) to afford the α-bromo acyl bromide.[8][9]

HVZ_Reaction

N-Acylation of Ethyl Piperidine-3-carboxylate

The final step is the coupling of ethyl piperidine-3-carboxylate with the prepared 2-bromobutanoyl bromide. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen bromide byproduct.

Acylation_Reaction

The causality behind this experimental choice lies in the nucleophilicity of the secondary amine of the piperidine ring and the electrophilicity of the acyl bromide. The base, often a tertiary amine like triethylamine or diisopropylethylamine, is crucial to prevent the protonation of the starting piperidine by the HBr generated, which would render it unreactive.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical transformations for amide bond formation.

Materials and Reagents:

  • Ethyl piperidine-3-carboxylate (Ethyl nipecotate)

  • 2-Bromobutanoyl bromide

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup : To a solution of ethyl piperidine-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Bromide : Slowly add a solution of 2-bromobutanoyl bromide (1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture.

  • Reaction Progression : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure compound.

Characterization and Analytical Data

Predicted ¹H NMR Spectroscopy
  • Ethyl Group : A triplet integrating to 3 protons around 1.2-1.3 ppm (CH₃) and a quartet integrating to 2 protons around 4.1-4.2 ppm (OCH₂).

  • Butanoyl Chain : A triplet integrating to 3 protons around 1.0-1.1 ppm (CH₃), a multiplet integrating to 2 protons around 1.9-2.1 ppm (CH₂), and a triplet integrating to 1 proton around 4.4-4.6 ppm (CHBr).

  • Piperidine Ring : A complex series of multiplets integrating to 9 protons between approximately 1.5 and 3.8 ppm. Due to the presence of the amide bond, restricted rotation may lead to broadened or multiple signals for the piperidine protons at room temperature.

Predicted ¹³C NMR Spectroscopy
  • Ethyl Group : Signals around 14 ppm (CH₃) and 60 ppm (OCH₂).

  • Ester Carbonyl : A signal around 172-174 ppm.

  • Amide Carbonyl : A signal around 168-170 ppm.

  • Butanoyl Chain : Signals for the methyl, methylene, and alpha-bromo methine carbons.

  • Piperidine Ring : A set of signals corresponding to the five distinct carbon atoms of the piperidine ring.

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS) : The calculated exact mass for [M+H]⁺ (C₁₂H₂₁BrNO₃⁺) would be a key characterization parameter. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a distinctive feature in the mass spectrum.

Potential Applications in Drug Discovery

While specific biological activities for this compound have not been reported, its structural features suggest several promising avenues for research.

  • Covalent Inhibitors : The α-bromo amide moiety can act as a warhead for the development of covalent inhibitors targeting enzymes with nucleophilic residues in their active sites, such as cysteine proteases or certain kinases.

  • Fragment-Based Drug Discovery (FBDD) : This compound can serve as a versatile fragment for FBDD campaigns. The piperidine core provides a 3D scaffold, while the bromo- and ester- functionalities allow for rapid elaboration into more complex molecules.

  • Chemical Probe Development : The reactive handle can be used to attach reporter tags (e.g., fluorophores, biotin) for the development of chemical probes to study biological pathways or validate drug targets.

  • Intermediate for Library Synthesis : This molecule is an ideal starting point for the synthesis of diverse libraries of piperidine-based compounds through nucleophilic substitution of the bromine atom with various amines, thiols, or other nucleophiles.

Conclusion

This compound is a strategically functionalized molecule that holds significant potential as a building block in medicinal chemistry and chemical biology. Its synthesis is achievable through well-established and reliable chemical methods. The combination of a privileged piperidine scaffold with a reactive α-bromo amide functional group makes it a valuable tool for researchers aiming to develop novel therapeutics, particularly covalent inhibitors and chemical probes. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new lead compounds for a variety of disease targets.

References

  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

  • ChemExpress. (n.d.). CAS 1119451-39-6|this compound. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 13(10), e0205212. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidaion of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of novel chemical entities is a cornerstone of progress. Piperidine scaffolds are prevalent in a vast array of bioactive molecules and approved drugs, making their derivatives key targets for synthesis.[1][2] This guide provides an in-depth, technical walkthrough for the complete structure elucidation of a newly synthesized compound, Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate.

This document eschews a rigid, templated approach. Instead, it presents a logical, causality-driven workflow from initial purity assessment to the final stereochemical assignment. As a self-validating system, each analytical step is designed to corroborate the findings of the last, ensuring the highest degree of scientific integrity and confidence in the final structural assignment. We will explore the "why" behind experimental choices, grounding our protocols in established principles and authoritative standards.

Foundational Analysis: Purity and Molecular Formula Confirmation

Before delving into detailed structural analysis, it is imperative to establish the purity and confirm the molecular formula of the synthesized compound. This foundational step prevents the misinterpretation of spectroscopic data due to the presence of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically the first choice for a molecule with the expected polarity of our target compound.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation: Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with a mobile phase of 50:50 acetonitrile:water.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile. Dilute to a working concentration of 0.1 mg/mL.

  • Injection and Elution: Inject 10 µL of the sample and run a gradient elution from 50% to 95% acetonitrile over 20 minutes to ensure the elution of any less polar impurities.

  • Detection: Use a UV detector set at a wavelength where the amide or ester carbonyl is expected to have some absorbance (e.g., 210-220 nm).

  • Data Analysis: Integrate the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is generally required for proceeding with detailed structural analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The presence of bromine is a key feature to confirm, as it has a characteristic isotopic pattern.[3][4]

Expected Molecular Ion: The molecular formula is C₁₂H₂₀BrNO₃. The monoisotopic mass is calculated as: (12 * 12.00000) + (20 * 1.00783) + (1 * 78.91834) + (3 * 15.99491) + (1 * 14.00307) = 305.06267 Da

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[5] This will result in two molecular ion peaks of nearly equal intensity, M and M+2, separated by approximately 2 Da.[6][7]

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a ~100 µg/mL solution of the compound in methanol with 0.1% formic acid to promote ionization.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Acquisition Mode: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Analysis:

    • Identify the isotopic cluster for the [M+H]⁺ ion. Expect to see peaks at approximately m/z 306.0705 and 308.0685.

    • Confirm that the mass difference is ~1.998 Da and the intensity ratio is approximately 1:1.

    • Use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak (m/z 306.0705). The calculated formula should match C₁₂H₂₁BrNO₃⁺.

Data Summary Table: Expected HRMS Data

IonCalculated m/z (Monoisotopic)Expected Isotopic Pattern
[M+H]⁺306.0705~1:1 ratio for m/z 306.07 and 308.07

Spectroscopic Characterization: Assembling the Molecular Framework

With purity and molecular formula confirmed, the next phase is to use a suite of spectroscopic techniques to piece together the molecule's connectivity.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Expected IR Absorptions:

  • C=O (Amide): A strong absorption band is expected around 1640-1680 cm⁻¹.

  • C=O (Ester): Another strong C=O stretch should appear at a higher frequency, typically 1730-1750 cm⁻¹.[8]

  • C-H (sp³): Aliphatic C-H stretching vibrations will be present just below 3000 cm⁻¹.

  • C-Br: The C-Br stretch is often weak and appears in the fingerprint region (500-600 cm⁻¹), which can be difficult to assign definitively.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption frequencies and correlate them with the expected functional groups. The presence of two distinct carbonyl peaks is a critical confirmation point.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to map out the complete proton and carbon framework and their connections.

Logical Workflow for NMR Analysis

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.

Predicted ¹H and ¹³C NMR Spectral Data

The structure of this compound contains several key spin systems. Due to the amide bond, restricted rotation can lead to the presence of rotamers, which may manifest as doubled peaks for piperidine ring protons and carbons, especially those near the nitrogen atom.[9]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts

Position LabelPredicted ¹H Shift (ppm)Predicted ¹H MultiplicityPredicted ¹³C Shift (ppm)Rationale
a (CH₃-CH₂)~1.90triplet (t)~12Aliphatic methyl adjacent to a methylene.
b (CH₃-CH₂)~1.25triplet (t)~14Ethyl ester methyl.
c (CH-Br)~4.50triplet (t)~45-50Deshielded by adjacent Br and C=O group.
d (CH₂-CH-Br)~2.10multiplet (m)~28Methylene adjacent to a stereocenter and a methyl group.
e (O-CH₂)~4.20quartet (q)~61Methylene of the ethyl ester, deshielded by oxygen.
f (Piperidine-2,6)~2.8-4.0multiplet (m)~45-55Adjacent to nitrogen, likely broad and complex due to rotamers.
g (Piperidine-3)~2.5-2.8multiplet (m)~40-45Methine carrying the ester group.
h (Piperidine-4,5)~1.5-2.0multiplet (m)~24-30Aliphatic methylenes within the piperidine ring.[10][11]
i (C=O, Amide)--~168-172Amide carbonyl.
j (C=O, Ester)--~170-174Ester carbonyl.[12]

Note: Chemical shifts are estimates and can be influenced by solvent and conformational effects.

Interpreting 2D NMR Data:

  • COSY: Will confirm the connectivity within the butanoyl chain (a-d) and the ethyl group (b-e). It will also show correlations between adjacent protons on the piperidine ring (f, g, h).

  • HSQC: Will directly link each proton signal to its attached carbon signal, confirming the assignments in the table above.

  • HMBC: This is crucial for connecting the fragments. Key correlations to look for are:

    • From the proton at position c (CH-Br) to the amide carbonyl carbon (i) .

    • From the piperidine protons at position f (Pip-2,6) to the amide carbonyl carbon (i) .

    • From the proton at position g (Pip-3) to the ester carbonyl carbon (j) .

    • From the ester methylene protons **e (O-CH₂) ** to the ester carbonyl carbon (j) .

Stereochemical Determination

The target molecule has two stereocenters: at C2 of the butanoyl chain and C3 of the piperidine ring. This means it can exist as a mixture of up to four diastereomers. Determining the relative and absolute stereochemistry is a critical final step.

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice for separating stereoisomers.[13] These techniques can quantify the ratio of diastereomers and, if a racemic synthesis was performed, the enantiomeric excess (ee) of each.

Experimental Protocol: Chiral HPLC/SFC

  • Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Optimization: Optimize the mobile phase (e.g., hexane/isopropanol for normal phase HPLC, or CO₂/methanol for SFC) to achieve baseline separation of all stereoisomers.

  • Quantification: Integrate the peak areas to determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the sample.

Workflow for Chiral Separation

Caption: Workflow for the separation of stereoisomers.

Advanced Structural Analysis (Optional)

If the relative and absolute stereochemistry cannot be determined by comparison to known standards, more advanced techniques may be required:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Can provide information about the relative stereochemistry of the piperidine ring substituents by measuring through-space proton-proton interactions.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides an unambiguous determination of the entire three-dimensional structure, including absolute stereochemistry.

Conclusion

The structure elucidation of a novel compound like this compound is a systematic process that builds a case for a specific chemical structure piece by piece. By following a logical workflow—from foundational purity and formula confirmation with HPLC and HRMS, through functional group identification with IR, to detailed connectivity mapping with a suite of 1D and 2D NMR techniques—a high-confidence assignment of the molecular framework can be achieved. The final, critical step of stereochemical analysis via chiral chromatography completes the picture, providing the full three-dimensional structure necessary for advancing drug development and research. Each step validates the others, ensuring the scientific rigor required in modern chemical science.

References

  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Zhang, Z., et al. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

  • Derrington, S. R., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). 17O NMR Spectroscopic Data for Carbonyl Compounds: I. Aldehydes and Ketones II. Carboxylic Acids and Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). CID 161290137 | C16H30N2O4. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-3-carboxylate. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Technical Disclosure Commons. (2024, May 27). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Synthetic Intermediate

This guide is structured to provide a comprehensive understanding of the chemical properties, synthesis, and potential applications of this molecule. As a Senior Application Scientist, my approach is to build a robust profile of the compound by integrating foundational chemical principles with data from closely related analogues. We will deconstruct the molecule to predict its behavior, propose logical and validated experimental protocols, and discuss the causality behind these choices. This document serves not only as a repository of information but as a framework for approaching the characterization and utilization of this and similar novel chemical building blocks.

Core Chemical & Physical Properties

Given the limited specific experimental data for Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate, the following table combines calculated values with properties inferred from its structural precursors, Ethyl piperidine-3-carboxylate (also known as Ethyl nipecotate)[2][3], and its structural isomer, Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate.[4][5] This approach provides a scientifically grounded starting point for laboratory work.

PropertyValue / Expected ValueSource / Rationale
CAS Number 1119451-39-6Chemical Supplier Data
Molecular Formula C₁₂H₂₀BrNO₃Calculated
Molecular Weight 306.20 g/mol Calculated
Exact Mass 305.06266 DaCalculated
Physical State Colorless to pale yellow liquid/oilInferred from Ethyl nipecotate[6] and related N-acylated piperidines.
Boiling Point Predicted: 378.6 ± 37.0 °C at 760 mmHgBased on prediction for the 4-carboxylate isomer.[5] High boiling point is expected due to molecular weight and polar functional groups.
Density ~1.3 g/cm³Inferred from the density of Ethyl nipecotate (~1.012 g/mL)[3] and the presence of the heavier bromine atom.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO, Chloroform).Based on the known solubility of Ethyl nipecotate.[7]
Stereochemistry Contains at least two chiral centers; exists as a mixture of diastereomers unless synthesized from stereochemically pure starting materials.Structural Analysis

The Critical Role of Stereochemistry

A key feature of this compound is the presence of two stereogenic centers:

  • C3 of the piperidine ring : Inherited from the ethyl piperidine-3-carboxylate starting material.

  • C2 of the butanoyl chain (the α-carbon) : Created by the bromination of the butanoyl moiety.

Consequently, the compound can exist as four possible stereoisomers (two pairs of diastereomers). The interaction of drug molecules with their biological targets is highly dependent on their three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is paramount in drug development.[8] The synthesis of a specific stereoisomer would necessitate the use of enantiomerically pure starting materials, such as (R)- or (S)-Ethyl piperidine-3-carboxylate.[9]

G cluster_piperidine Piperidine Ring Stereocenter cluster_acyl Acyl Chain Stereocenter R_Pip (R)-Ethyl piperidine-3-carboxylate Product This compound (Four Potential Stereoisomers) R_Pip->Product Acylation S_Pip (S)-Ethyl piperidine-3-carboxylate S_Pip->Product Acylation R_Acyl (R)-2-Bromobutanoyl chloride R_Acyl->Product Acylation S_Acyl (S)-2-Bromobutanoyl chloride S_Acyl->Product Acylation

Caption: Stereochemical diversity of the target compound.

Proposed Synthesis: Nucleophilic Acyl Substitution

The most direct and logical synthesis of the title compound is via the N-acylation of ethyl piperidine-3-carboxylate with 2-bromobutanoyl chloride. This is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Causality of Experimental Design:

  • Reagents :

    • Ethyl piperidine-3-carboxylate (Ethyl nipecotate) : The nucleophilic starting material.[2]

    • 2-Bromobutanoyl chloride : The electrophilic acylating agent. This reagent is highly reactive.[10]

    • Non-nucleophilic Base (e.g., Triethylamine, DIPEA) : Essential to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

    • Aprotic Solvent (e.g., Dichloromethane, THF) : The solvent must be dry and aprotic to prevent reaction with the highly reactive acyl chloride.

  • Conditions :

    • Inert Atmosphere (Nitrogen or Argon) : Prevents moisture from entering the reaction, which would hydrolyze the acyl chloride.

    • Low Temperature (0 °C) : The reaction is typically initiated at a low temperature to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

Detailed Step-by-Step Protocol
  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Ethyl piperidine-3-carboxylate (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cooling & Base Addition : Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Acyl Chloride Addition : Dissolve 2-Bromobutanoyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

G Start Dissolve Ethyl piperidine-3-carboxylate and Triethylamine in anhydrous DCM Cool Cool to 0 °C Start->Cool Add Dropwise addition of 2-Bromobutanoyl chloride in DCM Cool->Add React Stir at RT for 2-4h (Monitor by TLC/LC-MS) Add->React Workup Aqueous Workup (H₂O, HCl, NaHCO₃, Brine) React->Workup Isolate Dry (Na₂SO₄) and concentrate Workup->Isolate Purify Column Chromatography Isolate->Purify

Caption: General workflow for the synthesis protocol.

Reactivity and Synthetic Utility

The primary site of reactivity on this compound is the α-carbon bearing the bromine atom. This carbon is highly electrophilic for two main reasons:

  • Inductive Effect : The adjacent electron-withdrawing amide carbonyl group polarizes the C-Br bond.

  • Leaving Group Ability : Bromide is an excellent leaving group.

This makes the compound an ideal substrate for Sₙ2 reactions. The α-bromo amide can react with a wide variety of nucleophiles, allowing for the facile introduction of new functional groups. This versatility is what makes it a valuable building block for creating libraries of compounds in drug discovery.[11][12]

G cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Sₙ2 Substitution Products center_node This compound (α-Bromo Amide) Amine Amines (R₂NH) center_node->Amine Sₙ2 Reaction Thiol Thiols (RSH) center_node->Thiol Sₙ2 Reaction Azide Azide (N₃⁻) center_node->Azide Sₙ2 Reaction Carboxylate Carboxylates (RCOO⁻) center_node->Carboxylate Sₙ2 Reaction Amine_P α-Amino Amide Derivatives Thiol_P α-Thioether Derivatives Azide_P α-Azido Amide Derivatives Ester_P α-Acyloxy Derivatives

Caption: Synthetic utility via Sₙ2 reactions.

Predicted Spectroscopic Characterization

A crucial aspect of synthesizing a novel compound is confirming its structure. Below are the predicted key features for spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by two strong carbonyl absorption bands.

  • ~1735 cm⁻¹ : C=O stretch of the ethyl ester.

  • ~1650 cm⁻¹ : C=O stretch of the tertiary amide. The lower frequency compared to the ester is characteristic of amides.

  • ~650-550 cm⁻¹ : C-Br stretch.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak.

  • Isotopic Pattern : A key confirmation will be the presence of a characteristic isotopic pattern for bromine. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M) and one for the molecule containing the ⁸¹Br isotope (M+2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum provides the most detailed structural information. A significant feature of N-acylated piperidines is the restricted rotation around the amide C-N bond, which has partial double-bond character. This can lead to the observation of two distinct sets of signals for protons near the nitrogen atom, corresponding to two different conformations (rotamers).[13] This phenomenon can complicate the spectrum but also provides definitive proof of the N-acyl structure.

  • ¹H NMR :

    • ~4.5-5.0 ppm : A multiplet for the single proton on the α-carbon (CH-Br).

    • ~4.1 ppm : A quartet for the -OCH₂- protons of the ethyl ester.

    • ~1.5-3.8 ppm : A complex series of overlapping multiplets for the protons on the piperidine ring and the -CH₂- group of the butanoyl chain. The signals for the piperidine protons adjacent to the nitrogen will likely be broadened or doubled due to rotamers.

    • ~1.2 ppm : A triplet for the -CH₃ protons of the ethyl ester.

    • ~1.0 ppm : A triplet for the -CH₃ protons of the butanoyl chain.

  • ¹³C NMR :

    • ~172 ppm : Carbonyl carbon of the ethyl ester.

    • ~168 ppm : Carbonyl carbon of the amide.

    • ~60 ppm : -OCH₂- carbon of the ethyl ester.

    • ~40-55 ppm : Carbons of the piperidine ring adjacent to the nitrogen, potentially showing doubled signals.

    • ~45 ppm : α-carbon attached to bromine (CH-Br).

    • ~20-30 ppm : Other aliphatic carbons in the piperidine ring and butanoyl chain.

    • ~14 ppm : -CH₃ carbon of the ethyl ester.

    • ~11 ppm : -CH₃ carbon of the butanoyl chain.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment must be conducted based on its constituent parts and functional groups.

  • Acylating Agent Precursor (2-Bromobutanoyl chloride) : Acyl chlorides are corrosive and react violently with water, releasing HCl gas. They are lachrymators and respiratory irritants.[10]

  • α-Bromo Amide Structure : α-halogenated carbonyl compounds are often potent alkylating agents and should be treated as toxic and irritant.[11]

  • Piperidine Derivatives : Can be irritants and may have biological activity.

Recommended Precautions:

  • Personal Protective Equipment (PPE) : Always handle the compound in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Handling : Avoid inhalation of vapors and contact with skin and eyes. Use an inert atmosphere for reactions and storage to prevent decomposition by moisture.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.

Conclusion

This compound, while not extensively studied, emerges as a compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its key chemical properties are defined by the interplay between the established piperidine scaffold and the reactive α-bromo amide group. The synthetic route is straightforward, relying on well-understood nucleophilic acyl substitution principles. The true value of this molecule lies in its capacity for facile Sₙ2 functionalization, opening a gateway to a diverse range of α-substituted piperidine derivatives for screening in drug discovery programs. The insights provided in this guide, from predicted physicochemical properties to detailed experimental considerations, offer a solid foundation for any researcher or scientist looking to explore the chemistry of this promising building block.

References

  • BioCrick. (n.d.). Ethyl Nipecotate. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (R)-Nipecotate L-Tartrate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate. Retrieved from [Link]

  • El-Faham, A. et al. (2011). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. Molecules, 16(9), 7644-7651.
  • Chemexpress. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Vitale, P. et al. (2018). The Fascinating Chemistry of α‐Haloamides.
  • Al-Obaid, A. M. et al. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 32(1), 131-135.
  • PubChem. (n.d.). CID 161290137. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobutanoyl chloride. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

  • NCBI. (2017). Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). ethyl cis-2-[4-(tert-butoxycarbonylamino)phenyl]piperidine-3-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of GSK2830371, a Potent Allosteric Inhibitor of Wip1 Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Initial Note on Nomenclature: The compound of interest, GSK2830371, is a highly specific inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. It is crucial to note that the CAS number 1119451-39-6 has been erroneously associated with this compound in some commercial databases. The correct and verified CAS number for GSK2830371 is 1404456-53-6 . This guide will exclusively refer to the properties and data associated with CAS 1404456-53-6.

Introduction: The Significance of a Well-Characterized Molecule in Drug Discovery

In the landscape of modern drug discovery, particularly in oncology, the targeting of specific cellular pathways is paramount. GSK2830371 has emerged as a molecule of significant interest due to its potent and selective allosteric inhibition of Wip1 phosphatase, a key negative regulator of the p53 tumor suppressor pathway.[1][2] The amplification and overexpression of Wip1 are implicated in a variety of human cancers, making it a compelling therapeutic target. The efficacy and safety of any potential drug candidate are intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. This guide provides a comprehensive technical overview of the core physicochemical properties of GSK2830371, offering insights into the experimental rationale and methodologies that underpin our understanding of this promising inhibitor.

Core Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental characteristics is the bedrock of its development. The core identity and general properties of GSK2830371 are summarized below.

PropertyValueSource(s)
IUPAC Name (S)-5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)-N-(1-(cyclopropylamino)-3-cyclopentyl-1-oxopropan-2-yl)thiophene-2-carboxamide[3]
Synonyms GSK2830371, PPM1D Phosphatase Inhibitor II, PP2Cδ Inhibitor II, Wip1 Inhibitor II[3]
CAS Number 1404456-53-6[3]
Molecular Formula C₂₃H₂₉ClN₄O₂S[4]
Molecular Weight 461.02 g/mol [4]
Physical State Light yellow powder[3]
Purity ≥97% (HPLC) or ≥98% (HPLC)[3]
Rationale for Purity Assessment: The Imperative of a Well-Defined Starting Material

Solubility Profile: A Critical Determinant of Biological Activity and Formulation

The solubility of a drug candidate is a pivotal physicochemical property that influences its bioavailability and developability. Poor solubility can be a major impediment to achieving therapeutic concentrations in vivo.

SolventSolubilityConcentration (Molar)Source(s)
DMSO 100 mg/mL~217 mM[3]
Ethanol 50 mM~23.05 mg/mL
Water InsolubleNot Quantified[4][5]

The high solubility of GSK2830371 in dimethyl sulfoxide (DMSO) facilitates its use in in vitro assays, where it is typically prepared as a concentrated stock solution.[3] Its moderate solubility in ethanol suggests potential for use in certain formulation approaches. However, its poor aqueous solubility ("insoluble") is a significant characteristic that necessitates careful consideration for in vivo applications, often requiring specialized formulation strategies such as suspensions.[4][5]

Experimental Workflow: Thermodynamic Solubility Determination

To provide a quantitative understanding of the aqueous insolubility, a thermodynamic solubility assay is the gold standard. The rationale for this choice is its ability to determine the equilibrium solubility, which represents the true solubility of the compound in a given medium, as opposed to kinetic solubility which can be influenced by the dissolution rate.

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a small amount of GSK2830371 powder (e.g., 1-2 mg) into a glass vial.

  • Solvent Addition: Add a precise volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of excess solid material at the end of the incubation is crucial.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated solubility values. Common methods include centrifugation at high speed or filtration through a low-binding filter plate.

  • Analysis of Supernatant: Carefully take an aliquot of the clear supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile/water) to prevent precipitation.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve of GSK2830371 prepared in the same diluent. The concentration of the undiluted supernatant is then calculated, representing the thermodynamic solubility.

Lipophilicity and Ionization State: Key Drivers of Membrane Permeability and Distribution

  • Predicted logP: Various computational models predict a logP value in the range of 4.5 to 5.5, indicating that GSK2830371 is a highly lipophilic molecule. This high lipophilicity is consistent with its poor aqueous solubility and suggests a propensity to associate with lipid membranes.

  • Predicted pKa: The structure of GSK2830371 contains several potential ionizable groups, including the pyridine nitrogen and amide functionalities. The predicted pKa values suggest that the molecule is likely to be predominantly neutral at physiological pH (7.4), which would favor passive diffusion across cell membranes.

The interplay between lipophilicity and ionization state is critical for a molecule's ability to cross biological membranes and reach its intracellular target.

Stability and Storage: Ensuring the Integrity of the Molecule

The stability of a research compound is paramount for the reproducibility of experimental results.

  • Solid State Stability: As a powder, GSK2830371 is stable for at least 3 years when stored at -20°C.[4]

  • Solution Stability: Stock solutions of GSK2830371 in DMSO can be stored at -80°C for up to 1 year or at -20°C for 1 month.[4] It is recommended to prepare fresh working solutions and avoid repeated freeze-thaw cycles.

To comprehensively assess the stability profile of GSK2830371, forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) would be necessary. Such studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Analytical Methodology: High-Performance Liquid Chromatography for Purity Assessment

A robust HPLC method is essential for confirming the purity of GSK2830371 and for its quantification in various matrices.

Illustrative HPLC Method for Purity Determination

The following is a representative reversed-phase HPLC (RP-HPLC) method suitable for the analysis of GSK2830371. The choice of a C18 column is based on the non-polar nature of the analyte. A gradient elution is employed to ensure adequate separation of the main peak from any potential impurities with different polarities.

Caption: Schematic of a typical RP-HPLC system for GSK2830371 analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation: Accurately weigh and dissolve GSK2830371 in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute with the mobile phase to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient might start at 30% B, ramp up to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological Context: The Wip1-p53 Signaling Axis

GSK2830371 exerts its biological effects by inhibiting Wip1 phosphatase. Wip1 is a key negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, p53 is activated and transcriptionally induces Wip1, creating a negative feedback loop. Wip1 then dephosphorylates and inactivates several key proteins in the p53 pathway, including p53 itself, thereby attenuating the tumor-suppressive response.

Wip1_p53_Pathway cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 p53 Activation and Response cluster_2 Wip1 Negative Feedback Loop Stress DNA Damage p53 p53 Stress->p53 Activates p53_active Active p53 (Phosphorylated) p53->p53_active Phosphorylation Response Cell Cycle Arrest Apoptosis Senescence p53_active->Response Wip1_gene Wip1 (PPM1D) Gene p53_active->Wip1_gene Induces Transcription Wip1 Wip1 Phosphatase Wip1_gene->Wip1 Wip1->p53_active Dephosphorylates (Inactivates) GSK2830371 GSK2830371 GSK2830371->Wip1 Inhibits

Caption: The Wip1-p53 signaling pathway and the inhibitory action of GSK2830371.

By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of p53 and other key substrates, leading to a sustained activation of the p53 pathway and subsequent tumor cell growth inhibition.[6][7]

Conclusion: A Well-Defined Tool for Cancer Research

GSK2830371 is a potent and selective tool for interrogating the Wip1-p53 signaling axis. Its well-defined core structure and physicochemical properties, as outlined in this guide, provide a solid foundation for its application in cancer research and drug development. While its poor aqueous solubility presents a formulation challenge, its high potency and selectivity make it an invaluable asset for elucidating the role of Wip1 in tumorigenesis and for exploring the therapeutic potential of Wip1 inhibition. Further studies to experimentally determine its pKa and logP, and to fully characterize its degradation pathways, will further enhance its utility and provide a more complete understanding of this important research compound.

References

  • Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-391.
  • Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Pl
  • Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Pl
  • Chemical features important for activity in a class of inhibitors targeting the Wip1 flap subdomain. PubMed Central.
  • Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. PubMed Central.
  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PubMed Central.
  • Chemical Features Important for Activity in a Class of Inhibitors Targeting the Wip1 Flap Subdomain. Request PDF.
  • GSK2830371. IUPHAR/BPS Guide to PHARMACOLOGY.
  • GSK2830371 functions as a non-competitive inhibitor and binds with high affinity...
  • Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction.
  • Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central.
  • Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prost
  • Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. AACR Journals.
  • Supplementary Material 1.

Sources

A Senior Application Scientist's Guide to the Synthesis of Novel Piperidine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] Its derivatives are integral to drugs across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[4] Specifically, the piperidine-3-carboxylate scaffold offers a versatile platform for introducing molecular diversity and fine-tuning physicochemical properties, making it a highly sought-after building block in modern drug discovery.

This technical guide provides an in-depth exploration of key synthetic pathways for accessing novel piperidine-3-carboxylate derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings and the strategic rationale behind experimental choices, empowering you to not only replicate these methods but also to innovate upon them.

I. Asymmetric Synthesis via Catalytic Reductive Heck Reaction: A Modern Approach

The direct, enantioselective functionalization of pyridines represents a significant advance in heterocyclic chemistry. A particularly powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction, which provides access to enantioenriched 3-substituted piperidines from readily available pyridine precursors.[4][5]

Causality and Mechanistic Insight

This methodology hinges on a three-step sequence:

  • Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to a dihydropyridine intermediate, typically a phenyl pyridine-1(2H)-carboxylate. This step is crucial as it breaks the aromaticity, rendering the ring susceptible to subsequent functionalization.[5]

  • Rh-Catalyzed Asymmetric Carbometalation: This is the key enantioselective step. A rhodium catalyst, bearing a chiral bisphosphine ligand (e.g., (S)-BINAP), facilitates the coupling of the dihydropyridine with an aryl, heteroaryl, or vinyl boronic acid.[5][6] The choice of ligand is paramount for achieving high enantioselectivity. The reaction proceeds through a reductive Heck-type mechanism.[4] Deuterium labeling studies suggest that a protodemetalation step involving water is responsible for introducing the hydrogen at the 4-position of the resulting tetrahydropyridine.[4]

  • Final Reduction: The resulting 3-substituted tetrahydropyridine is then hydrogenated to furnish the final saturated piperidine ring.[5]

The use of aqueous cesium hydroxide as a base has been shown to be critical for achieving high yields, highlighting the importance of the reaction medium in facilitating the catalytic cycle.[5]

G cluster_0 Step 1: Pyridine Activation & Partial Reduction cluster_1 Step 2: Asymmetric Carbometalation cluster_2 Step 3: Final Reduction Pyridine Pyridine Pyridinium Pyridinium Salt Pyridine->Pyridinium Activation (e.g., PhOCOCl) Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridinium->Dihydropyridine Partial Reduction (e.g., NaBH4) Rh-Complex Chiral Rh-Catalyst Complex Dihydropyridine->Rh-Complex [Rh(OH)(cod)]2 Chiral Ligand (L*) Tetrahydropyridine 3-Aryl-tetrahydropyridine Rh-Complex->Tetrahydropyridine Ar-B(OH)2 aq. CsOH, 70°C Piperidine_Product Enantioenriched 3-Arylpiperidine Tetrahydropyridine->Piperidine_Product Hydrogenation (e.g., Pd/C, H2) G A N-Protected Diester B Enolate Intermediate A->B Base (e.g., NaOMe) C Cyclic Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D Cyclic β-Keto Ester C->D Elimination of MeO⁻ E Final Product after Hydrolysis & Decarboxylation D->E 1. H₃O⁺ 2. Heat (-CO₂) G A Acyclic Amino-Unsaturated Ester B Enolate Intermediate A->B Catalyst (Base or Acid) C Piperidine Product B->C Proton Transfer

Sources

Potential mechanism of action for Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanism of Action of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Executive Summary

This compound (EBC) is a synthetic compound featuring a piperidine scaffold, a common motif in medicinal chemistry, functionalized with a chemically reactive α-bromoamide moiety. While no specific biological activity for this exact molecule is extensively documented in publicly available literature, its structure provides compelling evidence for a potential mechanism of action centered on targeted covalent inhibition . The α-bromoamide group acts as an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues within the binding site of a protein target. This guide synthesizes the chemical rationale for this hypothesis, outlines a comprehensive experimental strategy to identify the specific protein target(s), and provides detailed protocols for the validation of its mechanism. The proposed workflow is designed for researchers in drug discovery and chemical biology aiming to characterize novel electrophilic compounds.

Introduction to this compound (EBC)

Chemical Structure and Physicochemical Properties

EBC is a small molecule characterized by three key functional domains: a piperidine heterocycle, an ethyl ester, and an N-acylated 2-bromobutanoyl group. The piperidine ring is a privileged structure in drug discovery, known for its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for presenting functional groups in precise three-dimensional orientations[1][2]. The core structure suggests it is designed to interact with a biological macromolecule.

The most mechanistically significant feature is the α-bromoamide. Halogens on a carbon alpha to a carbonyl group create a potent electrophilic center, susceptible to nucleophilic attack[3][4]. This functionality is the basis for the central hypothesis of this guide.

Table 1: Predicted Physicochemical Properties of EBC Note: As experimental data for this specific molecule is not readily available, these properties are calculated based on its structure, similar to data found in chemical databases like PubChem for analogous compounds[5][6][7].

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₂₀BrNO₃Defines the elemental composition.
Molecular Weight 306.20 g/mol Falls within the range typical for small molecule drugs (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 55.8 ŲSuggests good potential for cell permeability and oral bioavailability.
logP (Octanol-Water Partition Coeff.) ~2.5Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane passage and solubility.
Hydrogen Bond Donors 0Affects solubility and binding interactions.
Hydrogen Bond Acceptors 4Affects solubility and binding interactions.
The Piperidine Scaffold: A Versatile "Guidance System"

The piperidine ring is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs, appearing in treatments for a vast range of conditions including cancer, neurological disorders, and infectious diseases[8][9][10]. In the context of EBC, the piperidine moiety likely serves as the "guidance system"[11]. It is responsible for the initial, non-covalent binding to the target protein through van der Waals forces, hydrophobic interactions, or hydrogen bonds. This reversible binding step is critical for positioning the reactive α-bromoamide warhead in close proximity to a specific nucleophilic amino acid residue, thereby ensuring target selectivity and minimizing off-target reactions[12].

The α-Bromoamide Moiety: A Reactive "Warhead" for Covalent Targeting

The defining feature of EBC is its α-bromoamide functional group. Such α-halo carbonyl compounds are classic electrophiles used in the design of targeted covalent inhibitors (TCIs)[13][14]. Covalent inhibitors function via a two-step mechanism: first, reversible binding (governed by the affinity constant, Kᵢ), followed by the formation of an irreversible or reversible covalent bond (governed by the rate constant, kᵢₙₐ꜀ₜ)[15].

The carbon atom bearing the bromine is rendered electron-deficient by the adjacent electron-withdrawing amide carbonyl group[16][17]. This makes it a prime target for attack by nucleophilic side chains of amino acids such as:

  • Cysteine (thiol group): The most common target for covalent inhibitors due to the high nucleophilicity of its thiol side chain.

  • Lysine (primary amine group): A potent nucleophile, especially when unprotonated.

  • Serine/Threonine (hydroxyl group): Can act as nucleophiles, particularly when activated within an enzyme's active site.

  • Histidine (imidazole ring): The nitrogen atoms in the imidazole ring can serve as effective nucleophiles.

The formation of a covalent bond can lead to exceptionally high potency and a prolonged duration of action, as the biological effect is decoupled from the compound's pharmacokinetic clearance and persists until the target protein is re-synthesized[12][15].

Hypothesized Mechanism of Action: Targeted Covalent Inhibition

Based on its chemical structure, the primary hypothesized mechanism of action for EBC is the selective and covalent inactivation of a specific protein target.

The Chemical Basis for Covalent Modification

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. A nucleophilic residue (-Nu) in the target protein's binding pocket attacks the electrophilic carbon atom of the α-bromoamide, displacing the bromide ion (a good leaving group). This results in a stable covalent adduct, effectively and often irreversibly inactivating the protein.

Protein-Nu: + EBC → Protein-Nu-EBC + Br⁻

This targeted reactivity is the cornerstone of modern covalent drug design, enabling high selectivity and potency against challenging targets like kinases and proteases[11][18].

Potential Biological Target Classes

The α-bromoamide warhead is versatile and could potentially target a wide range of proteins. Based on precedents in covalent drug discovery, likely target classes include:

  • Enzymes: Particularly those with a nucleophilic residue in their active site, such as cysteine proteases (e.g., caspases, cathepsins), serine proteases, or kinases (which often have a conserved cysteine near the ATP-binding pocket).

  • Deubiquitinases (DUBs): Many DUBs are cysteine proteases and are important targets in oncology.

  • Receptors and Ion Channels: While less common, covalent modification can be used to lock these proteins into a specific conformational state.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the conceptual pathway of EBC from cell entry to target inactivation and the subsequent blockade of a downstream signaling cascade.

G cluster_cell Cell EBC_in EBC TargetProtein Target Protein (e.g., Kinase, Protease) EBC_in->TargetProtein 1. Non-covalent Binding (Ki) InactiveComplex EBC-Target Covalent Complex (Inactive) TargetProtein->InactiveComplex 2. Covalent Bond Formation (kinact) Product Product TargetProtein->Product Normal Function Downstream Downstream Signaling & Cellular Response InactiveComplex->Downstream X Substrate Substrate Substrate->TargetProtein Product->Downstream EBC_out EBC (extracellular) EBC_out->EBC_in Cellular Uptake

Caption: Conceptual mechanism of EBC as a covalent inhibitor.

Experimental Workflow for Target Identification and Validation

A multi-phase, systematic approach is required to identify the protein target of EBC and validate its covalent mechanism. This workflow integrates chemical reactivity profiling, unbiased proteome-wide screening, and specific biochemical validation assays.

Phase 1: Initial Screening and Reactivity Profiling

The first step is to confirm the chemical reactivity of the α-bromoamide warhead under physiological conditions. This is crucial to ensure the compound is stable enough to reach its target but reactive enough to form a covalent bond.

Phase 2: Target Identification using Chemoproteomics

With reactivity confirmed, the next phase employs an unbiased, proteome-wide approach to identify which proteins EBC interacts with in a complex biological system (e.g., cell lysate or live cells). Activity-Based Protein Profiling (ABPP) is the gold standard for this purpose.

Phase 3: Target Validation and Mechanism Elucidation

Once potential targets are identified via proteomics, they must be validated. This phase involves confirming direct engagement in a purified system, determining the kinetics of inhibition, and mapping the precise site of covalent modification.

Visualizing the Experimental Workflow

G cluster_phase1 Phase 1: Reactivity cluster_phase2 Phase 2: Target ID cluster_phase3 Phase 3: Validation p1_start Start: EBC Compound p1_gsh Protocol 1: Glutathione (GSH) Reactivity Assay p1_start->p1_gsh p1_result Result: Confirmation of Electrophilicity p1_gsh->p1_result p2_abpp Protocol 2: Activity-Based Protein Profiling (ABPP) p1_result->p2_abpp p2_ms LC-MS/MS Analysis p2_abpp->p2_ms p2_result Result: List of Potential Protein Targets p2_ms->p2_result p3_recombinant Recombinant Protein Expression of Top Hit p2_result->p3_recombinant p3_ms Protocol 3: Intact Protein MS Analysis p3_recombinant->p3_ms p3_kinetics Enzyme Kinetics (kinact/Ki determination) p3_recombinant->p3_kinetics p3_mapping Peptide Mapping MS (Site of Modification) p3_ms->p3_mapping p3_final Validated Target & Mechanism Confirmed p3_kinetics->p3_final p3_mapping->p3_final

Caption: Experimental workflow for EBC target identification and validation.

Detailed Experimental Protocols

Protocol 1: In Vitro Reactivity Assay with Glutathione (GSH)

Objective: To quantify the intrinsic reactivity of EBC's electrophilic warhead by measuring its rate of reaction with the biological nucleophile glutathione.

Rationale: Glutathione is a highly abundant intracellular thiol that can react with non-specific electrophiles, potentially leading to cellular toxicity[15]. This assay provides a benchmark for reactivity. A moderate reactivity is often desired—too high, and the compound may cause off-target effects; too low, and it may not effectively engage its intended target.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of EBC in DMSO.

    • Prepare a 100 mM stock solution of Glutathione (GSH) in a phosphate-buffered saline (PBS), pH 7.4.

  • Reaction Setup:

    • In a 96-well plate, combine PBS, GSH (final concentration 1 mM), and EBC (final concentration 100 µM).

    • Initiate the reaction by adding EBC. The total reaction volume should be 200 µL.

  • Time-Course Monitoring:

    • Monitor the depletion of GSH over time using Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product measurable at 412 nm.

    • Alternatively, monitor the reaction using Liquid Chromatography-Mass Spectrometry (LC-MS) to directly observe the depletion of EBC and the formation of the EBC-GSH adduct.

  • Data Analysis:

    • Plot the concentration of remaining EBC or GSH against time.

    • Calculate the second-order rate constant for the reaction. This provides a quantitative measure of EBC's intrinsic electrophilicity.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Discovery

Objective: To identify the specific protein targets of EBC in a competitive, proteome-wide manner.

Rationale: ABPP uses a reactive probe to label a class of enzymes. By pre-incubating the proteome with EBC, proteins that are covalently modified by EBC will be unable to react with the probe, leading to a decrease in their signal. This competitive displacement identifies EBC's targets.

Methodology:

  • Proteome Preparation:

    • Harvest cells of interest (e.g., a cancer cell line) and prepare a native-state cell lysate via sonication or Dounce homogenization in PBS.

    • Determine the total protein concentration using a BCA or Bradford assay.

  • Competitive Labeling:

    • Aliquot the cell lysate (e.g., 1 mg/mL protein concentration).

    • Treat aliquots with varying concentrations of EBC (e.g., 0.1 µM to 50 µM) for 1 hour at 37 °C. Include a DMSO vehicle control.

  • Probe Labeling:

    • Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples and incubate for an additional hour. This probe will label the active sites of cysteine-containing proteins that were not blocked by EBC.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag (biotin-azide) to the alkyne-modified probe.

    • Enrich the biotin-labeled proteins using streptavidin-agarose beads.

  • Proteomic Analysis:

    • Elute the enriched proteins, digest them into peptides with trypsin, and analyze via LC-MS/MS.

    • Identify and quantify the proteins in each sample. Proteins whose signal significantly decreases in the EBC-treated samples compared to the control are identified as potential targets.

Protocol 3: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

Objective: To definitively confirm that EBC forms a covalent adduct with a purified target protein and to determine the stoichiometry of binding.

Rationale: This experiment provides direct, unambiguous evidence of covalent bond formation by measuring the precise mass of the protein before and after incubation with EBC.

Methodology:

  • Recombinant Protein:

    • Obtain or express high-purity recombinant protein for a top candidate identified from the ABPP screen.

  • Incubation:

    • Incubate the purified protein (e.g., at 5 µM) with a molar excess of EBC (e.g., 50 µM) in a suitable buffer for several hours at room temperature.

    • Prepare a control sample with the protein and DMSO vehicle.

  • Sample Preparation for MS:

    • Desalt the samples using a C4 ZipTip or similar method to remove excess EBC and buffer salts.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of intact protein analysis.

    • Deconvolute the resulting mass spectra to obtain the accurate molecular weight of the protein in each sample.

  • Data Interpretation:

    • Compare the mass of the EBC-treated protein to the control. A mass increase corresponding to the molecular weight of the butanoyl-piperidine-carboxylate fragment (EBC minus HBr) confirms covalent modification.

    • The expected mass shift would be: Mass(Protein) + 306.20 (EBC) - 80.91 (HBr) = Mass(Protein) + 225.29 Da.

Conclusion and Future Directions

The chemical architecture of this compound strongly supports the hypothesis that it functions as a targeted covalent inhibitor. Its piperidine core provides a well-established scaffold for achieving target selectivity, while the α-bromoamide moiety serves as a potent electrophilic warhead for forming a covalent bond with a protein nucleophile.

The comprehensive experimental workflow detailed in this guide—progressing from fundamental reactivity assessment to unbiased proteomic screening and finally to direct biochemical validation—provides a robust pathway for elucidating its precise mechanism of action. Successful identification and validation of a target would open avenues for structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as for exploring its therapeutic potential in disease models relevant to the target's function.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Wikipedia contributors. (2023). Targeted covalent inhibitors. Wikipedia. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Zhao, Z., & Gad-Yah, A. (2020). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • O'Riordan, A. M., et al. (2022). Piperidine-based drug discovery. ResearchGate. [Link]

  • Kharkar, P. S. (2024). General mechanism of covalent inhibition of a protein target. ResearchGate. [Link]

  • Lukin, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Unknown author. (2024). Piperidine derivatives scope of this review. ResearchGate. [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS.org. [Link]

  • Fantinati, A., et al. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen. [Link]

  • Hashimoto, T., et al. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate. PubChem. [Link]

  • National Center for Biotechnology Information. CID 161290137. PubChem. [Link]

  • LibreTexts Chemistry. Alpha Halogenation. LibreTexts. [Link]

  • LibreTexts Chemistry. 22.3: Alpha Halogenation of Aldehydes and Ketones. LibreTexts. [Link]

  • National Center for Biotechnology Information. Ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-3-carboxylate. PubChem. [Link]

  • Wang, L., et al. (2022). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. Computational and Structural Biotechnology Journal. [Link]

  • Gao, T., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. [Link]

  • Ukraintsev, I. V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]

  • Tuley, A., & Fast, W. (2018). Covalent inhibitors: a rational approach to drug discovery. Biochemistry. [Link]

  • U.S. Patent No. US4435572A. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Gao, T., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • ChemRxiv. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]

  • Chemistry Steps. Alpha Halogenation of Enols and Enolates. Chemistrysteps.com. [Link]

  • The Not So Serious Scientist. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. [Link]

  • Zhang, C., et al. (2023). Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome. Journal of Chemical Information and Modeling. [Link]

  • Van Brabandt, W., et al. (2005). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. [Link]

Sources

Brominated Piperidine Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The introduction of a bromine atom onto this versatile scaffold can profoundly influence a molecule's physicochemical and pharmacological properties, offering a powerful tool for lead optimization and the development of novel therapeutics. This technical guide provides an in-depth exploration of brominated piperidine compounds, from their synthesis and natural occurrence to their biological activities and applications in modern drug discovery.

The Strategic Role of Bromination in Piperidine-Based Drug Design

The incorporation of a bromine atom into a piperidine ring is a strategic decision in medicinal chemistry, driven by the desire to modulate several key drug-like properties. Bromine, as a halogen, can influence a molecule's:

  • Lipophilicity: The introduction of bromine generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: Bromine can block sites of metabolism, leading to a longer in vivo half-life.

  • Binding Affinity: The electronegativity and size of the bromine atom can lead to favorable interactions with protein targets, such as halogen bonding, which can significantly improve binding affinity and selectivity.

  • Conformational Control: The steric bulk of bromine can influence the preferred conformation of the piperidine ring, locking it into a bioactive conformation.

Synthesis of Key Brominated Piperidine Building Blocks

The efficient synthesis of brominated piperidine intermediates is crucial for their exploration in drug discovery programs. Several robust methods have been developed for the preparation of key building blocks.

Synthesis of 3-Bromopiperidine-2,6-dione

3-Bromopiperidine-2,6-dione is a valuable intermediate, notably used in the synthesis of immunomodulatory drugs.[2]

Experimental Protocol:

A common method for the synthesis of 3-bromopiperidine-2,6-dione involves the direct bromination of piperidine-2,6-dione.[3][4]

  • Step 1: Reaction Setup. Suspend piperidine-2,6-dione (10.2 g, 50.3 mmol) in chloroform (20 ml) within a sealed reaction vessel.[2]

  • Step 2: Bromination. Carefully add liquid bromine (4.5 ml, 87.8 mmol) to the suspension.[2]

  • Step 3: Heating. Heat the mixture to 110°C and stir for 90 minutes.[2]

  • Step 4: Work-up. After cooling, continue stirring in an open vessel to allow for the escape of hydrogen bromide gas.[2]

  • Step 5: Isolation. Evaporate the solvent under vacuum. The residue can be further purified by dissolving in ethanol and re-evaporating to yield 3-bromopiperidine-2,6-dione as white crystals.[2]

An alternative, two-step synthesis starting from cycloglutaric anhydride has also been reported, involving an amidation reaction followed by a bromination reaction using TBICA (trichloroisocyanuric acid) and an appropriate bromide source.[5]

Synthesis of N-Boc-4-bromopiperidine

N-Boc-4-bromopiperidine is a versatile building block where the Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactions at other positions of the molecule.[6]

Experimental Protocol:

This compound is typically synthesized from 4-bromopiperidine hydrobromide.[6][7]

  • Step 1: Deprotonation. To a suspension of 4-bromopiperidine hydrobromide (5 g, 0.02 mol) in dichloromethane (35 mL) at 0°C, slowly add N,N-diisopropylethylamine (7.09 mL, 0.04 mol). Stir the mixture for 30 minutes.[6]

  • Step 2: Boc Protection. Add a solution of di-tert-butyl dicarbonate (6.67 g, 0.031 mol) in dichloromethane (35 mL) dropwise to the reaction mixture.[6]

  • Step 3: Reaction. Allow the reaction to proceed at room temperature for 18 hours.[6]

  • Step 4: Work-up and Isolation. Wash the reaction mixture sequentially with 1 M aqueous hydrochloric acid and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-bromopiperidine-1-carboxylate as a yellow oil.[6]

Natural Occurrence of Brominated Piperidine Alkaloids

Nature, particularly the marine environment, is a rich source of halogenated natural products, including brominated piperidine alkaloids. Marine sponges, in particular, produce a diverse array of these compounds, many of which exhibit potent biological activities.[8][9]

The bromination pattern on the pyrrole moiety of some marine alkaloids is believed to be a key determinant of their bioactivity.[8] These compounds are thought to be part of the sponge's chemical defense mechanism.

Biological Activities and Therapeutic Potential

Brominated piperidine compounds have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Many brominated alkaloids isolated from marine sponges have shown significant cytotoxic activity against various cancer cell lines.[8][9][10] The mechanism of action for piperidine-containing anticancer agents can be multifaceted, often involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[1][11][12]

Some piperidine derivatives have been shown to induce apoptosis in cancer cells by increasing the phosphorylation of JNK and p38 MAPK.[11] Others can inhibit the PI3K/Akt/GSK3β signaling pathway, leading to cell cycle arrest, typically at the G2/M phase.[11] A recent study on 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based derivatives identified them as anti-tubulin agents that arrest cancer cells in the G2/M phase.[13]

Table 1: Cytotoxicity of Selected Brominated Marine Alkaloids

CompoundSource OrganismCancer Cell LineIC50 (µM)Reference
Agelastatin EAgelas dendromorphaKB3[8]
AerothioninSuberea sp.HeLa29[8]
Echinosulfonic Acid DPsammoclemma sp.KB3.7[8]
Aplyzanzine BJaspis sp. and Bubaris sp.HT-291.6[14]
Anomoian BHexadella sp.HT-293.2[14]
Bromoindole CompoundOceanapia sp.PANC-11.5[14]
Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Brominated piperidine derivatives have shown promise in this area, exhibiting activity against both bacteria and fungi.[15][16]

The antimicrobial activity of these compounds is often dependent on the substitution pattern of the piperidine ring and the nature of the halogen substituents.[15][16]

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Dipiperidino-dihalogenobenzenesStaphylococcus aureus32-128[15]
Dipiperidino-dihalogenobenzenesCandida albicans32-64[15]
Piperidin-4-one DerivativesStaphylococcus aureus8-12[17]
Piperidin-4-one DerivativesEscherichia coli8-10[17]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of brominated piperidine compounds. The position of the bromine atom on the piperidine ring, as well as the nature and position of other substituents, can have a dramatic impact on biological activity.

For example, in a series of piperidine inhibitors of farnesyltransferase, the presence of a 2-bromophenyl group at the 4-position of the piperidine ring was found to be crucial for potent inhibitory activity.

The systematic exploration of SAR by synthesizing and testing analogs with variations in the substitution pattern allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Future Directions and Conclusion

Brominated piperidine compounds represent a promising area of research for the discovery of new therapeutic agents. The strategic incorporation of bromine into the piperidine scaffold offers a versatile approach to modulate key drug-like properties and enhance biological activity.

Future research in this field will likely focus on:

  • The development of novel and efficient synthetic methodologies for the preparation of diverse brominated piperidine libraries.

  • The continued exploration of marine natural products as a source of novel brominated piperidine scaffolds.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • The application of computational modeling and structure-based drug design to guide the rational design of more potent and selective brominated piperidine-based drugs.

Visualization of a Generic Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of brominated piperidine compounds for drug discovery.

Synthetic_Workflow cluster_synthesis Synthesis of Brominated Piperidine Core cluster_derivatization Derivatization and SAR Studies cluster_testing Biological Evaluation Start Piperidine or Glutarimide Precursor Bromination Bromination Reaction (e.g., with Br2 or NBS) Start->Bromination Protection N-Protection (e.g., Boc group) Bromination->Protection Core Brominated Piperidine Building Block Protection->Core Coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling Deprotection N-Deprotection Coupling->Deprotection Functionalization Further Functionalization Deprotection->Functionalization Library Library of Analogs Functionalization->Library Screening In vitro Screening (Cytotoxicity, Antimicrobial) Library->Screening Mechanism Mechanism of Action Studies Screening->Mechanism Lead Lead Compound Mechanism->Lead caption Generalized workflow for brominated piperidine drug discovery.

Caption: Generalized workflow for brominated piperidine drug discovery.

References

  • Al-Thagbi, F., Al-Ghamdi, M., & El-Sayed, K. A. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Biomolecules, 11(2), 258. [Link]

  • CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione. (2023).
  • Cytotoxic Alkaloids from Marine Sponges. (2021). Encyclopedia MDPI. [Link]

  • Al-Thagbi, F., Al-Ghamdi, M., & El-Sayed, K. A. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. ResearchGate. [Link]

  • Arslan, S., & Yilmaz, F. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 339-343. [Link]

  • Izzati, M., Novianty, R., & Wahyudin, D. (2021). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. HAYATI Journal of Biosciences, 28(2), 183-195. [Link]

  • Fickentscher, K., et al. (2007). Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position. US20070155967A1.
  • Cytotoxic Alkylpiperidine Alkaloids from the Brazilian Marine Sponge Pachychalina alcaloidifera. (2022). ResearchGate. [Link]

  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. [Link]

  • Arslan, S., & Yilmaz, F. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. [Link]

  • Guguloth, R., & Gubbiyappa, S. K. (2025). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Current Topics in Medicinal Chemistry, 11, 1389-1402. [Link]

  • Saify, Z. S., et al. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). [Link]

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (2021). MDPI. [Link]

  • Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. (2024). MDPI. [Link]

  • Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. (2022). MDPI. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2016). PubMed Central. [Link]

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. [Link]

Sources

An In-depth Technical Guide to the Predicted Biological Activity of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel chemical entity, Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate. By examining its structural motifs—a piperidine-3-carboxylate core and a reactive 2-bromobutanoyl group—we can infer its potential as a modulator of various biological targets. This document outlines a strategic, multi-faceted approach, beginning with in silico predictions to identify likely protein interactions and progressing to a detailed, staged experimental validation plan. The proposed workflow encompasses enzymatic and cell-based assays, culminating in preliminary in vivo studies to ascertain the compound's therapeutic potential and safety profile. This guide is intended to serve as a foundational resource for researchers initiating the preclinical investigation of this and structurally related compounds.

Introduction: Deconstructing this compound

The compound, this compound, is a novel small molecule with potential therapeutic applications. Its structure comprises two key pharmacophores: the piperidine ring and the α-bromo-substituted acyl chain. The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds.[1] Derivatives of piperidine-3-carboxylic acid, in particular, have been investigated for a range of activities, including antimicrobial and anti-osteoporosis effects.[2][3] The 2-bromobutanoyl group, a reactive electrophile, suggests a potential for covalent interaction with biological nucleophiles, such as cysteine or serine residues in enzyme active sites.[4][5] This raises the possibility of the compound acting as an irreversible or covalent inhibitor.[6]

Given these structural features, we hypothesize that this compound may exhibit activity as an enzyme inhibitor. This guide will explore this hypothesis through a structured, evidence-based approach, combining computational predictions with a robust experimental validation plan.

In Silico Prediction of Biological Activity

Before embarking on costly and time-consuming wet-lab experiments, in silico methods provide a valuable first pass to predict the compound's likely biological targets and pharmacokinetic properties.[7][8]

Target Prediction: A Ligand-Based and Structure-Based Approach
  • Ligand-Based Screening: This method leverages the principle that structurally similar molecules often exhibit similar biological activities.[7] We will utilize databases such as ChEMBL and PubChem to identify known drugs and bioactive compounds that share structural similarity with our query molecule. This will be achieved by employing 2D fingerprinting and 3D shape-based similarity searches.

  • Structure-Based Virtual Screening (Molecular Docking): This technique computationally places the molecule into the binding sites of a vast array of known protein structures to predict binding affinity.[9] We will perform reverse docking against a library of clinically relevant targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), to identify potential high-affinity interactions.

ADMET Prediction

In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[10] Online servers like SwissADME and ProTox-II will be used to estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential toxicities (e.g., hepatotoxicity, mutagenicity).[10] This early assessment is crucial for identifying potential liabilities that could hinder later-stage development.

The workflow for our in silico investigation is depicted below:

in_silico_workflow compound Ethyl 1-(2-bromobutanoyl) piperidine-3-carboxylate ligand_based Ligand-Based Screening (Similarity Search) compound->ligand_based structure_based Structure-Based Screening (Reverse Docking) compound->structure_based admet ADMET Prediction compound->admet target_list Prioritized Target List ligand_based->target_list structure_based->target_list admet_profile Predicted ADMET Profile admet->admet_profile experimental_plan Experimental Validation Plan target_list->experimental_plan admet_profile->experimental_plan

Caption: In Silico Prediction Workflow.

Experimental Validation: A Phased Approach

The predictions from the in silico analysis will guide a systematic experimental validation process. This process is designed to be iterative, with the results from each stage informing the next.

Phase 1: In Vitro Enzymatic Assays

Based on the prioritized target list from the in silico screening, the initial experimental focus will be on in vitro enzyme inhibition assays.[11][12] These assays provide a direct measure of the compound's ability to modulate the activity of a specific enzyme in a controlled environment.[12]

Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human enzyme and a suitable substrate (preferably fluorogenic or chromogenic for ease of detection) are procured.

  • Compound Dilution: A stock solution of this compound is prepared in DMSO and serially diluted to create a concentration gradient.

  • Assay Procedure:

    • The enzyme is pre-incubated with varying concentrations of the compound for a defined period.

    • The reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored over time by measuring the change in fluorescence or absorbance.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical Enzyme Inhibition Data

Target EnzymeCompound IC50 (µM)Positive Control IC50 (µM)
Cathepsin K5.20.1 (Odanacatib)
Trypsin> 1000.5 (Aprotinin)
Kinase X12.80.05 (Staurosporine)

For promising hits, further mechanistic studies will be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[13] This involves performing the enzyme inhibition assay at multiple substrate concentrations.[14]

Phase 2: Cell-Based Assays

Positive results from the in vitro enzymatic assays will be followed up with cell-based assays to assess the compound's activity in a more physiologically relevant context.[15] These assays can also provide initial insights into cytotoxicity.[16][17]

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Cell Culture and Treatment: A relevant cell line is cultured and treated with varying concentrations of the compound.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Protein Extraction and Analysis: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins.

  • Target Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Protocol: Cytotoxicity Assay

Cytotoxicity assays are essential to determine the compound's therapeutic window.[18][19]

  • Cell Seeding: A panel of cell lines (including both cancerous and non-cancerous lines) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of the compound for 24, 48, and 72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay, which measures metabolic activity, or by using fluorescent dyes that stain for live and dead cells.[16]

  • Data Analysis: The percentage of viable cells is plotted against the compound concentration to determine the CC50 value (the concentration that causes 50% cell death).

The overall experimental validation workflow is illustrated below:

experimental_validation cluster_0 Phase 1: In Vitro cluster_1 Phase 2: Cellular cluster_2 Phase 3: In Vivo enzymatic_assay Enzyme Inhibition Assays (IC50 Determination) moa_studies Mechanism of Action Studies enzymatic_assay->moa_studies cetsa Cellular Thermal Shift Assay (Target Engagement) moa_studies->cetsa cytotoxicity Cytotoxicity Assays (CC50 Determination) cetsa->cytotoxicity pk_studies Pharmacokinetic Studies cytotoxicity->pk_studies toxicity_studies Preliminary Toxicity Studies pk_studies->toxicity_studies

Caption: Experimental Validation Workflow.

Phase 3: Preliminary In Vivo Studies

Should the compound demonstrate potent and selective activity in cell-based assays with an acceptable therapeutic window, preliminary in vivo studies in animal models (typically rodents) will be initiated.[20]

Pharmacokinetic (PK) Studies:

The primary goal of these studies is to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[21][] This involves administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in blood and tissues over time.[23][24]

Preliminary Toxicity Studies:

Acute toxicity studies are conducted to determine the short-term adverse effects of a single high dose of the compound.[25][26][27] This helps to establish a safe starting dose for future efficacy studies.

Conclusion and Future Directions

The structured approach outlined in this guide, from in silico prediction to phased experimental validation, provides a robust framework for elucidating the biological activity of this compound. The presence of the piperidine-3-carboxylate scaffold and the reactive 2-bromobutanoyl moiety strongly suggests potential as an enzyme inhibitor. The proposed workflow is designed to rigorously test this hypothesis while concurrently evaluating the compound's drug-like properties and safety profile. The outcomes of these studies will be critical in determining the therapeutic potential of this novel chemical entity and guiding its future development.

References

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Retrieved from [Link]

  • Gao, T., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • Gao, T., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • BMG Labtech. (n.d.). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]

  • Opo, F. A., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbab125. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Lee, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(10), 1957–1963. Retrieved from [Link]

  • Adewole, E. T., et al. (2024). In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. BioMed Research International, 2024, 6636757. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) In-silico Drug Designing and Development a Breakthrough in Pharmaceutical Industry. Retrieved from [Link]

  • IJSDR. (n.d.). In-silico Studies: Pioneering The Future Of Drug Discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 74–79. Retrieved from [Link]

  • LibreTexts Biology. (2025). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • ResearchGate. (2012). In vitro enzymatic assay. Retrieved from [Link]

  • nano-test.de. (2025). In vivo testing of pharmaceuticals | Toxicological evaluation. Retrieved from [Link]

  • Dong, M. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. LCGC North America, 40(10), 478-483. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5874-5936. Retrieved from [Link]

  • ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology. Retrieved from [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 205. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobutanoyl bromide. Retrieved from [Link]

Sources

Introduction: The Significance of Stereochemistry in Piperidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Abstract: This technical guide provides a comprehensive exploration of the stereoisomers of this compound, a molecule of significant interest in medicinal chemistry and drug development due to its complex stereochemistry. The presence of two distinct chiral centers gives rise to four unique stereoisomers, each with potentially different pharmacological, pharmacokinetic, and toxicological profiles. This document details the structural and conformational analysis of these isomers, outlines robust strategies for their stereoselective synthesis and separation, and provides validated analytical protocols for their characterization. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to provide a self-validating framework for navigating the complexities of this molecular system.

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets. When functionalized, as in the case of this compound, the introduction of multiple chiral centers creates a landscape of stereoisomers that must be independently synthesized and evaluated.

The title compound possesses two stereocenters, leading to a maximum of four stereoisomers.[2] Neglecting this stereochemical diversity can obscure true structure-activity relationships (SAR) and lead to the development of suboptimal drug candidates or products with inconsistent clinical outcomes. This guide provides the foundational knowledge and practical methodologies required to master the synthesis, separation, and analysis of the stereoisomers of this complex N-acylpiperidine.

Structural and Stereochemical Analysis

A thorough understanding of the molecule's three-dimensional nature is paramount. This section deconstructs its stereochemical and conformational features.

Identification of Chiral Centers

This compound has two independent chiral centers, which are the basis of its stereoisomerism:

  • C3 of the piperidine ring: The carbon atom to which the ethyl carboxylate group is attached. Its configuration can be either (R) or (S).

  • C2 of the butanoyl group: The carbon atom bearing the bromine substituent. Its configuration can also be either (R) or (S).

Enumeration of Stereoisomers

According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of 2^2 = 4 stereoisomers exist for this molecule.[2] These isomers comprise two pairs of enantiomers. The relationship between any two non-enantiomeric isomers is that of diastereomers.

  • Pair 1 (Enantiomers):

    • (3R, 2'R)-ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

    • (3S, 2'S)-ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

  • Pair 2 (Enantiomers):

    • (3R, 2'S)-ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

    • (3S, 2'R)-ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Caption: Stereochemical relationships between the four isomers.

Conformational Complexity: Ring Puckering and Amide Rotamers

Beyond discrete stereoisomers, the molecule's conformational flexibility adds significant complexity.

  • Piperidine Ring Conformation: N-acylpiperidines predominantly adopt a chair conformation. However, the presence of substituents and the nature of the N-acyl group can lead to populations of twist-boat conformers.[3][4] The substituents on the ring (the C3-ester group) will preferentially occupy an equatorial position to minimize steric strain.[5]

  • Amide Bond Rotation: The partial double-bond character of the amide C-N bond restricts rotation, leading to the existence of cis and trans rotamers.[6] This phenomenon can result in signal doubling in NMR spectra and has profound implications for biological activity, as only one rotamer may fit into a receptor's binding pocket. Temperature-dependent NMR studies are often employed to determine the energy barrier for this rotation.[6]

Stereoselective Synthesis and Purification Workflow

The generation of individual, pure stereoisomers requires a carefully planned synthetic and purification strategy. The most efficient approach involves coupling enantiopure starting materials.

G cluster_0 Starting Materials cluster_1 Coupling Reaction cluster_2 Purification cluster_3 Isolated Stereoisomers SM1 (R)-Ethyl piperidine- 3-carboxylate C1 Diastereomeric Mixture A (RR/SR) SM1->C1 SM2 (S)-Ethyl piperidine- 3-carboxylate C2 Diastereomeric Mixture B (SS/RS) SM2->C2 SM3 (R)-2-Bromobutanoyl chloride SM3->C2 SM4 (S)-2-Bromobutanoyl chloride SM4->C1 P1 Silica Gel Chromatography C1->P1 C2->P1 P2 Chiral HPLC Resolution P1->P2 P1->P2 I1 (3R, 2'R) P2->I1 I2 (3S, 2'R) P2->I2 I3 (3S, 2'S) P2->I3 I4 (3R, 2'S) P2->I4

Caption: General workflow for stereoselective synthesis and purification.

Synthesis Protocol: Diastereoselective Amide Coupling

This protocol describes the coupling of an enantiopure piperidine with a racemic acylating agent, leading to a mixture of two diastereomers, which are more readily separable than enantiomers.

Objective: To synthesize a mixture of (3R, 2'R)- and (3R, 2'S)-ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate.

Materials:

  • (R)-Ethyl piperidine-3-carboxylate

  • 2-Bromobutanoyl chloride (racemic)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-Ethyl piperidine-3-carboxylate (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add TEA (1.2 eq.) to the stirred solution. The base is critical to neutralize the HCl byproduct of the acylation.

  • Acylation: Add a solution of racemic 2-bromobutanoyl chloride (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture over 15 minutes. Maintaining a low temperature is crucial to minimize side reactions and potential racemization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of two diastereomers.

Purification of Diastereomers

Diastereomers have different physical properties and can typically be separated using standard achiral chromatography.

Protocol: Flash Column Chromatography

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The optimal solvent system should be determined by TLC analysis.

  • Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the column. Elute with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure, separated diastereomers. The relative stereochemistry of the separated diastereomers can then be determined using NMR spectroscopy.[7][8]

Chiral Separation and Analysis

Once diastereomers are separated, the remaining challenge is to resolve the enantiomeric pairs. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this task.[9]

Protocol: Chiral HPLC Method Development

Objective: To resolve the enantiomers of a purified diastereomer (e.g., separate (3R, 2'R) from (3S, 2'S)). Note: This is an illustrative example; typically one would resolve the enantiomers from the separated diastereomeric products of the synthesis. For instance, after separating the (RR/SR) mixture, one would resolve the enantiopure (RR) and (SR) compounds via chiral HPLC if the starting materials were not enantiopure. The true power lies in analyzing the enantiomeric purity of a supposedly pure stereoisomer.

Instrumentation & Columns:

  • HPLC system with UV detector.

  • Polysaccharide-based CSPs are highly effective for a broad range of compounds, including piperidine derivatives.[10] Recommended screening columns:

    • Chiralpak® IA, IB, IC

    • Chiralcel® OD, OJ

Methodology:

  • Column Screening: Begin by screening several CSPs with a standard mobile phase, such as a mixture of n-Hexane and Isopropanol (IPA). A typical starting condition is 90:10 Hexane:IPA.

  • Mobile Phase Optimization: If separation is observed, optimize the ratio of the mobile phase constituents. Decreasing the percentage of the alcohol modifier (IPA) generally increases retention time and can improve resolution. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) at low concentrations (0.1%) can significantly improve peak shape for acidic or basic analytes, respectively.[11]

  • Flow Rate and Temperature Adjustment: Fine-tune the flow rate (typically 0.5-1.5 mL/min) and column temperature to achieve optimal resolution (Rs > 1.5) and analysis time.

Data Presentation: Example HPLC Screening Results
Chiral Stationary PhaseMobile Phase (Hexane:IPA)Flow Rate (mL/min)Temp (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Observations
Chiralpak® IA-395:51.0258.29.52.1Good baseline separation.
Chiralpak® IC-390:101.0256.57.11.3Partial co-elution.
Chiralcel® OD-H98:20.83015.415.90.9Poor resolution.

Note: Data are illustrative and serve as an example of a method development table.

Spectroscopic Characterization

Unequivocal structure and stereochemistry confirmation relies on spectroscopic techniques, primarily NMR.

NMR Spectroscopy

NMR is a powerful tool for distinguishing diastereomers and analyzing conformational properties.[12]

  • Distinguishing Diastereomers: Diastereomers are distinct compounds and will exhibit different chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra.[13] Careful analysis of the proton signals, particularly those on and adjacent to the chiral centers, allows for differentiation.[7]

  • Conformational Analysis: The magnitude of vicinal coupling constants (³J) can provide information about the dihedral angles between protons, which helps in assigning the relative stereochemistry and determining the predominant chair conformation of the piperidine ring.[8] For example, a large coupling constant (10-13 Hz) between two adjacent axial protons (J_ax-ax) versus a small coupling constant (2-5 Hz) for axial-equatorial or equatorial-equatorial protons is indicative of a specific chair conformation.

G cluster_0 Sample Preparation cluster_1 Separation cluster_2 Characterization cluster_3 Final Products Start Diastereomeric Mixture Chrom Flash Chromatography Start->Chrom HPLC Chiral HPLC Chrom->HPLC Separated Diastereomers NMR NMR Spectroscopy (¹H, ¹³C, COSY) HPLC->NMR Resolved Enantiomers Chiro Chiroptical Methods (Optical Rotation) HPLC->Chiro Resolved Enantiomers End Pure, Characterized Stereoisomers NMR->End Chiro->End

Caption: A comprehensive analytical and purification workflow.

Conclusion and Future Outlook

The stereoisomers of this compound present a formidable but manageable challenge in chemical synthesis and analysis. A systematic approach, beginning with the coupling of enantiopure precursors and followed by robust chromatographic separation and rigorous spectroscopic characterization, is essential for accessing each stereoisomer in high purity. The methodologies detailed in this guide provide a validated framework for researchers to confidently navigate the stereochemical complexities of this and related N-acylpiperidine systems. As the demand for enantiopure pharmaceuticals continues to grow, the mastery of these techniques will remain a critical skill for scientists in the drug development arena.

References

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega. [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega. [Link]

  • Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. (n.d.). Optica Publishing Group. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Advances. [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (2005). Journal of Chemical Sciences. [Link]

  • 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (n.d.). ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]

  • Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (n.d.).
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2018). Angewandte Chemie International Edition. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). Chirality. [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. (2014). ResearchGate. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). Molecules. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). Molecules. [Link]

  • Stereoselective synthesis of piperidine derivatives. (n.d.).
  • Compounds with More Than One Chirality Centers. (2021). Chemistry LibreTexts. [Link]

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs and natural alkaloids is a testament to its privileged status in drug design.[3][4][5] This guide provides a comprehensive exploration of the piperidine motif, delving into its fundamental physicochemical properties, versatile synthetic strategies, and profound impact across diverse therapeutic areas. We will examine the structure-activity relationships that govern its biological function, present detailed experimental protocols for the synthesis and evaluation of novel derivatives, and offer insights into its future trajectory in the landscape of drug discovery.

The Piperidine Scaffold: Why a Privileged Structure?

Piperidine's success in drug design is not accidental; it stems from a unique combination of structural and physicochemical properties that make it an ideal building block for modulating biological activity and optimizing pharmacokinetic profiles.[2][6]

  • Structural & Conformational Properties: The piperidine ring primarily adopts a stable, low-energy chair conformation. This three-dimensional structure provides a rigid framework that can pre-organize substituents into well-defined spatial orientations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[7] The nitrogen atom and the axial/equatorial positions on the carbon skeleton offer predictable vectors for substitution, allowing for systematic exploration of chemical space.[7]

  • Physicochemical Attributes:

    • Basicity (pKa): With a pKa of its conjugate acid around 11.2, the piperidine nitrogen is basic at physiological pH.[5] This allows it to serve as a key point for ionic interactions with acidic residues in protein targets (e.g., aspartate, glutamate) and enhances aqueous solubility through salt formation, a critical factor for drug formulation and bioavailability.

    • Lipophilicity (logP): The piperidine scaffold itself confers a degree of lipophilicity that aids in traversing biological membranes.[2] This property can be finely tuned through substitution to achieve the desired balance between solubility and permeability, which is essential for oral absorption and distribution, including penetration of the blood-brain barrier.[8]

    • Metabolic Stability: The saturated nature of the piperidine ring generally imparts good metabolic stability.[2][5] While it can be susceptible to oxidation, particularly at carbons adjacent to the nitrogen, strategic functionalization can mitigate these effects, enhancing the drug's half-life.[2][7]

The Piperidine Motif in Clinically Approved Drugs

The versatility of the piperidine scaffold is evidenced by its presence in more than twenty classes of pharmaceuticals.[1][9] From managing complex central nervous system disorders to combating cancer, this simple heterocycle forms the core of numerous blockbuster drugs.

Drug NameStructure with Piperidine HighlightedTherapeutic ClassCore Function of the Piperidine Scaffold
Donepezil (Structure of Donepezil)Alzheimer's Disease (Cholinesterase Inhibitor)Provides a basic nitrogen for binding to the catalytic site of acetylcholinesterase and contributes to the overall molecular shape.[1][10]
Methylphenidate (Structure of Methylphenidate)ADHD (Dopamine-Norepinephrine Reuptake Inhibitor)The piperidine ring is integral to the pharmacophore, mimicking the structure of phenethylamine to interact with dopamine transporters.[11]
Haloperidol (Structure of Haloperidol)Antipsychotic (Dopamine D2 Receptor Antagonist)The piperidine nitrogen is crucial for interacting with a key aspartate residue in the D2 receptor binding pocket.[11]
Risperidone (Structure of Risperidone)Antipsychotic (Serotonin-Dopamine Antagonist)Acts as a rigid scaffold to correctly position the other aromatic moieties for optimal receptor engagement.[11]
Loratadine (Structure of Loratadine)Antihistamine (H1 Receptor Antagonist)The N-substituted piperidine is a common feature in second-generation antihistamines, contributing to reduced CNS side effects.[11]
Crizotinib (Structure of Crizotinib)Anticancer (ALK/ROS1 Kinase Inhibitor)While not directly interacting with the active site, the piperidine moiety was found to be optimal for achieving desired pharmacological properties.[1][3]
Minoxidil (Structure of Minoxidil)Vasodilator / Hair Loss TreatmentThe piperidine N-oxide structure is key to its mechanism as a potassium channel opener.[11]

Synthetic Pathways to Piperidine Derivatives

The construction of substituted piperidines is a well-established field in organic chemistry, with several robust strategies available to researchers. The choice of method often depends on the desired substitution pattern, stereochemistry, and scalability.

Key Synthetic Strategies:
  • Hydrogenation of Pyridine Precursors: This is one of the most common and direct methods for synthesizing piperidines.[1] A wide variety of catalysts, both heterogeneous (e.g., PtO₂, Rh/C, Raney-Ni) and homogeneous, can be employed. The reaction conditions can often be tuned to achieve stereoselectivity, particularly with chiral catalysts or auxiliaries.[1][12]

  • Intramolecular Cyclization: Building the ring from an acyclic precursor is a powerful strategy that allows for significant control over substitution. Common approaches include:

    • Reductive Amination: Cyclization of δ-amino ketones or aldehydes.

    • Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[1]

    • Alkene Cyclization: Metal-catalyzed amination of non-activated alkenes provides an efficient route to substituted piperidines.[1]

  • Intermolecular Reactions:

    • Cycloaddition Reactions: Diels-Alder and related cycloadditions using imines or nitrogen-containing dienes can construct the piperidine core efficiently.

    • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly generate molecular complexity, making them highly attractive for the synthesis of compound libraries.[1][9]

G cluster_start Starting Materials cluster_reactions Core Synthetic Transformations cluster_end Piperidine Core Pyridine Substituted Pyridines Hydrogenation Catalytic Hydrogenation (Hetero/Homogeneous) Pyridine->Hydrogenation Acyclic Acyclic Precursors (e.g., Amino-alkenes) Cyclization Intramolecular Cyclization (e.g., Reductive Amination, Michael Add.) Acyclic->Cyclization Components 3+ Components (for MCRs) MCR Multicomponent Reactions (e.g., Ugi, Mannich) Components->MCR Piperidine Functionalized Piperidine Scaffold Hydrogenation->Piperidine Cyclization->Piperidine MCR->Piperidine G RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Cell Cell Survival, Proliferation, Growth Akt->Cell Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor Piperidine-Based Kinase Inhibitor (e.g., Crizotinib) Inhibitor->RTK Inhibits Inhibitor->Akt Inhibits

Piperidine inhibitors targeting oncogenic signaling.
Antiviral and Antimicrobial Agents

Piperidine derivatives have shown significant promise as antiviral agents, particularly against influenza and HIV. [13][14][15]For influenza, certain piperidine-based compounds interfere with the viral replication cycle at an early-to-middle stage after host cell entry. [14][16]The rigid carbon skeleton of the piperidine can fit effectively into lipophilic pockets of viral proteins like the M2 ion channel. [8]In HIV research, piperidine-substituted purines have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). [13]

Experimental Workflow: Synthesis and Evaluation

To ensure scientific integrity, every newly designed compound must undergo a rigorous, self-validating workflow from synthesis to biological characterization.

General Protocol: Synthesis of an N-Aryl Piperidine Derivative

This protocol describes a common two-step sequence: N-arylation of a piperidine core followed by purification and characterization.

Objective: To synthesize a novel N-aryl piperidine derivative for subsequent biological screening.

Materials & Reagents:

  • 4-Piperidinone

  • Aryl halide (e.g., 4-fluorobenzonitrile)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Toluene, dry)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 4-piperidinone (1.0 eq), the aryl halide (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add dry toluene via syringe.

  • Reaction: Stir the mixture at 100-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized piperidine derivative on a cancer cell line (e.g., MCF-7 breast cancer cells). [17] Materials & Reagents:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized piperidine derivative dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette, incubator, plate reader

Step-by-Step Methodology:

  • Cell Plating: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [17]2. Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). [17]3. Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G start Design of Novel Piperidine Analogue synthesis Chemical Synthesis (e.g., N-Arylation) start->synthesis purify Purification (Column Chromatography) synthesis->purify char Structural Characterization (NMR, MS) purify->char assay In Vitro Biological Assay (e.g., MTT Cytotoxicity) char->assay data Data Analysis (IC₅₀ Determination) assay->data sar SAR & Lead Optimization data->sar sar->start Design Iteration

A self-validating workflow in drug discovery.

Conclusion and Future Perspectives

The piperidine scaffold is a time-tested and invaluable component of the medicinal chemist's toolkit. [1]Its inherent structural and physicochemical properties provide a robust foundation for the design of therapeutic agents with favorable pharmacodynamic and pharmacokinetic profiles. [2]The wealth of synthetic methodologies allows for its facile incorporation and derivatization, enabling extensive exploration of structure-activity relationships.

The future of piperidine in medicinal chemistry remains bright. Current research is focused on developing novel, more complex piperidine analogues, such as spirocyclic and bridged systems, to improve properties like metabolic stability and to explore new regions of chemical space. [2][7]As our understanding of complex biological systems continues to grow, the versatile piperidine scaffold will undoubtedly be at the forefront of designing the next generation of innovative medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Roy, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Zhang, F., et al. (2018). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Archiv der Pharmazie, 351(11), e1800171. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

  • Zheldakova, R. A., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 16(5), 754. [Link]

  • Stary, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Medicinal Research Reviews. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Houghton, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7904-7913. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Soni, R., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

  • Singh, S., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Singh, R. P., et al. (2024). Piperidine derivatives as potential therapeutic agents: a review. Journal of Biomolecular Structure and Dynamics. [Link]

  • Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

  • Inam, M., et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Heliyon, 10(14), e34891. [Link]

  • Roy, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Mondal, P., & Boreddy, S. K. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • ResearchGate. (2022). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. [Link]

  • ResearchGate. (2024). Chemical structures of anticancer piperidine derivatives. [Link]

  • ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. [Link]

  • Basit, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6245. [Link]

  • Kasuya, Y., et al. (1987). The effects of piperidine and its related substances on blood vessels. General Pharmacology: The Vascular System, 18(3), 283-287. [Link]

  • Ulu, A., et al. (2012). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of medicinal chemistry, 55(15), 6793-6805. [Link]

  • Rinaldi, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Horton, D. A., et al. (2003). Privileged Scaffolds for Library Design and Drug Discovery. Chemical reviews, 103(3), 893-930. [Link]

  • Toropov, A. A., et al. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. Molecules, 28(18), 6563. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... [Link]

Sources

A Technical Guide to Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate: Synthesis, Properties, and Applications as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate, a key chemical intermediate with significant potential in drug discovery and development. The piperidine moiety is a well-established privileged scaffold in medicinal chemistry, known for enhancing the pharmacokinetic properties of drug candidates.[1] The introduction of a reactive α-bromoacyl group provides a versatile handle for subsequent chemical modifications, enabling the rapid generation of diverse molecular libraries. This guide details the strategic synthesis, reaction mechanism, physicochemical properties, and potential applications of this valuable building block, tailored for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Strategic Value of Functionalized Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of clinically approved pharmaceuticals, targeting indications from central nervous system (CNS) disorders to oncology.[1] Its prevalence stems from its ability to impart favorable properties, including improved water solubility, metabolic stability, and the capacity to form crucial hydrogen bonds with biological targets.[1] The starting material for the title compound, Ethyl piperidine-3-carboxylate (commonly known as ethyl nipecotate), is itself a foundational building block for a range of inhibitors, including those targeting Dipeptidyl peptidase-4 (DPP-4) and Janus kinase 2 (JAK2).[2]

The strategic value of this compound lies in its dual functionality. It combines the proven piperidine core with an α-bromobutanoyl side chain. Alpha-bromo compounds are highly reactive intermediates, where the carbon-bromine bond is relatively weak and susceptible to cleavage.[3] This allows the bromine to act as an effective leaving group in nucleophilic substitution reactions, functioning as a "glue" to append a wide variety of other chemical moieties.[3] This guide elucidates the synthesis and utility of this intermediate, presenting a robust framework for its application in research and development.

Physicochemical Properties and Characterization

The successful synthesis and application of any chemical intermediate hinge on a thorough understanding of its properties and those of its precursors. The key components for the synthesis of this compound are Ethyl piperidine-3-carboxylate and 2-Bromobutanoyl chloride.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Key Properties
Ethyl piperidine-3-carboxylate C8H15NO2157.215006-62-2 (racemic)Liquid, Density: ~1.012 g/mL
(S)-EnantiomerC8H15NO2157.2137675-18-6[4]Liquid, Density: ~1.043 g/mL
(R)-EnantiomerC8H15NO2157.2125137-01-3[5]Liquid, Density: ~1.092 g/mL
2-Bromobutanoyl chloride C4H6BrClO185.4522118-12-3[6]Flammable, corrosive liquid[6]
This compound C12H20BrNO3306.201119451-39-6[7](Predicted) High-boiling liquid or low-melting solid

Analytical Characterization: Upon synthesis, confirmation of the structure of this compound would be achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the ethyl groups, the piperidine ring protons, and the methine proton adjacent to the bromine. ¹³C NMR would confirm the presence of the amide and ester carbonyls and the carbon bearing the bromine.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show the protonated molecular ion [M+H]⁺, confirming the molecular weight of 306.20. The isotopic pattern characteristic of a bromine-containing compound would also be evident.

  • Infrared (IR) Spectroscopy: Key stretches would include the C=O of the ester and the newly formed tertiary amide, typically around 1730 cm⁻¹ and 1640 cm⁻¹, respectively.

Synthesis Methodology

The most direct and efficient method for preparing the title compound is the N-acylation of Ethyl piperidine-3-carboxylate with 2-Bromobutanoyl chloride. This is a classic nucleophilic acyl substitution reaction.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amine of the piperidine ring on the highly electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 Ethyl piperidine-3-carboxylate (Nucleophile) TI Tetrahedral Intermediate R1->TI Nucleophilic Attack R2 2-Bromobutanoyl chloride (Electrophile) R2->TI P1 This compound TI->P1 Collapse & Chloride loss P2 Triethylammonium chloride (Salt byproduct) Base Triethylamine (Base) Base->P2 HCl Scavenging

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for amide bond formation.

Reagents & Stoichiometry:

Reagent M.W. Equivalents Amount Volume Density (g/mL)
Ethyl piperidine-3-carboxylate157.211.010.0 g9.88 mL1.012
2-Bromobutanoyl chloride185.451.112.9 g--
Triethylamine (TEA)101.191.27.7 g10.6 mL0.726
Dichloromethane (DCM)84.93--200 mL1.33

Procedure:

  • Inert Atmosphere Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Ethyl piperidine-3-carboxylate (10.0 g, 63.6 mmol) and dichloromethane (DCM, 200 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (7.7 g, 76.3 mmol) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 2-Bromobutanoyl chloride (12.9 g, 69.9 mmol) in 50 mL of DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: Slow, cold addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up (Quenching): Once complete, cool the mixture back to 0 °C and slowly add 100 mL of deionized water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Causality: The acid wash removes excess triethylamine, while the base wash removes any unreacted acyl chloride and residual acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Process Flow Diagram

Workflow A 1. Setup & Cooling (Reactants in DCM at 0°C) B 2. Reagent Addition (Dropwise 2-Bromobutanoyl Chloride) A->B C 3. Reaction (Stir at RT for 2-4h) B->C D 4. Quenching & Extraction (Water, HCl, NaHCO₃ washes) C->D E 5. Drying & Concentration (Na₂SO₄, Rotary Evaporation) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Final Product (Characterization) F->G

Caption: Experimental workflow for synthesis and purification.

Safety Considerations
  • 2-Bromobutanoyl chloride: This reagent is corrosive, flammable, and a lachrymator.[6] It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Triethylamine and Dichloromethane: These are volatile and harmful. Avoid inhalation and skin contact.

  • Exothermic Reaction: The acylation reaction is exothermic. Maintaining a low temperature during the addition of the acyl chloride is essential for safety and to ensure high product yield.

Reactivity and Applications in Drug Discovery

This compound is a bifunctional intermediate, presenting two distinct sites for chemical modification. This duality makes it an exceptionally valuable tool for building molecular diversity in drug discovery campaigns.

  • α-Bromo Amide Moiety: The primary site of reactivity is the α-bromo position. This electrophilic center is primed for Sₙ2 reactions with a wide range of nucleophiles (e.g., primary/secondary amines, thiols, azides, alcohols). This allows for the systematic introduction of various functional groups to explore the structure-activity relationship (SAR) around the piperidine core.

  • Ethyl Ester Moiety: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form new amides. Alternatively, it can be reduced to a primary alcohol.

Downstream_Applications cluster_bromo Reactions at α-Bromo Position cluster_ester Reactions at Ester Position Core Ethyl 1-(2-bromobutanoyl) piperidine-3-carboxylate Nuc1 R₂NH (Amines) Core->Nuc1 Sₙ2 Reaction Nuc2 R-SH (Thiols) Core->Nuc2 Sₙ2 Reaction Nuc3 NaN₃ (Azide) Core->Nuc3 Sₙ2 Reaction React1 LiOH / H₂O (Hydrolysis) Core->React1 React2 LiAlH₄ (Reduction) Core->React2 Prod1 α-Amino Product Nuc1->Prod1 Prod2 α-Thioether Product Nuc2->Prod2 Prod3 α-Azido Product Nuc3->Prod3 Prod4 Carboxylic Acid Derivative React1->Prod4 Prod5 Hydroxymethyl Derivative React2->Prod5

Caption: Potential downstream synthetic pathways.

By leveraging these reaction pathways, medicinal chemists can rapidly generate a library of analogues from a single, advanced intermediate. This strategy accelerates the discovery of lead compounds by efficiently exploring chemical space around a privileged scaffold.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. It combines the favorable pharmacokinetic profile of the piperidine scaffold with a highly versatile reactive handle for chemical diversification. The synthesis is straightforward, employing a standard N-acylation reaction. Its utility in constructing diverse molecular libraries makes it an essential tool for researchers and scientists engaged in modern drug discovery and development, facilitating the efficient exploration of structure-activity relationships and the acceleration of new therapeutic agents.

References

  • PubChem. Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate. [Link]

  • Chemsrc. CAS#:1153071-17-0 | 1-(2-(3-Bromophenoxy)ethyl)piperidine-4-carboxylic acid. [Link]

  • PubChem. Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate | C12H20BrNO3 | CID 25219769. [Link]

  • PubChem. Ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-3-carboxylate | C17H23NO3S. [Link]

  • ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. [Link]

  • PubChem. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582. [Link]

  • ResearchGate. (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

  • PubChem. CID 161290137 | C16H30N2O4. [Link]

  • PubChem. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734. [Link]

  • Journal of the American Chemical Society. THE REACTION OF ORGANIC HALIDES WITH PIPERIDINE. II. CERTAIN ALPHA-BROMO-BETA-KETONIC ESTERS. [Link]

  • PubChem. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • ChemSynthesis. 2-bromobutanoyl chloride - 22118-12-3. [Link]

  • Google Patents.
  • PubMed. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. [Link]

  • Chemia. The alpha-bromo compound series – Determining acidic or alkaline qualities. [Link]

  • PubMed. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. [Link]

  • Technical Disclosure Commons. PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. [Link]

  • ResearchGate. Synthesis of bromo phenyl piperidine derivatives and the study of their effects on neurotransmitters and strong compatibility with alpha amylase enzyme | Request PDF. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • ResearchGate. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate, a key intermediate in pharmaceutical research. Piperidine derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their role in constructing a wide array of biologically active compounds.[1][2] This protocol details the N-acylation of ethyl nipecotate with 2-bromobutanoyl chloride under modified Schotten-Baumann conditions, utilizing triethylamine as an acid scavenger. We elaborate on the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and describe methods for purification and analytical characterization of the final product. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-documented synthetic method.

Introduction and Scientific Principle

The piperidine ring is a privileged structure in drug design, appearing in numerous FDA-approved therapeutics.[1] The functionalization of the piperidine nitrogen via acylation is a fundamental transformation for creating libraries of novel compounds for biological screening.[3] The target molecule, this compound, incorporates an α-bromo amide moiety, which can serve as a versatile handle for further chemical modification, such as nucleophilic substitution, to introduce diverse functionalities.

The core of this synthesis is the Schotten-Baumann reaction , a classic method for acylating amines or alcohols.[4][5][6][7] The reaction involves the nucleophilic acyl substitution of a secondary amine (ethyl nipecotate) with a highly reactive acyl chloride (2-bromobutanoyl chloride).

Reaction Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethyl nipecotate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This forms a tetrahedral intermediate.[8][9][10]

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Acid Neutralization: This process generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][11] To prevent this, an organic base, triethylamine (TEA), is used as an "acid scavenger."[11] TEA reacts with the generated HCl to form triethylammonium chloride, a salt that is typically soluble in the reaction solvent but easily removed during aqueous workup.[11]

The overall reaction scheme is presented below:

Reaction_Scheme cluster_reactants Reactants cluster_products Products ethyl_nipecotate Ethyl Nipecotate target_product Ethyl 1-(2-bromobutanoyl) piperidine-3-carboxylate ethyl_nipecotate->target_product + bromobutanoyl_chloride 2-Bromobutanoyl Chloride triethylamine Triethylamine (TEA) bromobutanoyl_chloride->target_product dcm DCM (Solvent) side_product Triethylammonium Chloride target_product->side_product +

Figure 1: Overall reaction scheme for the synthesis.

Materials and Reagents

Ensure all reagents are of appropriate purity (≥97%) and solvents are anhydrous unless otherwise specified.

Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
Ethyl NipecotateC₈H₁₅NO₂157.215006-62-2Sigma-AldrichAlso known as Ethyl piperidine-3-carboxylate.[12]
2-Bromobutanoyl ChlorideC₄H₆BrClO185.4522118-12-3CymitQuimica, Fisher ScientificHighly reactive, corrosive, and lachrymatory.[13][14]
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Sigma-AldrichMust be dry. Used as an acid scavenger.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificAnhydrous grade.
Diethyl Ether (Et₂O)C₄H₁₀O74.1260-29-7Fisher ScientificFor extraction.
Saturated NaHCO₃ (aq)NaHCO₃84.01144-55-8-For aqueous workup.
Brine (Saturated NaCl)NaCl58.447647-14-5-For aqueous workup.
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9-Anhydrous, for drying.
Silica GelSiO₂60.087631-86-9-For column chromatography (230-400 mesh).
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher ScientificFor chromatography.
HexanesC₆H₁₄86.18110-54-3Fisher ScientificFor chromatography.

Detailed Experimental Protocol

CAUTION: This procedure must be performed in a well-ventilated fume hood. 2-Bromobutanoyl chloride is corrosive and a lachrymator.[13][15] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[15]

Reaction Setup and Execution
  • To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ethyl Nipecotate (1.0 eq, e.g., 5.00 g, 31.8 mmol).

  • Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of ethyl nipecotate).

  • Add Triethylamine (TEA) (1.2 eq, e.g., 5.3 mL, 38.2 mmol) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate, dry dropping funnel, prepare a solution of 2-Bromobutanoyl Chloride (1.1 eq, e.g., 4.1 mL, 35.0 mmol) in a small amount of anhydrous DCM (approx. 2 mL per gram of acyl chloride).

  • Add the 2-bromobutanoyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 20-30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Workup and Extraction
  • Once the reaction is complete, dilute the mixture with additional DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (2x) to neutralize any remaining acid and remove the triethylammonium chloride salt.

    • Water (1x).

    • Saturated aqueous Sodium Chloride (Brine) solution (1x) to facilitate phase separation.

  • Dry the separated organic layer over anhydrous Magnesium Sulfate (MgSO₄) .

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a mobile phase of Hexanes/Ethyl Acetate.

  • Elution: Load the adsorbed crude product onto the column. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase setup 1. Dissolve Ethyl Nipecotate & TEA in DCM cool 2. Cool to 0 °C setup->cool addition 3. Add 2-Bromobutanoyl Chloride dropwise cool->addition react 4. Stir at RT (2-4h) Monitor by TLC addition->react dilute 5. Dilute with DCM react->dilute wash_bicarb 6. Wash with NaHCO₃ (aq) dilute->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry with MgSO₄ wash_brine->dry concentrate 9. Concentrate in vacuo dry->concentrate chromatography 10. Silica Gel Column (Hexanes/EtOAc) concentrate->chromatography isolate 11. Isolate Pure Product chromatography->isolate

Figure 2: Step-by-step experimental workflow diagram.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. The expected data are summarized below.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)Due to the presence of the amide bond, rotational isomers (rotamers) may be observed, leading to broadened or duplicated signals for protons near the piperidine nitrogen. δ (ppm): ~4.5 (m, 1H, -CH(Br)-), ~4.1 (q, 2H, -OCH₂CH₃), ~3.0-4.0 (m, piperidine protons), ~2.0 (m, 2H, -CH₂CH₃ of butanoyl), ~1.2 (t, 3H, -OCH₂CH₃), ~1.0 (t, 3H, -CH₂CH₃ of butanoyl).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~172 (ester C=O), ~168 (amide C=O), ~60 (-OCH₂-), ~40-50 (piperidine carbons), ~45 (-CH(Br)-), ~25-30 (other aliphatic carbons), ~14 (-OCH₂CH₃), ~11 (-CH₂CH₃ of butanoyl).
FT-IR (neat, cm⁻¹)ν: ~2950 (C-H stretch), ~1730 (ester C=O stretch), ~1645 (amide C=O stretch, Band I).
Mass Spec (ESI+)m/z: Calculated for C₁₂H₂₁BrNO₃⁺ [M+H]⁺: 306.07. Found: 306.1. Isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) should be observed.

Safety and Handling

  • 2-Bromobutanoyl Chloride: Highly corrosive, causes severe skin burns and eye damage.[14] It is also a lachrymator (tear-inducing agent).[15] Handle exclusively in a fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]

  • Triethylamine: Flammable liquid with a strong odor. It can cause skin and respiratory irritation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

  • General Precautions: Always wear appropriate PPE. Ensure emergency eyewash stations and safety showers are accessible.[16] All chemical waste should be disposed of according to institutional and local regulations.

References

  • Grokipedia. Schotten–Baumann reaction.
  • BenchChem. The Role of Triethylamine in Pharmaceutical Synthesis: Application Notes and Protocols.
  • CymitQuimica. CAS 22118-12-3: 2-Bromobutanoyl chloride.
  • Ataman Kimya. TRIETHYLAMINE.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • J&K Scientific LLC. Schotten-Baumann Reaction. (2021).
  • PubChem - NIH. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734.
  • Wikipedia. Schotten–Baumann reaction.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Fisher Scientific. SAFETY DATA SHEET. (2010).
  • Sigma-Aldrich. Ethyl nipecotate 96 5006-62-2.
  • Chemguide. amines as nucleophiles.
  • PubChem - NIH. CID 161290137 | C16H30N2O4.
  • Organic Chemistry Revision Sheets. Acyl Chlorides | Nucleophilic Addition-Elimination (with amines).
  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.

Sources

Application Notes and Protocols: Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary drug discovery, the demand for chemical tools that offer both versatility and precision is paramount. Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate emerges as a compound of significant interest, not as a final drug entity, but as a highly adaptable scaffold for the synthesis of sophisticated therapeutic agents. While this specific molecule is not extensively documented in public literature, its constituent chemical motifs—the privileged piperidine core and the reactive α-bromoamide—are hallmarks of successful strategies in medicinal chemistry.[1][2][3][4]

The piperidine ring is a well-established "privileged structure," prized for its favorable physicochemical properties and its presence in a multitude of approved drugs targeting a wide range of diseases.[3][4] Its conformational flexibility allows it to serve as a versatile scaffold for presenting functional groups in precise three-dimensional orientations. The piperidine-3-carboxylate substructure, in particular, has been identified in compounds designed as kinase inhibitors and other therapeutic agents.[5][6]

The true potential of this molecule, however, is unlocked by the 2-bromobutanoyl group. This α-haloamide functionality is a classic electrophilic "warhead" used in the design of targeted covalent inhibitors.[7][8][9] The bromine atom renders the adjacent carbon susceptible to nucleophilic attack by amino acid residues like cysteine within a protein's binding site, leading to an irreversible bond.[8] This strategy has proven highly effective in developing potent and selective inhibitors for challenging targets, including various kinases.[10][11]

Furthermore, the modular nature of this compound makes it an attractive building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[12][13][14][15] The piperidine core can function as a rigid and synthetically tractable component of the PROTAC linker, while the reactive bromine offers a convenient handle for conjugating either the target protein binder or the E3 ligase ligand.[12]

This guide provides a comprehensive overview of the potential applications of this compound in drug discovery. We present detailed protocols for its synthesis and characterization, followed by its application in the development of both covalent inhibitors and PROTACs. The methodologies are grounded in established chemical principles and are designed to be robust and reproducible for researchers in the field.

PART 1: Synthesis and Characterization

The synthesis of this compound is a straightforward N-acylation reaction. The protocol below is a general method that can be adapted based on available starting materials and laboratory capabilities.

Protocol 1.1: Synthesis of this compound

Objective: To synthesize this compound from ethyl piperidine-3-carboxylate and 2-bromobutanoyl chloride.

Materials:

  • Ethyl piperidine-3-carboxylate (or its hydrochloride salt)

  • 2-Bromobutanoyl chloride[16][17]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of ethyl piperidine-3-carboxylate (1.0 equivalent) in anhydrous DCM, add TEA or DIPEA (2.2 equivalents). If starting from the hydrochloride salt, use 3.2 equivalents of the base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobutanoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Protocol 1.2: Characterization of the Final Product

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra are expected to show characteristic peaks for the ethyl ester, the piperidine ring protons, and the protons of the 2-bromobutanoyl group.[18][19][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[21]

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

Analytical Technique Purpose Expected Outcome
¹H NMRStructural ElucidationPeaks corresponding to all protons in the molecule with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMRStructural ConfirmationPeaks corresponding to all unique carbon atoms in the molecule.
HRMS (ESI+)Molecular Formula ConfirmationA measured m/z value that matches the calculated exact mass for the [M+H]⁺ or [M+Na]⁺ adduct.
HPLCPurity AssessmentA single major peak indicating a purity of >95%.

PART 2: Application in Covalent Inhibitor Development

The α-bromoamide moiety of this compound makes it an excellent starting point for the design of targeted covalent inhibitors.[8] The general strategy involves modifying the ethyl ester at the 3-position of the piperidine ring to introduce a pharmacophore that provides non-covalent binding affinity and selectivity for the target protein. The 2-bromobutanoyl group then acts as the covalent warhead, forming a bond with a nearby nucleophilic residue.[10][22]

Workflow for Covalent Inhibitor Development

Covalent_Inhibitor_Workflow Start Ethyl 1-(2-bromobutanoyl) piperidine-3-carboxylate Step1 Hydrolysis to Carboxylic Acid Start->Step1 Step2 Amide Coupling with Target-Specific Amine Step1->Step2 Step3 Purification and Characterization Step2->Step3 Step4 Biochemical Assay (e.g., Kinase Inhibition) Step3->Step4 Step5 Covalent Binding Assay (e.g., Intact Protein MS) Step4->Step5 End Lead Covalent Inhibitor Step5->End

Caption: Workflow for developing a covalent inhibitor.

Protocol 2.1: Synthesis of a Covalent Inhibitor Candidate

Objective: To synthesize a hypothetical covalent inhibitor by coupling the carboxylic acid derivative of the title compound with a target-specific amine.

Step A: Hydrolysis of the Ethyl Ester

  • Dissolve this compound in a mixture of THF/water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5-2.0 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1N HCl to pH ~3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Step B: Amide Coupling

  • Dissolve the carboxylic acid from Step A (1.0 equivalent) in anhydrous DMF or DCM.

  • Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (3.0 equivalents).

  • Add the target-specific amine (1.0 equivalent). This amine would be chosen based on the known structure-activity relationships of inhibitors for the target protein.[23]

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer and concentrate. Purify the final compound by silica gel chromatography or preparative HPLC.

Protocol 2.2: Evaluation of Covalent Inhibition

Objective: To confirm that the synthesized compound irreversibly inhibits the target protein.

Method: Intact Protein Mass Spectrometry

  • Incubate the purified target protein with the synthesized inhibitor (e.g., at a 1:5 molar ratio) at room temperature for various time points (e.g., 0, 30, 60, 120 minutes).

  • Include a control sample with the protein and DMSO (vehicle).

  • Quench the reaction by adding formic acid.

  • Analyze the samples by LC-MS to determine the mass of the intact protein.

  • A mass shift corresponding to the molecular weight of the inhibitor indicates covalent bond formation. The intensity of the modified protein peak should increase over time.

PART 3: Application in PROTAC Development

The structure of this compound is also well-suited for PROTAC synthesis. The piperidine can act as a rigid linker component, and the α-bromo group can be displaced by a nucleophile to attach a linker, which is then connected to an E3 ligase ligand.

Mechanism of Action for a PROTAC

PROTAC_Mechanism PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-Ubiquitination Ternary->PolyUb recruits E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Degradation Proteasome->Degradation leads to

Sources

Comprehensive Spectroscopic Characterization of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate: A Guide for Advanced Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This application note provides a detailed guide to the structural characterization of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate, a key intermediate in synthetic and medicinal chemistry. We present a multi-technique approach utilizing high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy. The protocols and interpretative guidance herein are designed for researchers, scientists, and drug development professionals to ensure unambiguous structural verification. We delve into the causality behind experimental choices, discussing the predictable complexities arising from the molecule's stereochemistry and conformational isomerism, thereby providing a framework for the analysis of related N-acyl piperidine structures.

Introduction and Scientific Context

This compound is a substituted N-acyl piperidine. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The introduction of a reactive α-bromo-acyl group makes this compound a versatile building block for further functionalization via nucleophilic substitution, making it valuable in the synthesis of novel chemical entities.[2]

Given its two chiral centers (at C3 of the piperidine ring and C2 of the butanoyl chain), this compound exists as a mixture of diastereomers. Furthermore, the presence of an amide linkage introduces the potential for conformational isomers (rotamers) due to the partial double-bond character of the C-N bond.[3] This structural complexity necessitates a robust analytical approach to confirm its identity and purity. This guide outlines the application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to navigate these challenges and achieve complete structural elucidation.

Mass Spectrometry Analysis

Mass spectrometry is critical for determining the molecular weight and elemental composition of the target compound. We will employ both a soft ionization technique (Electrospray Ionization) for accurate mass determination and a hard ionization technique (Electron Ionization) to probe the core fragmentation patterns.[4][5]

High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, providing an accurate molecular weight by generating protonated molecules, [M+H]⁺.[6]

Protocol 1: LC-MS/MS Analysis with ESI

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL with 50:50 acetonitrile/water containing 0.1% formic acid.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.[7]

  • LC Conditions (Optional Separation):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • MS Parameters:

    • Ionization Mode: Positive Ion ESI

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Scan Range: m/z 100-500

    • MS/MS: For fragmentation analysis, select the [M+H]⁺ ion and perform a product ion scan using collision-induced dissociation (CID) with argon. Optimize collision energy (e.g., 10-30 eV) to achieve a rich fragmentation spectrum.[8]

Expected Results and Interpretation (ESI-MS)

The molecular formula is C₁₂H₂₀BrNO₃. The expected monoisotopic mass of the neutral molecule is 305.0626 u. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] This results in two prominent peaks in the mass spectrum for any bromine-containing ion, separated by 2 m/z units, with nearly equal intensity (M and M+2).

IonFormulaCalculated m/z ([M+H]⁺)Description
[M(⁷⁹Br)+H]⁺C₁₂H₂₁⁷⁹BrNO₃⁺306.0703Protonated molecular ion with ⁷⁹Br.
[M(⁸¹Br)+H]⁺C₁₂H₂₁⁸¹BrNO₃⁺308.0682Protonated molecular ion with ⁸¹Br.

Table 1: Predicted high-resolution mass data for the target compound.

Fragmentation Analysis via Electron Ionization (EI-MS)

Electron Ionization (EI) is a hard ionization technique that induces extensive and reproducible fragmentation, providing a "fingerprint" of the molecule's structure.[4] It is particularly useful for identifying core structural motifs.

Protocol 2: GC-MS Analysis with EI

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: A standard GC-MS system.

  • GC Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm

    • Inlet Temperature: 250 °C

    • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[5]

    • Source Temperature: 230 °C

    • Scan Range: m/z 40-400

Expected Fragmentation Pathways (EI-MS)

Under EI conditions, N-acyl piperidines typically undergo α-cleavage adjacent to the nitrogen atom as a primary fragmentation pathway.[7] The loss of the bromine atom is also a highly probable event.

G M [C₁₂H₂₀BrNO₃]⁺˙ m/z 305/307 F1 [M - C₂H₅]⁺ m/z 276/278 Loss of ethyl radical M->F1 F2 [M - OC₂H₅]⁺ m/z 260/262 Loss of ethoxy radical M->F2 F3 [M - Br]⁺ m/z 226 Loss of Br radical M->F3 F5 [C₄H₇BrO]⁺˙ m/z 162/164 Bromobutanoyl fragment M->F5 Amide bond cleavage F6 [C₇H₁₂NO₃]⁺ m/z 170 Piperidine ester fragment M->F6 Amide bond cleavage F4 [C₆H₁₀NO]⁺ m/z 112 Piperidine fragment F3->F4 Further fragmentation

Caption: Predicted EI-MS fragmentation pathway for the title compound.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of diastereomers and potential amide rotamers, the spectra are expected to be complex. 2D NMR techniques like COSY and HSQC are essential for unambiguous signal assignment.[3][10]

Protocol 3: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~15-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[11]

  • 1D Experiments:

    • ¹H NMR: Acquire with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 2 seconds.

    • ¹³C{¹H} NMR: Acquire with 1024-2048 scans, a spectral width of 220-240 ppm, and a relaxation delay of 2 seconds.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Use a standard gradient-selected (gCOSY) pulse sequence to identify ³J(H,H) correlations.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected, sensitivity-enhanced pulse sequence to identify ¹J(C,H) correlations.[12]

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts are influenced by the electron-withdrawing effects of the amide, ester, and bromine functionalities. The presence of two chiral centers means the compound is a mixture of (3R, 2'R), (3S, 2'S), (3R, 2'S), and (3S, 2'R) stereoisomers. In an achiral solvent, this simplifies to two pairs of enantiomers, resulting in potentially two sets of signals for the diastereomeric pairs. Furthermore, hindered rotation around the N-C=O amide bond can lead to a doubling of signals for each diastereomer, a phenomenon well-documented for N-acyl piperidines.[3][13] The data below represents an averaged or predominant set of signals for one diastereomer.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted ¹H MultiplicityPredicted ¹H IntegrationKey COSY Correlations
Ethyl Ester
-COO CH₂CH₃~61~4.15q, J ≈ 7.1 Hz2H-OCH₂CH₃
-COOCH₂CH₃ ~14.2~1.25t, J ≈ 7.1 Hz3H-OCH₂ CH₃
Butanoyl Chain
C =O (Amide)~168----
C H-Br~45-50~4.5-4.8dd1H-CH₂CH₃
-C H₂CH₃~28~1.9-2.2m2H-CH-Br, -CH₂CH₃
-CH₂CH₃ ~11~1.05t, J ≈ 7.4 Hz3H-CH₂ CH₃
Piperidine Ring
C2~45-50~3.0-4.5m2H (diastereotopic)C3-H, C6-H
C3~40-45~2.5-2.8m1HC2-H, C4-H
C4~25-30~1.6-2.0m2H (diastereotopic)C3-H, C5-H
C5~22-27~1.5-1.9m2H (diastereotopic)C4-H, C6-H
C6~42-48~3.0-4.5m2H (diastereotopic)C5-H, C2-H
Ester Carbonyl
C =O (Ester)~173----

Table 2: Predicted NMR assignments for this compound. Note: Due to amide rotamers and diastereomers, signals for piperidine protons (C2, C6) are expected to be broad and complex, spanning a wide range.

Strategy for Spectral Assignment

A systematic approach using 2D NMR is required for confident assignment.

G cluster_start Data Acquisition cluster_assign Spectral Interpretation H1 Acquire ¹H Spectrum A1 Identify key spin systems (Ethyl groups) from ¹H H1->A1 C13 Acquire ¹³C Spectrum C13->A1 COSY Acquire gCOSY COSY->A1 HSQC Acquire gHSQC HSQC->A1 A2 Trace H-H connectivities (Butanoyl chain, Piperidine ring) using COSY A1->A2 Use as starting points A3 Assign protonated carbons using HSQC A2->A3 Correlate protons to carbons A4 Assign quaternary carbons (C=O) by elimination A3->A4 A5 Final Structure Confirmation A4->A5

Caption: Workflow for unambiguous NMR spectral assignment.

Expert Insights on Interpretation:

  • Amide Rotamers: The C2 and C6 protons of the piperidine ring are most sensitive to the amide bond's orientation. Expect to see either significantly broadened signals or two distinct sets of signals for these protons at room temperature.[3] Variable temperature (VT) NMR experiments could be employed to study the coalescence of these signals and determine the energy barrier to rotation.

  • Diastereotopicity: The protons on the piperidine ring carbons (C2, C4, C5, C6) are diastereotopic and will appear as distinct multiplets, often with complex geminal and vicinal couplings.

  • CH-Br Signal: The proton at the C2 position of the butanoyl chain is deshielded by the adjacent bromine and carbonyl group, placing it significantly downfield (~4.5-4.8 ppm). Its multiplicity will be a doublet of doublets (or more complex multiplet) due to coupling with the adjacent methylene protons.

Conclusion

The structural verification of this compound requires a synergistic application of mass spectrometry and NMR spectroscopy. HRMS-ESI confirms the elemental composition and molecular weight, with the characteristic M/M+2 isotopic pattern immediately indicating the presence of a single bromine atom. EI-MS provides a fragmentation fingerprint useful for confirming the core structure. A full suite of 1D and 2D NMR experiments is essential to navigate the spectral complexity arising from stereoisomerism and amide rotamers. By following the detailed protocols and interpretative strategies outlined in this note, researchers can achieve a high-confidence, unambiguous characterization of this and structurally related molecules, ensuring the integrity of materials used in subsequent research and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from Benchchem website.[4]

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from Benchchem website.[7]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from rsc.org.[14]

  • Kuhne, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2491. Retrieved from PMC - NIH.[3]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from rsc.org.[15]

  • Pimenta, A. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1255-1264. Retrieved from PubMed.[8]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate.[16]

  • Kuhne, S., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3349. Retrieved from MDPI.[13]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts.[9]

  • Shao, Z., et al. (2003). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (15), 1918-1919. Retrieved from The Royal Society of Chemistry.[17]

  • Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from PubMed.[18]

  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. Retrieved from ChemicalBook.[19]

  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from colorado.edu.[20]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from Chemistry Stack Exchange.[21]

  • Jalko, H., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 625. Retrieved from NIH.[5]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-acetyl-. Retrieved from NIST WebBook.[22]

  • Singh, N. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB. YouTube.[6]

  • Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC??. ResearchGate.[10]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from organic-chemistry.org.[23]

  • Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Macedonian Pharmaceutical Bulletin, 68(1), 21-30.[24]

  • The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Retrieved from rsc.org.[11]

  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from UCL Discovery.[25]

  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from ResearchGate.[26]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from SDSU Department of Chemistry.[12]

  • Lee, K., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(2), 782-787. Retrieved from PubMed.[1]

  • ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C-H functionalization. Retrieved from ResearchGate.[27]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from Chemistry LibreTexts.[2]

Sources

Application Note: A Robust HPLC-MS Method for the Purity Analysis of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of purity and the identification of related impurities of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate. This compound, a key intermediate in pharmaceutical synthesis, requires a precise and reliable analytical method to ensure the quality and safety of the final active pharmaceutical ingredient (API). The developed reversed-phase HPLC method, coupled with electrospray ionization mass spectrometry (ESI-MS), provides excellent selectivity, sensitivity, and accuracy for quantifying the main component and potential process-related impurities. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development, detailed protocols, and validation in accordance with ICH guidelines.

Introduction

This compound is a complex heterocyclic compound that often serves as a critical building block in the synthesis of novel therapeutic agents. The presence of a bromine atom and multiple chiral centers in its structure necessitates a highly specific and sensitive analytical method to ensure its chemical purity and isomeric integrity. The quality of this intermediate directly impacts the safety and efficacy of the final drug product, making rigorous purity analysis a non-negotiable aspect of the drug development and manufacturing process.[1][2][3]

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool in pharmaceutical analysis due to its high resolving power and the structural information provided by the mass detector.[1][4] This combination allows for the separation of the main compound from closely related impurities, followed by their unambiguous identification based on their mass-to-charge ratio (m/z). This application note details the systematic development and validation of such a method, tailored to the specific physicochemical properties of this compound.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to developing a successful HPLC-MS method. This compound (Molecular Formula: C12H20BrNO3, Molecular Weight: 306.20 g/mol ) is a moderately polar compound due to the presence of an ester and an amide functional group, alongside a piperidine ring. The bromine atom introduces a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for identification.[5][6][7]

Method Development Strategy

The development of a robust HPLC-MS method requires a systematic approach, considering the stationary phase, mobile phase composition, and MS ionization and detection parameters.

Chromatographic Separation

Given the analyte's moderate polarity, a reversed-phase HPLC approach was selected as the primary separation technique.[8][9] This method utilizes a non-polar stationary phase and a polar mobile phase, where retention is primarily driven by hydrophobic interactions.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and was chosen as the initial stationary phase. The selection of a column with end-capping is crucial to minimize peak tailing caused by the interaction of the basic piperidine nitrogen with residual silanol groups on the silica support.

  • Mobile Phase Optimization: A gradient elution using a mixture of water and a miscible organic solvent (acetonitrile or methanol) was employed to ensure adequate separation of potential impurities with varying polarities.[8] Acetonitrile was chosen for its lower viscosity and UV transparency. The addition of a small amount of an acid, such as formic acid, to the mobile phase serves two key purposes: it protonates the piperidine nitrogen, leading to better peak shape, and it enhances ionization efficiency in the positive ESI mode.[10]

Mass Spectrometric Detection

The choice of ionization source and its parameters are critical for achieving high sensitivity and specificity.

  • Ionization Source: Electrospray Ionization (ESI) is well-suited for polar and ionizable molecules and was selected for this application.[11][12] Given the presence of the basic piperidine nitrogen, positive ion mode was chosen to promote the formation of protonated molecules [M+H]+.

  • MS Parameter Optimization: Key parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature were optimized to maximize the signal intensity of the parent ion. The presence of the bromine atom is expected to produce a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (for 79Br and 81Br), which aids in confirming the identity of bromine-containing compounds.[5][6][7][13]

Caption: Workflow for HPLC-MS Method Development.

Detailed Experimental Protocol

Instrumentation and Reagents
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade). This compound reference standard.

Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.

  • Filtration: All solutions should be filtered through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[14]

Optimized HPLC-MS Parameters
ParameterSetting
HPLC
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B
Flow Rate0.8 mL/min
Column Temperature30 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temp.350 °C
Desolvation Gas Flow800 L/hr
Source Temperature120 °C
Scan Rangem/z 100-500

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[15][16]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Caption: Key Parameters for Analytical Method Validation.

Data Analysis and Interpretation

The purity of this compound is calculated using the area percent method from the HPLC chromatogram. The mass spectrum for the main peak should confirm the molecular weight and show the characteristic isotopic pattern for a bromine-containing compound. Any impurity peaks can be tentatively identified by their mass-to-charge ratios and fragmentation patterns, if a tandem mass spectrometer is used.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanols; improper mobile phase pH.Ensure column is well end-capped; check and adjust mobile phase pH.[17][18][19]
Inconsistent Retention Times Inadequate column equilibration; temperature fluctuations; pump issues.Allow sufficient time for column equilibration; use a column oven; check pump for leaks and ensure proper solvent delivery.[14][18]
Low MS Signal Intensity Inefficient ionization; ion suppression.Optimize ESI source parameters; check for co-eluting matrix components that may cause suppression.[20]
Ghost Peaks Carryover from previous injections; contaminated mobile phase.Implement a robust needle wash protocol; prepare fresh mobile phase.[18][21]

Conclusion

The HPLC-MS method detailed in this application note provides a reliable and robust solution for the purity analysis of this compound. The method is highly specific, sensitive, and accurate, making it suitable for routine quality control in a pharmaceutical setting. The comprehensive validation ensures that the method meets the stringent requirements of regulatory bodies. By following the detailed protocol and troubleshooting guide, researchers and analysts can confidently implement this method to ensure the quality of this critical pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. PubMed. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • I am seeing inconsistent HPLC Peak shape. What may be the cause of this?. SCIEX. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Essential Guide to LCMS Sample Preparation Techniques. LinkedIn. [Link]

  • LC/MS Ion Sources. Agilent Technologies. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent Technologies. [Link]

Sources

Derivatization of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungshinweis

Titel: Strategien zur Derivatisierung von Ethyl-1-(2-brombutanoyl)piperidin-3-carboxylat für das Screening in biologischen Assays

Autor: Dr. Gemini, Leitender Anwendungswissenschaftler

Datum: 13. Januar 2026

Zusammenfassung

Dieser Anwendungshinweis bietet eine detaillierte technische Anleitung zur chemischen Modifikation von Ethyl-1-(2-brombutanoyl)piperidin-3-carboxylat, einer vielseitigen Ausgangsverbindung für die Wirkstoffforschung. Der Piperidin-Grundkörper ist ein in der medizinischen Chemie etabliertes "privilegiertes Gerüst", das in zahlreichen zugelassenen Medikamenten vorkommt.[1][2][3] Die gezielte Derivatisierung dieses Moleküls, insbesondere an der reaktiven α-Brom-Position, ermöglicht die schnelle und effiziente Erstellung diverser Molekülbibliotheken. Solche Bibliotheken sind entscheidend für das Screening in biologischen Assays zur Identifizierung neuer Leitstrukturen. Wir stellen hier fundierte chemische Prinzipien, detaillierte Syntheseprotokolle, Methoden zur Charakterisierung und einen validierten Workflow vor, der sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung richtet.

Einleitung: Die Bedeutung des Piperidin-Gerüsts und der α-Halogenketon-Reaktivität

Das Piperidin-Heterozyklus ist aufgrund seiner günstigen physikochemisch-pharmazeutischen Eigenschaften und seiner Fähigkeit, mit biologischen Zielstrukturen in vielfältige Wechselwirkungen zu treten, ein Eckpfeiler der modernen Medikamentenentwicklung.[4][5][6] Die hier vorgestellte Ausgangsverbindung, Ethyl-1-(2-brombutanoyl)piperidin-3-carboxylat, kombiniert dieses bewährte Gerüst mit einer hochreaktiven funktionellen Gruppe: einem α-Brom-Amid.

Die Reaktivität wird durch das Bromatom in der α-Position zum Carbonylkohlenstoff bestimmt. Diese Position ist stark elektrophil, da das benachbarte, elektronenziehende Carbonylsauerstoffatom die Elektronendichte am α-Kohlenstoffatom verringert. Dies macht es zu einem idealen Ziel für nukleophile Angriffe in einer SN2-Reaktion (bimolekulare nukleophile Substitution).[7][8] Der Carbonylsauerstoff stabilisiert zudem den Übergangszustand der Reaktion, was zu einer im Vergleich zu einfachen Alkylhalogeniden deutlich erhöhten Reaktionsgeschwindigkeit führt.[8][9] Dieser Anwendungshinweis nutzt diese inhärente Reaktivität, um eine Reihe von Protokollen zur systematischen Erzeugung von Analoga für biologische Hochdurchsatz-Screenings bereitzustellen.

Teil 1: Chemische Grundlagen der Derivatisierung

Die primäre Derivatisierungsstrategie beruht auf der SN2-Reaktion am C2-Kohlenstoff der Butanoyl-Kette. Ein Nukleophil greift von der Rückseite der Kohlenstoff-Brom-Bindung an und verdrängt das Bromid-Ion als Abgangsgruppe.[10]

Mechanismus der nukleophilen Substitution:

Abbildung 1: Allgemeines Schema der SN2-Reaktion.

Eine breite Palette von Nukleophilen kann eingesetzt werden, um eine hohe strukturelle Vielfalt zu erzielen:

  • N-Nukleophile: Primäre und sekundäre Amine, Amide, Azide und Heterocyclen (z.B. Morpholin, Piperazin) sind exzellente Reaktionspartner und führen zur Bildung neuer C-N-Bindungen.

  • S-Nukleophile: Thiole und Thiophenole sind sehr starke Nukleophile und reagieren oft schnell und sauber unter Bildung von Thioethern (C-S-Bindungen).

  • O-Nukleophile: Alkohole und Phenole können ebenfalls reagieren, erfordern jedoch oft stärkere basische Bedingungen, um das Nukleophil zu deprotonieren und seine Reaktivität zu erhöhen.

Die Wahl des Lösungsmittels ist entscheidend. Aprotische, polare Lösungsmittel wie Acetonitril (ACN), Dimethylformamid (DMF) oder Tetrahydrofuran (THF) sind ideal, da sie die Reaktanten gut lösen, ohne mit dem Nukleophil zu konkurrieren.

Teil 2: Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind als validierte Ausgangspunkte konzipiert. Die genauen Reaktionszeiten und Temperaturen können je nach Reaktivität des spezifischen Nukleophils variieren.

Protokoll 2.1: Synthese von Amin-Derivaten (Beispiel: Morpholin)

Prinzip: Dieses Protokoll beschreibt die Substitution des Bromatoms durch ein sekundäres Amin (Morpholin). Eine milde Base (Kaliumcarbonat) wird verwendet, um den entstehenden Bromwasserstoff (HBr) zu neutralisieren.

Materialien:

  • Ethyl-1-(2-brombutanoyl)piperidin-3-carboxylat (1.0 Äq.)

  • Morpholin (1.2 Äq.)

  • Kaliumcarbonat (K₂CO₃), fein gepulvert (2.0 Äq.)

  • Acetonitril (ACN), wasserfrei

  • Magnetrührer, Heizplatte, Rundkolben, Rückflusskühler

  • Standard-Ausrüstung für die Dünnschichtchromatographie (DC)

Durchführung:

  • Lösen Sie Ethyl-1-(2-brombutanoyl)piperidin-3-carboxylat (z.B. 322 mg, 1.0 mmol) in 10 mL wasserfreiem Acetonitril in einem trockenen Rundkolben.

  • Fügen Sie Kaliumcarbonat (276 mg, 2.0 mmol) und Morpholin (105 µL, 1.2 mmol) hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren für 4-6 Stunden bei 60 °C unter Rückfluss.

  • Reaktionsüberwachung: Überprüfen Sie den Reaktionsfortschritt mittels DC (z.B. Laufmittel: Ethylacetat/Hexan 1:1). Das Verschwinden des Ausgangsmaterials und das Erscheinen eines neuen, polareren Flecks deuten auf die Produktbildung hin.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab und filtrieren Sie die festen Salze ab. Waschen Sie den Filterkuchen mit etwas Acetonitril.

  • Entfernen Sie das Lösungsmittel des Filtrats im Rotationsverdampfer.

  • Lösen Sie den Rückstand in Dichlormethan (20 mL) und waschen Sie ihn mit Wasser (2 x 15 mL) und gesättigter NaCl-Lösung (1 x 15 mL).

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel.

  • Aufreinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel (Gradient von 20% bis 60% Ethylacetat in Hexan), um das reine Produkt zu erhalten.

Protokoll 2.2: Synthese von Thioether-Derivaten (Beispiel: Thiophenol)

Prinzip: Thiole sind stark nukleophil und reagieren oft ohne Erhitzen. Eine Base wird verwendet, um das Thiol zum reaktiveren Thiolat zu deprotonieren.

Materialien:

  • Ethyl-1-(2-brombutanoyl)piperidin-3-carboxylat (1.0 Äq.)

  • Thiophenol (1.1 Äq.)

  • Diisopropylethylamin (DIPEA) (1.5 Äq.)

  • Tetrahydrofuran (THF), wasserfrei

  • Magnetrührer, Rundkolben, Stickstoffatmosphäre

Durchführung:

  • Lösen Sie Ethyl-1-(2-brombutanoyl)piperidin-3-carboxylat (322 mg, 1.0 mmol) in 10 mL wasserfreiem THF in einem trockenen Rundkolben unter Stickstoffatmosphäre.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie Thiophenol (113 µL, 1.1 mmol) und anschließend langsam DIPEA (261 µL, 1.5 mmol) hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 3-5 Stunden.

  • Reaktionsüberwachung: Verfolgen Sie den Umsatz mittels DC oder LC-MS.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit Ethylacetat (25 mL). Waschen Sie die organische Phase mit 1 M Salzsäure (1 x 10 mL), gesättigter Natriumbicarbonatlösung (1 x 10 mL) und gesättigter NaCl-Lösung (1 x 10 mL).

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Aufreinigung: Führen Sie eine säulenchromatographische Reinigung durch, um das gewünschte Thioether-Produkt zu isolieren.

Teil 3: Charakterisierung der synthetisierten Derivate

Die eindeutige Bestätigung der Struktur und Reinheit jedes synthetisierten Derivats ist ein unabdingbarer Schritt vor der Durchführung biologischer Assays, um verlässliche und reproduzierbare Ergebnisse zu gewährleisten.

Analytische Techniken:

  • NMR-Spektroskopie (¹H-NMR, ¹³C-NMR): Dies ist die primäre Methode zur Strukturaufklärung.[11][12] Charakteristische Signale, wie das Verschwinden des Protons am bromierten Kohlenstoff (ein Multiplett bei ca. 4.2-4.5 ppm) und das Auftreten neuer Signale, die vom eingeführten Nukleophil stammen, bestätigen die erfolgreiche Reaktion.

  • Massenspektrometrie (MS): Die hochauflösende Massenspektrometrie (HRMS) oder LC-MS wird zur Bestätigung der exakten Masse des Produkts verwendet, was die korrekte Summenformel validiert.[13][14]

  • Hochleistungsflüssigkeitschromatographie (HPLC): Die analytische HPLC, oft in Verbindung mit einem UV-Detektor, dient zur Bestimmung der Reinheit des Endprodukts. Für biologische Assays wird typischerweise eine Reinheit von >95% angestrebt.

Zusammenfassung der erwarteten Derivate:

EigenschaftAusgangsmaterialMorpholin-DerivatThiophenol-Derivat
Struktur C₁₂H₂₀BrNO₃C₁₆H₂₈N₂O₄C₁₈H₂₅NO₃S
Molmasse ( g/mol ) 322.25328.43351.49
Summenformel C₁₂H₂₀BrNO₃C₁₆H₂₈N₂O₄C₁₈H₂₅NO₃S
Charakteristisches ¹H-NMR Signal ~4.3 ppm (CH-Br)Wegfall des CH-Br Signals; neue Signale für Morpholin-Protonen (~2.5 & 3.7 ppm)Wegfall des CH-Br Signals; neue Signale für Phenyl-Protonen (~7.2-7.4 ppm)

Teil 4: Integrierter Workflow von der Synthese zum Assay

Ein strukturierter und gut dokumentierter Workflow ist entscheidend für den Erfolg von Programmen zur Wirkstoffentdeckung. Der folgende Prozess stellt einen logischen Ablauf von der chemischen Synthese bis zur biologischen Auswertung sicher.

Workflow cluster_synthesis Chemische Phase cluster_analysis Analytische Phase cluster_biology Biologische Phase start Ausgangsmaterial (Ethyl-1-(2-brombutanoyl) piperidin-3-carboxylat) synthesis Parallele Synthese (Nukleophile Substitution) start->synthesis workup Aufarbeitung & Rohprodukt-Isolierung synthesis->workup purification Aufreinigung (Säulenchromatographie / Präp-HPLC) workup->purification characterization Struktur- & Reinheitsanalyse (NMR, LC-MS, HPLC) purification->characterization qc_check Qualitätskontrolle (Struktur korrekt? Reinheit >95%?) characterization->qc_check qc_check->purification Nein (erneut reinigen) bio_assay Biologischer Assay (Screening) qc_check->bio_assay Ja hit_id Hit-Identifizierung & Validierung bio_assay->hit_id

Abbildung 2: Workflow von der Synthese bis zur Hit-Identifizierung.

Schlussfolgerung

Die Derivatisierung von Ethyl-1-(2-brombutanoyl)piperidin-3-carboxylat über nukleophile Substitution an der α-Brom-Position ist eine robuste und hocheffiziente Methode zur Erzeugung von Molekülbibliotheken. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese einer breiten Palette von Analoga mit unterschiedlichen physikochemischen Eigenschaften. Die Kombination aus bewährtem Piperidin-Gerüst und der Flexibilität der SN2-Reaktion macht diese Ausgangsverbindung zu einem wertvollen Werkzeug für die moderne medizinische Chemie und die Identifizierung neuer pharmakologisch aktiver Substanzen.

Referenzen

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.). ResearchGate. [Link]

  • O. A. G., & Al., E. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2024, October 21). PubMed. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC. (2019, June 28). NCBI. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). International Journal of Novel Research and Development. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. [Link]

  • Small Molecule Structure Characterisation. (n.d.). La Trobe University. [Link]

  • Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. (n.d.). Fiveable. [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC. (2021, July 14). NCBI. [Link]

  • Characterizing Small Molecules with NMR. (2019, April 11). News-Medical.net. [Link]

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019, June 22). YouTube. [Link]

  • Teil 2 Substitutionsreaktionen an Aliphaten. (n.d.). [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria. [Link]

  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone. [Link]

Sources

Application and Protocols for the Use of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate in Covalent Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Covalent Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] By starting with small, low-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior drug-like properties.[4][5] A particularly potent evolution of this strategy is the use of covalent fragments—small molecules equipped with a reactive electrophilic "warhead." These fragments leverage the formation of a stable covalent bond with a target protein, offering distinct advantages such as prolonged target engagement, high potency, and the ability to prosecute targets once considered "undruggable."[6][7]

This guide details the application of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate , a novel electrophilic fragment, in a covalent FBDD workflow. This molecule combines a piperidine-carboxylate scaffold, for initial non-covalent recognition, with a 2-bromobutanoyl warhead designed to react with nucleophilic amino acid residues like cysteine or lysine. We will explore the rationale behind its design, its physicochemical properties, and provide detailed protocols for its use in a typical screening and hit validation cascade.

Fragment Profile: this compound

The rational design of a covalent fragment library is critical for success, balancing structural diversity with controlled reactivity to minimize non-specific binding.[6][8] this compound (E1BPC) has been designed with these principles in mind.

Structural and Physicochemical Properties
PropertyValueRationale & Significance
Molecular Formula C₁₂H₂₀BrNO₃Provides the atomic composition.[9]
Molecular Weight 306.20 g/mol Falls within the typical range for covalent fragments, which may relax the "Rule of Three" to accommodate the warhead.[8]
CAS Number 1119451-39-6Unique chemical identifier for sourcing and reference.[10]
Core Fragment Ethyl piperidine-3-carboxylateA known scaffold in medicinal chemistry, offering potential for hydrogen bonding and defined 3D geometry.[11]
Warhead 2-bromobutanoyl (α-bromo amide)An electrophilic moiety that acts as an alkylating agent, capable of forming a covalent bond with soft nucleophiles like the thiol group of cysteine. Its reactivity is generally moderate, reducing the risk of promiscuous binding.
Predicted Reactivity ModerateThe α-bromo amide is a classic warhead. Its reactivity is tuned to be sufficient for on-target reaction upon binding, but not so high as to cause widespread, non-specific labeling.[] This is a key principle in designing high-quality covalent probes.[8]
Proposed Mechanism of Action

The screening paradigm for E1BPC follows a two-step mechanism common to targeted covalent inhibitors. First, the piperidine-carboxylate core establishes non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) within a binding pocket on the target protein. This initial, reversible binding event orients the 2-bromobutanoyl warhead in close proximity to a nucleophilic residue. The subsequent, irreversible step involves the nucleophilic attack by the amino acid (e.g., Cys, Lys) on the electrophilic carbon bearing the bromine atom, displacing the bromide and forming a stable covalent bond.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation P Target Protein (P) + Cys-SH PF Reversible Complex [P···F] P->PF k_on F E1BPC Fragment (F) PF->P k_off PF_cov Covalent Complex [P-F] PF->PF_cov k_inact

Caption: Proposed two-step mechanism of covalent inhibition.

Experimental Protocols: A Step-by-Step Workflow

The successful application of E1BPC requires a robust, multi-stage experimental workflow. Because fragment hits are often weak binders initially, sensitive biophysical techniques are essential for their detection and validation.[3][4] The following protocols outline a comprehensive screening cascade.

Workflow Overview

Caption: Covalent fragment screening cascade.

Protocol 1: Library Preparation and Quality Control

Objective: To prepare a high-quality stock solution of E1BPC and assess its purity and stability.

Rationale: The integrity of the screening data is wholly dependent on the quality of the fragment. Impurities or degradation products can lead to false positives or negatives.

Materials:

  • This compound (E1BPC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • LC-MS system

  • ¹H-NMR spectrometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh 2-5 mg of E1BPC.

    • Dissolve in anhydrous DMSO to a final concentration of 100 mM. This serves as the primary stock.

    • Aliquot into small volumes (e.g., 20 µL) in low-binding tubes and store at -80°C to prevent degradation and freeze-thaw cycles.

  • Purity Assessment (LC-MS):

    • Dilute the stock solution to ~1 µM in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject onto an LC-MS system.

    • Confirm the presence of the parent ion with the expected mass (m/z = 306.07 for [M+H]⁺, considering bromine isotopes).

    • Assess purity by integrating the peak area at a suitable wavelength (e.g., 214 nm). A purity of >95% is recommended.[8]

  • Structural Confirmation (¹H-NMR):

    • Acquire a ¹H-NMR spectrum of the compound dissolved in DMSO-d₆ or CDCl₃.

    • Confirm that the observed chemical shifts and coupling patterns are consistent with the structure of E1BPC.

  • Stability Assessment:

    • Incubate a diluted sample of E1BPC in the primary screening buffer (e.g., PBS, pH 7.4) at room temperature.

    • Analyze the sample by LC-MS at t=0 and t=24 hours to check for degradation. The fragment should show high stability in the assay buffer.

Protocol 2: Primary Screening by Intact Protein Mass Spectrometry

Objective: To identify covalent modification of the target protein by E1BPC.

Rationale: Intact protein LC-MS is a highly sensitive and direct method for detecting covalent bond formation, as it measures the mass shift corresponding to the fragment's molecular weight.[7][13]

Materials:

  • Purified target protein (e.g., >95% purity, at 5-10 µM in a suitable buffer like PBS or HEPES).

  • E1BPC stock solution (100 mM in DMSO).

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF).

Procedure:

  • Incubation:

    • Prepare the reaction mixture:

      • Target Protein: 5 µL of 10 µM stock (Final concentration: 5 µM)

      • E1BPC: 0.1 µL of 10 mM stock (Final concentration: 100 µM)

      • Buffer: 4.9 µL

    • Also prepare a control reaction with 0.1 µL of DMSO instead of the fragment.

    • Incubate at room temperature (or 4°C for very reactive systems) for a defined period (e.g., 4 to 24 hours).

  • LC-MS Analysis:

    • Quench the reaction if necessary (e.g., by adding 0.1% formic acid).

    • Inject the sample onto the LC-MS system. Use a column suitable for protein separation (e.g., a C4 reversed-phase column).

    • Acquire mass spectra across the protein elution peak.

    • Deconvolute the raw spectra to obtain the zero-charge mass of the protein.

  • Data Analysis:

    • Hit Criterion: A hit is identified by the appearance of a new peak with a mass equal to the original protein mass plus the mass of the bound fragment moiety (Mass of E1BPC - Mass of HBr = 306.20 - 80.91 = 225.29 Da).

    • Quantify Percent Labeling: Calculate the percentage of modified protein using the relative intensities of the unmodified (I_unmod) and modified (I_mod) peaks: % Labeling = [I_mod / (I_unmod + I_mod)] * 100

Protocol 3: Orthogonal Hit Validation by Surface Plasmon Resonance (SPR)

Objective: To confirm the binding interaction and characterize its kinetics using a label-free biophysical method.

Rationale: Orthogonal validation is crucial to eliminate false positives arising from non-specific reactivity or assay artifacts.[4][14] SPR can provide kinetic data on both the initial non-covalent interaction and the subsequent covalent modification.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Protein immobilization reagents (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • E1BPC solutions at various concentrations.

Procedure:

  • Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol.

  • Binding Analysis:

    • Inject a series of concentrations of E1BPC (e.g., 1 µM to 200 µM) over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response (in Response Units, RU) over time.

    • Data Interpretation: A true covalent interaction will typically show a slow dissociation rate, resulting in a net increase in RU after each injection cycle. The binding curves can be fit to a "two-state reaction" model to determine the initial affinity (Kᵢ) and the rate of covalent modification (kᵢₙₐ꜀ₜ).[15]

Protocol 4: Mapping the Binding Site by Peptide Mapping LC-MS/MS

Objective: To identify the specific amino acid residue modified by E1BPC.

Rationale: Knowing the precise binding site is essential for structure-based drug design and for confirming that the fragment is binding to a functionally relevant site.[6]

Procedure:

  • Large-Scale Labeling: Incubate a larger quantity of the target protein with E1BPC to achieve a high percentage of labeling.

  • Proteolytic Digestion:

    • Denature the labeled protein (e.g., with urea), reduce the disulfide bonds (DTT), and alkylate the free cysteines (iodoacetamide).

    • Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using nano-LC.

    • Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition mode.

  • Data Analysis:

    • Search the MS/MS data against the protein's sequence.

    • Identify the peptide containing a mass modification of +225.29 Da.

    • The MS/MS fragmentation pattern of that peptide will reveal which specific amino acid residue carries the modification.

Conclusion and Future Directions

This compound represents a well-designed electrophilic fragment for covalent FBDD campaigns. Its defined scaffold and moderately reactive warhead make it a valuable tool for identifying and validating novel binding pockets on protein targets, particularly those involving nucleophilic cysteine or lysine residues. The protocols outlined here provide a comprehensive framework for its application, from initial quality control to detailed biophysical and structural characterization. Successful identification of a covalent hit with this fragment serves as an excellent starting point for a hit-to-lead program, where medicinal chemistry efforts can be used to grow the fragment and optimize its potency and selectivity.[16][17]

References

  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology.
  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry.
  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). drughunter.com. [Link]

  • Kumar, A., & Singh, J. (2018). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research.
  • de Kloe, G. E., et al. (2023). Fragment-based drug design: From then until now, and toward the future. Journal of Medicinal Chemistry. [Link]

  • IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. IRBM.com. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. [Link]

  • Practical Fragments. (2024). How to build a covalent fragment library. practicalfragments.com. [Link]

  • Drug Target Review. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. drugtargetreview.com. [Link]

  • Bar-Peled, L., et al. (2017). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Cell.
  • Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. evotec.com. [Link]

  • Strelow, J. M. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Publishing.
  • National Center for Biotechnology Information. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. ncbi.nlm.nih.gov.
  • PubChem. Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate. pubchem.ncbi.nlm.nih.gov. [Link]

  • PubChem. Ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-3-carboxylate. pubchem.ncbi.nlm.nih.gov. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. mdpi.com. [Link]

  • Astex Pharmaceuticals. (2023). Enabling synthesis in fragment-based drug discovery (FBDD). RSC Publishing.
  • Fang, C., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Erlanson, D. A., et al. (2007). Dynamic template-assisted strategies in fragment-based drug discovery. Drug Discovery Today: Technologies.
  • PubChem. Ethyl piperidine-3-carboxylate. pubchem.ncbi.nlm.nih.gov. [Link]

Sources

Experimental protocol for alkylating target proteins with bromobutanoyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Targeted Protein Alkylation Using Bromobutanoyl Compounds: A Detailed Protocol for Covalent Modification

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental protocol for the targeted alkylation of proteins using bromobutanoyl compounds. These reagents serve as valuable tools for covalently modifying proteins, enabling the study of protein function, the identification of drug targets, and the development of targeted covalent inhibitors. This application note details the underlying chemical principles, provides a step-by-step experimental workflow, outlines methods for validating successful alkylation, and offers insights into optimizing reaction conditions.

Introduction: The Power of Covalent Modification

The study of protein function often necessitates methods to selectively and permanently modify specific amino acid residues. Targeted covalent modification has emerged as a powerful strategy in chemical biology and drug discovery.[1] Unlike non-covalent interactions, the formation of a stable covalent bond between a small molecule and a protein target can lead to prolonged or irreversible modulation of the protein's activity.[2] This offers several advantages, including increased potency and the ability to overcome drug resistance mechanisms.

Bromobutanoyl compounds belong to the class of alkylating agents that can form covalent bonds with nucleophilic residues on a protein's surface. The reactivity of these compounds is primarily directed towards the thiol group of cysteine residues, which are highly nucleophilic.[1][2] However, depending on the specific protein microenvironment and reaction conditions, other nucleophilic amino acids such as histidine, lysine, aspartate, glutamate, serine, threonine, and tyrosine can also be targeted.[3] Understanding the reactivity and optimizing the reaction conditions are therefore critical for achieving selective protein alkylation.

This guide will walk you through a detailed protocol for utilizing bromobutanoyl compounds to alkylate a target protein of interest, from initial setup to final validation.

The Chemistry of Alkylation

The core of this protocol lies in the nucleophilic substitution reaction between a bromobutanoyl compound and a suitable amino acid residue on the target protein. The bromine atom acts as a leaving group, allowing the nucleophilic side chain of an amino acid to attack the adjacent carbon atom, forming a stable covalent bond.

Alkylation Mechanism cluster_reactants Reactants cluster_product Product Protein-SH Target Protein-SH (e.g., Cysteine) Alkylated-Protein Protein-S-(CH₂)₃-CO-R (Alkylated Protein) Protein-SH->Alkylated-Protein Nucleophilic Attack Bromobutanoyl Br-(CH₂)₃-CO-R (Bromobutanoyl Compound) Bromobutanoyl->Alkylated-Protein HBr HBr Bromobutanoyl->HBr Leaving Group

Caption: Mechanism of protein alkylation by a bromobutanoyl compound.

Experimental Protocol: Alkylation of a Target Protein

This protocol provides a general framework for the in-solution alkylation of a purified protein. Optimization of parameters such as reagent concentration, incubation time, and temperature is highly recommended for each specific target protein and bromobutanoyl compound.

Materials and Reagents
  • Target Protein: Purified protein of interest at a known concentration in a suitable buffer (e.g., PBS, HEPES).

  • Bromobutanoyl Compound: Stock solution in an appropriate solvent (e.g., DMSO).

  • Reaction Buffer: A buffer system with a pH that balances compound stability and protein reactivity. A pH range of 7.0-8.5 is a good starting point.[4][5]

  • Quenching Reagent: A thiol-containing reagent such as Dithiothreitol (DTT) or β-mercaptoethanol (BME) to stop the reaction.

  • General Laboratory Equipment: Pipettes, microcentrifuge tubes, incubator/water bath, vortexer.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the bromobutanoyl compound (e.g., 100 mM in DMSO). Store appropriately based on the compound's stability.

    • Prepare the reaction buffer. Ensure the buffer components do not contain primary or secondary amines that could react with the alkylating agent.

    • Prepare a stock solution of the quenching reagent (e.g., 1 M DTT in water).

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the target protein to the desired final concentration (e.g., 1-10 µM) in the reaction buffer.

    • Include a negative control sample containing the protein and an equivalent volume of the solvent used for the bromobutanoyl compound (e.g., DMSO).

    • Add the bromobutanoyl compound to the protein solution to achieve the desired final concentration. A good starting point is a 10- to 100-fold molar excess over the protein concentration.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature. Start with room temperature (20-25°C) or 37°C for a defined period (e.g., 1-4 hours).[6] These parameters will likely require optimization.

  • Quenching the Reaction:

    • To stop the alkylation reaction, add the quenching reagent to a final concentration that is in large excess of the bromobutanoyl compound (e.g., 10-100 mM DTT).

    • Incubate for a further 15-30 minutes at room temperature to ensure complete quenching.

  • Sample Preparation for Downstream Analysis:

    • The alkylated protein sample is now ready for validation experiments such as mass spectrometry or Western blotting. Depending on the downstream application, buffer exchange or protein precipitation may be necessary to remove excess reagents.

Experimental Workflow cluster_validation Validation A Prepare Reagents (Protein, Bromobutanoyl Compound, Buffers) B Set Up Reaction (Protein + Bromobutanoyl Compound) A->B 1 C Incubate (Controlled Temperature & Time) B->C 2 D Quench Reaction (Add DTT or BME) C->D 3 E Downstream Analysis D->E 4 F Mass Spectrometry (Confirm Mass Shift) E->F G Western Blot (Observe Mobility Shift) E->G

Caption: Overall experimental workflow for protein alkylation.

Validation of Protein Alkylation

Confirming the successful covalent modification of the target protein is a critical step. The two primary methods for validation are mass spectrometry and Western blotting.

Mass Spectrometry Analysis

Mass spectrometry (MS) provides direct evidence of covalent modification by detecting the mass increase of the protein or its peptides.[7][8][9]

  • Expected Mass Shift: The covalent attachment of a butanoyl group will result in a specific mass increase. The exact mass shift will be the molecular weight of the butanoyl portion of the reagent that is attached to the protein. For a simple bromobutanoyl compound, this would be the mass of a C₄H₇O group, which is approximately 71.078 Da.

Modification Chemical Formula Monoisotopic Mass (Da)
ButanoylationC₄H₇O71.078
  • Protocol for Peptide Mapping:

    • Take the quenched reaction mixture and the negative control.

    • Perform a buffer exchange or protein precipitation to remove interfering substances.

    • Denature, reduce, and alkylate any remaining free cysteines (e.g., with iodoacetamide) to ensure consistent digestion.

    • Digest the protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, including the expected mass modification on potential nucleophilic residues.

Western Blot Analysis

Western blotting can provide indirect evidence of protein alkylation by detecting a shift in the protein's electrophoretic mobility.[7][10]

  • Principle: The addition of the butanoyl group(s) increases the molecular weight of the target protein. This increase may be detectable as a slight upward shift in the protein's band on an SDS-PAGE gel compared to the unmodified control. The magnitude of the shift will depend on the number of modifications per protein molecule. For a single modification, the shift may be subtle and require high-resolution gels for visualization.

  • Protocol:

    • Take aliquots of the quenched reaction mixture and the negative control.

    • Add SDS-PAGE loading buffer and heat the samples to denature the proteins.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein.

    • Wash and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.

    • Compare the migration of the protein in the treated sample to the untreated control.

Optimization and Troubleshooting

  • Low Alkylation Efficiency:

    • Increase the concentration of the bromobutanoyl compound.

    • Increase the incubation time or temperature.

    • Adjust the pH of the reaction buffer. A slightly basic pH (7.5-8.5) can increase the nucleophilicity of cysteine thiols.[4]

    • Ensure the target protein is properly folded and the target residue is accessible.

  • Non-specific Modification:

    • Decrease the concentration of the bromobutanoyl compound.

    • Decrease the incubation time or temperature.

    • Consider modifying the pH to favor modification of a specific residue type.

  • Compound Instability:

    • Prepare fresh stock solutions of the bromobutanoyl compound.

    • Assess the stability of the compound in the chosen reaction buffer over time. Some compounds may hydrolyze in aqueous solutions.[5][11]

Conclusion

The protocol described in this application note provides a robust starting point for the targeted covalent modification of proteins using bromobutanoyl compounds. By carefully controlling the reaction conditions and validating the outcome with appropriate analytical techniques, researchers can successfully employ this method to advance their understanding of protein function and to develop novel therapeutic agents.

References

  • Zhang, M., et al. (2022). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry, 10, 847521. doi: 10.3389/fchem.2022.847521
  • Müller, T., & Winter, D. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 14(10), 2856–2867. doi: 10.1074/mcp.M115.050853
  • Gáspár, S., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(9), 4191–4199. doi: 10.1007/s00894-012-1461-9
  • University of Washington. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • Ahmad, Y., et al. (2021). Emerging techniques of western blotting for purification and analysis of protein. Journal of Proteomics & Bioinformatics, 14(3), 1-8. doi: 10.35248/0974-276X.21.14.510
  • Sickmann, A., et al. (2002). Identification of modified proteins by mass spectrometry. IUBMB Life, 54(2), 51-57. doi: 10.1080/15216540214314
  • Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 2033–2044. doi: 10.1007/s13361-012-0492-7
  • Yuan, Q., et al. (2009). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of the American Society for Mass Spectrometry, 20(10), 1899–1911. doi: 10.1016/j.jasms.2009.06.012
  • Parker, C. E., & Warren, M. R. (2016). Mass Spectrometry for Post-Translational Modifications. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Pant, B., et al. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR Protocols, 2(3), 100652. doi: 10.1016/j.xpro.2021.100652
  • Gáspár, S., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. ResearchGate. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • PubChem. (n.d.). alpha-Bromobutanoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobutanoyl chloride. Retrieved from [Link]

  • Kumar, A., et al. (2018). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Chembiochem, 19(18), 1883–1887. doi: 10.1002/cbic.201800344
  • Galano, A., & Alvarez-Idaboy, J. R. (2019). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Antioxidants, 8(7), 209. doi: 10.3390/antiox8070209
  • D'Angelo, I., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(16), 4983. doi: 10.3390/molecules26164983
  • Liu, Y., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 708212. doi: 10.3389/fphar.2021.708212
  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4217–4226. doi: 10.1002/jps.21720
  • Spasov, A. A., et al. (2018). Solubility and Stability of Proroxan at Various PH Values. Pharmaceutical Chemistry Journal, 52(3), 235–239. doi: 10.1007/s11094-018-1793-9

Sources

Application Note: Best Practices for the Safe Handling and Storage of Reactive Bromo-Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reactive bromo-compounds are indispensable reagents and intermediates in pharmaceutical and chemical research, valued for their unique synthetic utility. However, their inherent reactivity, corrosivity, and toxicity present significant handling and storage challenges.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of these materials. It moves beyond procedural checklists to explain the underlying chemical principles, ensuring that safety protocols are not just followed, but understood. Adherence to these guidelines is critical for protecting personnel, preserving experimental integrity, and ensuring regulatory compliance.

Hazard Identification and Proactive Risk Assessment

The safe handling of any chemical begins with a thorough understanding of its potential hazards. Reactive bromo-compounds, as a class, exhibit several primary risks that must be addressed before any laboratory work commences.

1.1. Primary Hazard Categories:

  • Chemical Reactivity: Bromine is a powerful oxidizing agent that can react violently, and sometimes explosively, with a wide range of substances.[3][4] Common incompatibilities include reducing agents, alkali metals, powdered metals, ammonia, and many organic compounds like alcohols, aldehydes, and ketones.[3][5][6] This reactivity is the source of their synthetic utility but also a significant safety concern.

  • Corrosivity: Direct contact with liquid bromine or its concentrated solutions can cause severe chemical burns to the skin and eyes.[4][7] These burns may have a delayed onset, with pain and visible damage appearing hours after exposure, leading to deep, slow-healing ulcers.[8][9] The vapors are also highly corrosive to the respiratory tract.[3]

  • Toxicity: Bromo-compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1][10] Inhalation of vapors can lead to respiratory irritation, chest pain, and potentially lung edema, with effects that may be delayed.[3][7] Systemic effects following exposure can include damage to the central nervous system, liver, and kidneys.[11][12] Many bromo-compounds are also lachrymators, causing severe eye irritation and tearing.[11][13]

  • Environmental Hazards: Spills and improper disposal can lead to contamination of soil and waterways, posing a long-term threat to aquatic life and ecosystems.[1][7]

The first and most critical step before handling any new bromo-compound is to obtain and thoroughly review its specific Safety Data Sheet (SDS) . The SDS provides detailed information on hazards, handling, storage, and emergency procedures tailored to that specific chemical.[11]

Workflow for Initial Risk Assessment

The following diagram outlines the mandatory decision-making process that must be undertaken before a reactive bromo-compound is brought into the laboratory.

RiskAssessment start Start: New Bromo-Compound Protocol sds Obtain and Review Compound-Specific SDS start->sds hazards Identify Key Hazards: - Reactivity - Toxicity - Corrosivity - Physical Form (Solid/Liquid/Gas) sds->hazards ppe_select Select Appropriate PPE (See Table 1) hazards->ppe_select controls Identify Engineering Controls (e.g., Fume Hood, Glove Box) hazards->controls storage Determine Storage Requirements (See Section 4 & Table 2) hazards->storage waste Plan Waste Disposal Stream (Halogenated Waste) hazards->waste sop Develop Standard Operating Procedure (SOP) ppe_select->sop controls->sop storage->sop waste->sop training Train All Personnel on SOP and Hazards sop->training proceed Proceed with Experiment training->proceed

Caption: Initial Risk Assessment Workflow.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the severe hazards, a stringent PPE protocol is mandatory. The rationale for each piece of equipment is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: The corrosive nature of bromo-compound vapors and the risk of splashes necessitate robust protection. Standard safety glasses are insufficient.

  • Hand Protection: Skin contact is a primary route of exposure. The choice of glove material is critical, as bromine and its compounds can degrade some common materials. Always check the manufacturer's glove compatibility chart for the specific chemical being used.[11]

  • Body Protection: A lab coat protects against minor spills and contamination of personal clothing. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron or suit is required.

  • Respiratory Protection: All work with volatile bromo-compounds must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.[12][14] If engineering controls are insufficient or during a significant spill, a respirator is necessary.

Table 1: Mandatory Personal Protective Equipment (PPE)
Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield worn over goggles is required to protect the entire face from splashes.[15]
Hands Double-Gloved Nitrile or Neoprene/Fluorinated Rubber GlovesFor incidental contact, double-gloving with nitrile gloves is a minimum. For direct handling or extended use, heavy-duty neoprene, butyl, or fluorinated rubber gloves are essential as they offer superior resistance to bromine.[3][12][15] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatMust be fully buttoned with long sleeves. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[14]
Respiratory Chemical Fume Hood / RespiratorAll handling must occur in a properly functioning chemical fume hood.[12] For emergency situations, a full-face respirator with cartridges appropriate for organic vapors and halogens or a self-contained breathing apparatus (SCBA) is required.[14]

Laboratory Handling Protocols

A systematic approach to handling reactive bromo-compounds in the lab is crucial for minimizing risk. This involves a combination of engineering controls and safe work practices.

3.1. Engineering Controls:

  • Chemical Fume Hood: All manipulations of reactive bromo-compounds must be performed inside a certified chemical fume hood with the sash positioned as low as possible to provide a physical barrier and ensure proper airflow.[12][14]

  • Designated Area: Within the fume hood, designate a specific area for this work. This helps contain any potential contamination and prevents accidental mixing with incompatible chemicals.[15]

  • Safety Equipment Accessibility: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3] Their locations should be known by all personnel in the lab.

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before introducing the bromo-compound, assemble all necessary apparatus, reagents, and waste containers inside the designated area of the fume hood.[15]

  • Don PPE: Put on all required PPE as detailed in Table 1 before handling the primary container.

  • Dispensing: Handle and open containers with care, as pressure may build up inside.[12] For liquids, use a syringe or cannula for transfers. For solids, use spark-proof spatulas. Avoid creating dust.

  • During Reaction: Keep the reaction vessel closed or under an inert atmosphere whenever possible. Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

  • Post-Handling: Upon completion, tightly seal all containers of bromo-compounds.[14] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and immediately wash hands thoroughly with soap and water.[15]

Standard Laboratory Handling Workflow

HandlingWorkflow prep 1. Prepare Workspace (Inside Fume Hood) ppe 2. Don Full PPE (Table 1) prep->ppe handle 3. Handle/Dispense Compound (Use appropriate tools) ppe->handle reaction 4. Perform Experiment (Monitor closely) handle->reaction post 5. Secure & Decontaminate (Seal containers, clean surfaces) reaction->post waste 6. Segregate Waste (Halogenated Organics) post->waste doff 7. Doff PPE & Wash Hands waste->doff

Caption: Standard Laboratory Handling Protocol.

Storage Procedures: Ensuring Chemical Stability and Safety

Improper storage is a leading cause of laboratory accidents. Reactive bromo-compounds require specific storage conditions to prevent degradation, dangerous reactions, and accidental exposure.

4.1. Core Storage Principles:

  • Location: Store in a cool, dry, and well-ventilated area.[3][14] Avoid direct sunlight and heat sources, which can accelerate decomposition or cause vaporization.[1]

  • Containers: Keep chemicals in their original, tightly sealed containers.[3] Opened containers must be carefully resealed to prevent leakage or reaction with atmospheric moisture.[12]

  • Segregation: This is the most critical aspect of safe storage. Reactive bromo-compounds must be stored separately from incompatible materials.[1] Use secondary containment (e.g., a tray or bin) to isolate them. The National Fire Protection Association (NFPA) 704 standard provides a labeling system where the yellow diamond indicates reactivity, which helps in identifying and segregating hazardous chemicals.[16][17]

Chemical Storage Logic Diagram

StorageLogic start Compound Received check_label Check Label for NFPA 704 Diamond start->check_label is_reactive Is Yellow Diamond > 0? check_label->is_reactive store_reactive Store in 'Reactive' Cabinet (Yellow Code) is_reactive->store_reactive Yes check_compat Consult Incompatibility Chart (Table 2) is_reactive->check_compat No store_reactive->check_compat segregate Segregate from Incompatibles Use Secondary Containment check_compat->segregate final_storage Store in Cool, Dry, Ventilated Area Away from Sunlight/Heat segregate->final_storage

Caption: Chemical Storage Decision Logic.

Table 2: Chemical Incompatibility of Reactive Bromo-Compounds

This is a partial list. Always consult the SDS for a comprehensive list of incompatibilities for the specific compound.

Chemical Class Incompatible With Rationale for Incompatibility
Reducing Agents Hydrides, Sulfites, Active Metals (e.g., Sodium, Potassium, Magnesium) Violent or explosive reaction due to the strong oxidizing nature of bromine.[3]
Bases Hydroxides, Amines, Ammonia Can cause vigorous, exothermic reactions.[3][5]
Oxidizing Agents Peroxides, Perchlorates, Nitrates While bromo-compounds are oxidizing, mixing with stronger oxidizers can create unstable and explosive mixtures.
Organic Materials Alcohols, Aldehydes, Ketones, Ethers, Solvents (e.g., Acetone, Benzene) Can lead to violent reactions, fires, and explosions.[3][4][5]
Powdered Metals Aluminum, Iron, etc. Can react explosively, especially in the presence of moisture.[3]

| Other | Azides, Acetylene, Phosphorus | Forms highly unstable and shock-sensitive compounds.[3][4] |

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the consequences of an accident. All personnel must be trained on these procedures.

5.1. Spill Response:

The response protocol depends entirely on the scale of the spill.

  • Minor Spill (inside a chemical fume hood):

    • Alert nearby personnel.

    • Wearing full PPE, neutralize the spill by covering it with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels or sawdust.[3]

    • For liquid bromine, a 5-10% solution of sodium thiosulfate can be used to neutralize it before absorption.[18]

    • Carefully collect the absorbed material using spark-proof tools into a designated, labeled hazardous waste container.[3]

    • Decontaminate the area with the neutralizing solution, followed by soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • EVACUATE the area immediately. Alert all personnel and activate the nearest fire alarm.[11][18]

    • If safe to do so, close the doors to the laboratory to contain the vapors.

    • Call emergency responders (e.g., 911) and the institution's Environmental Health & Safety (EHS) office.[11][18]

    • Provide responders with the name of the chemical and a copy of the SDS.

    • Do NOT attempt to clean up a major spill unless you are part of a trained emergency response team with the proper equipment (including SCBA).[3]

5.2. Personnel Exposure First Aid:

Immediate action is critical to minimize injury.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower, removing all contaminated clothing and shoes.[11][12] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open.[11][15] Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Waste Disposal: Environmental Responsibility

Due to their halogenated nature, bromo-compounds cannot be disposed of in standard solvent waste streams.

  • Classification: All waste containing bromo-compounds must be classified as Halogenated Organic Waste .[19]

  • Segregation: This waste stream must be kept separate from non-halogenated waste.[19] Mixing is not only dangerous but also significantly increases disposal costs.

  • Collection: Collect all waste (including contaminated consumables like gloves and absorbent materials) in a designated, clearly labeled, and sealable hazardous waste container.[3][11]

  • Disposal: Dispose of the waste through your institution's EHS office or a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[3][20]

Conclusion

Reactive bromo-compounds are powerful tools in modern chemistry, but their utility is matched by their potential hazards. A culture of safety, built upon a foundation of understanding the "why" behind each procedure, is paramount. By integrating thorough risk assessments, stringent adherence to PPE and handling protocols, meticulous storage and segregation, and robust emergency preparedness, researchers can confidently and safely harness the synthetic power of these valuable chemicals.

References

  • BenchChem. (2025). Personal protective equipment for handling Bromo-PEG5-bromide.
  • Rutgers University. Standard Operating Procedure for Bromine.
  • ICL Group. (2016). BROMINE BROMINE - Safety Handbook.
  • Washington State University. Standard Operating Procedure for Bromine.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • University of Illinois Division of Research Safety. Complicated Chemical Spills.
  • BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • California State University, Northridge. APPENDIX 3.2 CHEMICAL STORAGE NFPA Hazard Codes.
  • Public Health England. (2017). Bromine: incident management. GOV.UK.
  • Occupational Safety and Health Administration. Chemical Reactivity Hazards - Control and Prevention.
  • American Hazmat Rentals. (2023). NFPA 30 Compliant Chemical Storage Explained.
  • University of Wisconsin-Milwaukee. Bromine Safety & Standard Operating Procedures.
  • National Fire Protection Association. (2022). Hazardous Materials and the Applicability of NFPA 400.
  • Hasan, H. F., & Tuncok, Y. (2018). An Unusual Laboratory Accident: Bromine Burn. Journal of the College of Physicians and Surgeons Pakistan, 28(8), 644-645.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (LCSS: Bromine).
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • Slideshare. (n.d.). Bromine handling and safety.
  • BenchChem. (2025). Proper Disposal of 4-Bromochalcone: A Procedural Guide.
  • Sagi, A., et al. (1985). Burns caused by bromine and some of its compounds. Burns Including Thermal Injury, 11(5), 343-350.
  • National Oceanic and Atmospheric Administration. BROMOACETONITRILE - CAMEO Chemicals.
  • Santa Cruz Biotechnology. Bromoacetonitrile Safety Data Sheet.
  • Kales, S. N., & Goldman, R. H. (1999). Reactive airways dysfunction and systemic complaints after mass exposure to bromine. Environmental Health Perspectives, 107(6), 507–509.
  • Baruchin, A. M., et al. (1985). Burns caused by bromine and some of its compounds. Burns Including Thermal Injury, 11(5), 343-50.
  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart.
  • Fisher Science Education. ChemAlert™ Storage Codes.
  • University of Nevada, Reno Environmental Health & Safety. Partial List of Chemical Incompatibilities.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this N-acylation reaction.

Reaction Overview

The synthesis involves the N-acylation of Ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) with 2-bromobutanoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically performed under Schotten-Baumann or related conditions.[1][2][3] The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[4][5][6]

Caption: Overall reaction scheme.

Troubleshooting and FAQs

This section addresses common questions and issues in a practical, question-and-answer format, focusing on the causality behind experimental choices to empower your decision-making.

Part 1: Reagents and Stoichiometry

Q1: My reaction is sluggish or fails to proceed. What is the most likely cause related to my reagents?

A1: The primary suspect is often the quality of the 2-bromobutanoyl chloride.[7] Acyl chlorides are highly reactive and extremely sensitive to moisture.

  • Causality: 2-bromobutanoyl chloride will readily hydrolyze upon contact with atmospheric water to form 2-bromobutanoic acid and HCl.[8][9] This hydrolyzed acid will not participate in the desired acylation. Furthermore, the HCl generated will neutralize your amine starting material or the base catalyst.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Always use a new bottle or a freshly opened bottle of 2-bromobutanoyl chloride.

    • Purify if Necessary: If the quality is suspect, consider distilling the acyl chloride immediately before use.

    • Inert Atmosphere: Handle the reagent exclusively under an inert atmosphere (Nitrogen or Argon) using dry syringes and glassware.

Q2: Which base should I use, and why? What are the pros and cons of different options?

A2: The choice of base is critical for scavenging the HCl byproduct. Both organic tertiary amines and inorganic bases can be effective, but the choice depends on your specific reaction conditions and work-up preferences.

Base TypeExamplesMechanism of ActionProsCons
Organic Amine Triethylamine (Et3N), Pyridine, Diisopropylethylamine (DIPEA)Acts as an acid scavenger in the organic phase, forming a hydrochloride salt (e.g., Et3N·HCl).[5][10]Soluble in common organic solvents (DCM, THF); easy to handle.The resulting hydrochloride salt can sometimes complicate purification; can be nucleophilic themselves.[11]
Inorganic Base NaOH, KOH, Na2CO3Used in a biphasic (water/organic) Schotten-Baumann setup. The base resides in the aqueous layer and neutralizes HCl as it forms.[1][2]Very effective at neutralizing acid; byproduct (NaCl) is easily removed by phase separation.Can promote hydrolysis of the acyl chloride if mixing is too vigorous or reaction is slow.[8] Risk of ester hydrolysis under strongly basic conditions.

Expert Recommendation: For this specific synthesis, using Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like Dichloromethane (DCM) is often the most reliable starting point.[10] Use 1.1 to 1.5 equivalents to ensure complete neutralization of the generated HCl.

Part 2: Reaction Conditions and Side Reactions

Q3: My yield is consistently low. What are the most common side reactions I should be aware of?

A3: Low yield is typically due to competitive, non-productive pathways consuming your starting materials. The diagram below illustrates the main desired reaction versus the primary side reactions.

Troubleshooting_Pathways Amine Ethyl Piperidine-3-carboxylate (Nucleophile) Product Desired Product (Amide) Amine->Product SideProduct2 Protonated Amine (Ammonium Salt - Inactive) Amine->SideProduct2 Side Reaction 2: Protonation AcylCl 2-Bromobutanoyl Chloride (Electrophile) AcylCl->Product Desired Reaction (High Yield) SideProduct1 Hydrolyzed Acyl Chloride (Carboxylic Acid) AcylCl->SideProduct1 Side Reaction 1: Hydrolisis Water Water (Contaminant) Water->SideProduct1 Base Base (e.g., Et3N) SideProduct3 Base Hydrochloride (Neutralized Base) Base->SideProduct3 Acid Scavenging HCl HCl (Byproduct) HCl->SideProduct2 HCl->SideProduct3

Caption: Competing reaction pathways.
  • Side Reaction 1: Hydrolysis of Acyl Chloride: As discussed in Q1, any moisture in the solvent, reagents, or from the atmosphere will destroy the acyl chloride.[8]

  • Side Reaction 2: Protonation of Amine: The reaction generates one equivalent of HCl. If the base is insufficient, inefficient, or added too slowly, the HCl will protonate the nitrogen of your starting material, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride.[4][5]

Q4: What is the optimal temperature for this reaction?

A4: The addition of the acyl chloride should be performed at a low temperature, typically 0 °C .

  • Causality: The acylation of amines is a highly exothermic and rapid reaction.[6] Adding the acyl chloride at 0 °C helps to control the reaction rate, dissipate heat, and minimize the formation of undesired byproducts. After the addition is complete, the reaction is often allowed to slowly warm to room temperature to ensure it goes to completion.[10]

  • Procedure: Prepare a solution of the amine (Ethyl piperidine-3-carboxylate) and the base in your chosen solvent. Cool this solution in an ice-water bath to 0 °C. Then, add the acyl chloride dropwise via a syringe or dropping funnel over 15-30 minutes. Monitor the reaction by TLC.

Part 3: Work-up and Purification

Q5: How should I properly quench the reaction and perform the work-up?

A5: The goal of the work-up is to remove unreacted reagents, the base hydrochloride salt, and any aqueous-soluble impurities.

  • Quench: Once the reaction is complete (as determined by TLC), slowly add water or a saturated aqueous solution of sodium bicarbonate (NaHCO3) to quench any remaining acyl chloride.

  • Phase Separation: Transfer the mixture to a separatory funnel. If you used an organic base like Et3N, the Et3N·HCl salt will dissolve in the aqueous layer. Separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • Dilute HCl (e.g., 1M) to remove any remaining amine base.

    • Saturated NaHCO3 solution to neutralize any residual acid.

    • Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Q6: My crude product is an oil and appears impure. What is the best method for purification?

A6: The crude product is often an oil containing the desired product along with minor impurities. Flash column chromatography on silica gel is the standard and most effective method for purification.

  • Solvent System (Eluent): A gradient of ethyl acetate in hexanes (or heptanes) is a common starting point. Begin with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity. The desired product is moderately polar and should elute after non-polar impurities.

  • Monitoring: Monitor the column fractions by TLC, staining with a suitable agent (e.g., potassium permanganate), to identify and combine the pure product fractions.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis.

Experimental_Workflow A 1. Setup Flame-dry glassware under N2 atmosphere. B 2. Reagent Preparation Dissolve Ethyl piperidine-3-carboxylate (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM. A->B C 3. Cooling Cool the solution to 0 °C (ice-water bath). B->C D 4. Addition Add 2-bromobutanoyl chloride (1.1 eq) dropwise over 20 min. C->D E 5. Reaction Stir at 0 °C for 30 min, then warm to RT. Monitor by TLC until completion (1-3 h). D->E F 6. Quench & Work-up Add sat. NaHCO3 solution. Separate layers, wash organic phase. E->F G 7. Purification Dry organic layer (Na2SO4), concentrate, and purify by flash chromatography. F->G H 8. Analysis Characterize pure product by NMR, IR, and MS. G->H

Caption: Step-by-step experimental workflow.

Materials:

  • Ethyl piperidine-3-carboxylate (CAS: 5006-62-2)[12]

  • 2-Bromobutanoyl chloride (CAS: 22118-12-3)[7][13]

  • Triethylamine (Et3N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add Ethyl piperidine-3-carboxylate (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the flask to 0 °C using an ice-water bath and stir for 10 minutes.

  • While stirring, add 2-bromobutanoyl chloride (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring and monitor the reaction's progress by TLC (e.g., using 30% EtOAc/Hexanes as eluent). The reaction is typically complete within 1-3 hours.

  • Once the starting amine is consumed, re-cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the isolated organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield this compound as a pure product.

References

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Mastering Chemistry Help. (2013-02-13). acylation of amines. [Link]

  • Chemistry LibreTexts. (2025-02-24). 24.7: Reactions of Amines. [Link]

  • BYJU'S. Chemical Properties Of Amines Acylation Basicity. [Link]

  • LibreTexts. Acylation under weak base conditions. [Link]

  • Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • PubChem. 2-Bromobutanoyl chloride. [Link]

Sources

Identifying side products in the bromobutanoylation of ethyl nipecotate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromobutanoylation of Ethyl Nipecotate

A Guide to Identifying and Mitigating Side Products

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the N-acylation of ethyl nipecotate with 4-bromobutanoyl chloride. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your research and development. This document offers in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate this synthesis effectively.

Overview of the Reaction

The bromobutanoylation of ethyl nipecotate is a crucial step in the synthesis of various pharmaceutical intermediates.[1] The reaction involves the N-acylation of a secondary amine (ethyl nipecotate) with a bifunctional acylating agent (4-bromobutanoyl chloride).[2][3] This process is typically conducted under Schotten-Baumann or similar conditions, where a base is used to neutralize the HCl byproduct.[4][5] While seemingly straightforward, the presence of multiple reactive sites in both the reactants and the product can lead to a variety of side products, complicating purification and reducing yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and my workup reveals a significant amount of a water-soluble, acidic compound. What is the likely culprit?

A: This is a classic sign of the hydrolysis of your acylating agent, 4-bromobutanoyl chloride. It is highly moisture-sensitive and readily reacts with water to form 4-bromobutanoic acid, consuming your reagent and preventing it from acylating the target amine.[2][6]

Q2: My Mass Spectrometry (MS) analysis shows a peak with a mass significantly higher than my expected product. What could this be?

A: You are likely observing a dimer or higher-order oligomer. This occurs when the alkyl bromide end of your successfully formed product reacts with the secondary amine of another molecule of ethyl nipecotate. This secondary alkylation is more prevalent with extended reaction times or elevated temperatures.

Q3: Can the ethyl ester on my starting material be compromised during the reaction?

A: Yes, particularly if you are using strong aqueous bases like sodium hydroxide. These conditions can cause saponification (hydrolysis) of the ethyl ester, converting it into a carboxylate salt. This is a common issue in reactions involving base-sensitive functional groups.[7]

Q4: Is it possible for the nitrogen on ethyl nipecotate to be acylated twice?

A: Double acylation on the same nitrogen is highly unlikely. Once the first acylation occurs, the resulting product is an amide. The nitrogen in an amide is significantly less nucleophilic than the starting secondary amine, effectively preventing a second acylation reaction at that site.[8]

Troubleshooting Guide: In-Depth Analysis of Side Products

This section provides a detailed examination of the most common side products, their mechanisms of formation, and strategies for their mitigation.

Problem 1: Hydrolysis of 4-Bromobutanoyl Chloride
  • Symptoms: Persistently low yields, a significant amount of starting material remaining even after adding a full equivalent of acyl chloride, and the isolation of 4-bromobutanoic acid as a major byproduct.

  • Root Cause Analysis: 4-Bromobutanoyl chloride is an extremely reactive acyl chloride.[6] Any trace moisture in the reaction solvent, on the glassware, or in the starting materials will lead to rapid hydrolysis. This reaction is often faster than the desired N-acylation, especially at room temperature without proper precautions.

  • Mechanism of Formation & Mitigation Strategy:

The key to preventing this side reaction is rigorous exclusion of water.

  • Preventative Measures:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., dichloromethane, THF). Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.

    • Controlled Addition: Add the 4-bromobutanoyl chloride solution dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and favor N-acylation over hydrolysis.[9]

graph "Hydrolysis_of_Acyl_Chloride" {
  layout=neato;
  node [shape=box, style=filled, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=12];

// Nodes AcylCl [label="4-Bromobutanoyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="H₂O (Moisture)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="4-Bromobutanoic Acid (Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCl [label="HCl", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AcylCl -- H2O [label="Hydrolysis", color="#EA4335"]; H2O -- Acid [color="#EA4335"]; H2O -- HCl [color="#EA4335"]; }

Caption: Dimer formation via N-alkylation.

Problem 3: Saponification of the Ethyl Ester
  • Symptoms: Isolation of a product with a carboxylic acid group instead of an ethyl ester, particularly after a workup using a strong aqueous base like NaOH or KOH.

  • Root Cause Analysis: The ethyl ester functional group is susceptible to base-catalyzed hydrolysis (saponification). While the N-acylation reaction requires a base to neutralize HCl, the choice of base is critical to preserving the ester.

  • Mechanism of Formation & Mitigation Strategy:

The use of an appropriate base is the most effective way to prevent this side reaction.

  • Preventative Measures:

    • Use an Organic Base: Employ a non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) instead of an aqueous inorganic base.[10] These bases are effective HCl scavengers but are not strong enough to hydrolyze the ester. Pyridine can also be used.[9]

    • Modified Schotten-Baumann Conditions: If aqueous base is required, use a weaker base like sodium bicarbonate (NaHCO₃) and maintain a controlled pH (around 8-9). Keep the reaction temperature low (0-5 °C) and the reaction time to a minimum.

Validated Experimental Protocol

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the side products discussed above.

1. Materials and Setup:

  • Ethyl nipecotate (1.0 eq)

  • 4-Bromobutanoyl chloride (1.05 eq)

  • Triethylamine (1.2 eq), distilled

  • Anhydrous Dichloromethane (DCM)

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer, dropping funnel, and inert gas (N₂ or Ar) supply

  • Ice-water bath

2. Procedure:

  • Assemble the dry glassware and purge the system with inert gas.

  • To the reaction flask, add ethyl nipecotate followed by anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine to the solution.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 4-bromobutanoyl chloride in a small amount of anhydrous DCM and load it into the dropping funnel.

  • Add the 4-bromobutanoyl chloride solution dropwise to the cooled amine solution over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the ethyl nipecotate spot is no longer visible.

3. Workup and Purification:

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any hydrolyzed acyl chloride), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Summary of Potential Side Products

Side ProductStructure DescriptionMolecular Weight ( g/mol )Formation MechanismKey Analytical Signatures
4-Bromobutanoic Acid Carboxylic acid with a terminal bromine167.00Hydrolysis of 4-bromobutanoyl chlorideWater-soluble, acidic. Appears in MS as [M-H]⁻. Broad -OH stretch in IR.
Dimer Impurity Product N-alkylated with ethyl nipecotate472.43N-alkylation of product by unreacted ethyl nipecotateHigh MW peak in MS. Complex ¹H NMR spectrum with overlapping signals.
Saponified Product Product with a carboxylic acid instead of ethyl ester288.16Base-catalyzed hydrolysis of the ethyl esterMore polar than the desired product. Disappearance of ethyl signals in ¹H NMR.
### **Reaction Pathway Visualization**

Reaction_Pathways cluster_reactants Reactants cluster_side_products Side Products Amine Ethyl Nipecotate Product Desired Product Ethyl 1-(4-bromobutanoyl)piperidine-3-carboxylate Amine->Product N-Acylation (Desired Reaction) Dimer Dimer Impurity Amine->Dimer N-Alkylation AcylCl 4-Bromobutanoyl Chloride AcylCl->Product N-Acylation (Desired Reaction) Hydrolysis 4-Bromobutanoic Acid AcylCl->Hydrolysis Hydrolysis Product->Dimer N-Alkylation Saponification Saponified Product Product->Saponification Ester Hydrolysis H2O H₂O Base Strong Base (e.g., NaOH)

Caption: Competing reaction pathways in the bromobutanoylation of ethyl nipecotate.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from [Link]

  • Sun, X., et al. (2011). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Stack Exchange. Retrieved from [Link]

  • Hari. (2013). acylation of amines. Mastering Chemistry Help. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). Secondary amine Acylation. Sciencemadness. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Retrieved from [Link]

  • OpenStax. (2023). 24.7 Reactions of Amines. OpenStax. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl nipecotate. ChemBK. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. We will delve into the stability profile, potential degradation pathways, and practical strategies to ensure the integrity of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area over a short period. What could be the cause?

A1: Inconsistent analytical results, particularly a diminishing peak area in chromatographic analyses like HPLC, strongly suggest that your compound is degrading under your experimental or storage conditions. This compound possesses several functional groups susceptible to degradation in aqueous environments. The primary culprits are the ethyl ester, the α-bromo carbonyl system, and the piperidine ring. It is crucial to investigate the pH, temperature, and light exposure of your solutions. To systematically identify the cause, a forced degradation study is highly recommended.[1]

Q2: What are the most probable degradation pathways for this molecule in an aqueous solution?

A2: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis of the Ethyl Ester: This is a common reaction for esters in aqueous media and can be catalyzed by both acids and bases.[2][3][4] Under acidic conditions, the hydrolysis is a reversible reaction, yielding piperidine-3-carboxylic acid and ethanol. In alkaline conditions, the reaction, often termed saponification, is irreversible and produces the carboxylate salt.[2][3]

  • Substitution of the α-Bromo Group: The bromine atom at the alpha position to the butanoyl carbonyl group is a good leaving group and is prone to nucleophilic substitution by water or hydroxide ions, leading to the formation of Ethyl 1-(2-hydroxybutanoyl)piperidine-3-carboxylate. The reactivity of α-halo carbonyl compounds in SN2 reactions is well-documented.[5][6]

  • Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring can be susceptible to oxidation, potentially forming an N-oxide or leading to more complex ring-opened products.[1][7]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly pH-dependent. Ester hydrolysis is significantly accelerated at both low (acidic) and high (alkaline) pH.[8][9][10] Generally, many esters exhibit maximum stability in the slightly acidic to neutral pH range (pH 4-6). It is crucial to determine the optimal pH for your specific application and buffer your solutions accordingly.

Q4: Can temperature impact the stability of my compound during experiments?

A4: Absolutely. An increase in temperature will accelerate the rate of most degradation reactions, including ester hydrolysis and nucleophilic substitution.[11][12][13] If you are observing rapid degradation, consider conducting your experiments at a lower temperature, if the protocol allows. For storage of stock solutions, refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound peak in HPLC 1. Ester Hydrolysis: pH of the solution is too high or too low. 2. High Temperature: Experimental conditions are too warm.1. Measure the pH of your solution and adjust to a neutral or slightly acidic range (pH 4-6) using an appropriate buffer. 2. Conduct experiments on ice or in a temperature-controlled environment. 3. Prepare fresh solutions immediately before use.
Appearance of new, more polar peaks in chromatogram 1. Hydrolysis Products: Formation of the carboxylic acid from ester hydrolysis. 2. α-Hydroxy Derivative: Nucleophilic substitution of the bromine atom.1. Use LC-MS to identify the mass of the new peaks. The hydrolyzed product will have a mass corresponding to the loss of the ethyl group. The α-hydroxy product will show a mass increase corresponding to the substitution of Br with OH. 2. Perform a forced degradation study (see Protocol 1) to intentionally generate these degradation products and confirm their retention times.[14][15]
Precipitation in aqueous buffer Poor Solubility: The compound may have limited solubility in your chosen aqueous buffer.1. Determine the aqueous solubility of the compound. 2. Consider using a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[1]

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and pathways.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Mass Spectrometry detector

  • pH meter

  • Photostability chamber

  • Oven

Stock Solution Preparation:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, a higher concentration of acid or elevated temperature may be used.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

Analysis:

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with a C18 column. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: pH-Rate Profile Study

Objective: To determine the stability of this compound across a range of pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC system with a UV detector.

  • Constant temperature incubator/water bath.

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • For each pH to be tested, dilute a small aliquot of the stock solution into the corresponding buffer to a final concentration suitable for HPLC analysis. Ensure the final concentration of the organic solvent is low (e.g., <1%) to not significantly alter the buffer's properties.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and immediately quench any further degradation by diluting with the mobile phase and/or freezing.

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give the pseudo-first-order rate constant (k) for degradation at that pH.

  • A plot of log(k) versus pH will illustrate the pH-rate profile of the compound.

Data Presentation and Visualization

Hypothetical Forced Degradation Data

The following table presents example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.

Stress Condition Duration % Parent Compound Remaining % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl24 hours85.2%14.8%Hydrolyzed ester (piperidine-3-carboxylic acid derivative)
0.1 M NaOH2 hours5.6%94.4%Hydrolyzed ester salt, α-hydroxy derivative
3% H₂O₂8 hours92.1%7.9%N-oxide
Heat (60°C)48 hours95.8%4.2%Minor unidentified peaks
Photolytic (UV Lamp)12 hours98.3%1.7%Minor unidentified peaks
Diagrams

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Ethyl 1-(2-bromobutanoyl) piperidine-3-carboxylate HydrolyzedEster 1-(2-bromobutanoyl) piperidine-3-carboxylic acid Parent->HydrolyzedEster Acid/Base (Ester Hydrolysis) AlphaHydroxy Ethyl 1-(2-hydroxybutanoyl) piperidine-3-carboxylate Parent->AlphaHydroxy Base/H2O (SN2 on α-carbon) N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

StabilityWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare Stock Solution (1 mg/mL in ACN) Acid 0.1 M HCl PrepStock->Acid Base 0.1 M NaOH PrepStock->Base Oxidation 3% H₂O₂ PrepStock->Oxidation Thermal 60°C PrepStock->Thermal Photo UV/Vis Light PrepStock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC RP-HPLC Analysis Sampling->HPLC Data Identify Degradants & Quantify Parent Loss HPLC->Data

Caption: Experimental workflow for a forced degradation study.

References

  • Adams, P. A., & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 161(1), 83–92. Retrieved from [Link]

  • Aksnes, G., & Libnau, F. O. (1991). Temperature dependence of ester hydrolysis in water. Acta Chemica Scandinavica, 45, 793-797. Retrieved from [Link]

  • Save My Exams. (2024). Ester Hydrolysis. A Level Chemistry Revision Notes. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]

  • Bergmann, F., Segal, R., Shimoni, A., & Wurzel, M. (1955). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal, 60(2), 293–298. Retrieved from [Link]

  • Comisar, C. M., Savage, P. E., & Z-C. Zhang. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(3), 689-693. Retrieved from [Link]

  • ResearchGate. (n.d.). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]

  • Glasius, M., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(39), 7879-7893. Retrieved from [Link]

  • ResearchGate. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]

  • Al-Fatlawi, A. A., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568. Retrieved from [Link]

  • ResearchGate. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. Retrieved from [Link]

  • JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved from [Link]

  • Elsevier. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Selective N-Acylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective N-acylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. N-acylated piperidines are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules, making their efficient and selective synthesis a priority.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your experimental design.

Q1: What is the best acylating agent for my piperidine?

The choice depends on the reactivity of your piperidine and the desired product.

  • Acyl Chlorides: These are highly reactive and widely used. They are effective for acylating even less reactive or sterically hindered amines.[3][4] However, their high reactivity can lead to side reactions if not properly controlled.

  • Acid Anhydrides: A common and effective alternative to acyl chlorides.[5] They are generally less reactive than acyl chlorides, which can sometimes improve selectivity.

  • Carboxylic Acids (with Coupling Agents): For sensitive substrates or when the corresponding acyl chloride is unstable, using a carboxylic acid with a coupling agent (e.g., HATU, HOBt, DCC) is a mild and effective method.[6][7][8]

Q2: Why is a base necessary, and which one should I choose?

A base is crucial to neutralize the acidic byproduct (e.g., HCl from acyl chlorides) generated during the reaction.[9][10] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and stop the reaction.[11]

  • Aqueous Inorganic Bases (e.g., NaOH, K₂CO₃): Often used in biphasic "Schotten-Baumann" conditions.[9][12] This is a robust, inexpensive, and scalable method.

  • Tertiary Amines (e.g., Triethylamine (TEA), DIPEA): Used in anhydrous organic solvents. They act as acid scavengers. DIPEA (Hünig's base) is particularly useful as its steric bulk makes it non-nucleophilic, preventing it from competing in the acylation.[13]

  • Pyridine: Can act as both a base and a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive N-acylpyridinium salt, which then acylates the piperidine.[4][11]

Q3: How do I prevent O-acylation if my piperidine has a hydroxyl group (e.g., 4-hydroxypiperidine)?

Achieving N-selectivity over O-selectivity is a common challenge. Generally, the nitrogen atom of a piperidine is more nucleophilic than a hydroxyl group. However, selectivity can be influenced by reaction conditions.

  • Control Stoichiometry: Use of a slight excess of the piperidine relative to the acylating agent can favor N-acylation.

  • Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C) often enhances selectivity by favoring the more kinetically favorable N-acylation.

  • pH Control: In aqueous conditions, maintaining an appropriate pH is key. At moderately basic pH, the amine is deprotonated and highly nucleophilic, while the alcohol may remain protonated.

Q4: My reaction is slow or stalls. What can I do?

  • Check Base Stoichiometry: Ensure at least one full equivalent of base is present to neutralize the acid byproduct.[11] If the reaction stalls, adding more base may restart it.

  • Increase Temperature: Gently warming the reaction can increase the rate, but be cautious as this may also increase side product formation.[14]

  • Use a Catalyst: For sluggish reactions, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine (4-PPY) can be added in catalytic amounts to accelerate the reaction, especially when using acid anhydrides.[15]

Part 2: Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Problem 1: Low or No Product Yield

A low yield of the desired N-acylated piperidine is a frequent issue. The following workflow can help diagnose the root cause.

G start Low / No Yield q1 Is starting material consumed? (Check by TLC/LC-MS) start->q1 sub1 Problem: Reagent Reactivity/Quality q1->sub1  No sub2 Problem: Insufficient Activation / Reaction Conditions q1->sub2  Partial sub3 Problem: Product Degradation / Workup Loss q1->sub3  Yes sol1a Verify purity/activity of piperidine and acylating agent. sub1->sol1a sol1b Use a more reactive acylating agent (e.g., anhydride -> acyl chloride). sol1a->sol1b sol2a Ensure >= 1 eq. of base is used. sub2->sol2a sol2b Consider adding a catalyst (e.g., DMAP). sol2a->sol2b sol2c Increase reaction temperature cautiously. sol2b->sol2c sol3a Analyze crude mixture before workup. sub3->sol3a sol3b Check pH during aqueous extraction; amide bonds can be labile under harsh acidic/basic conditions. sol3a->sol3b sol3c Optimize purification (e.g., choice of chromatography solvent). sol3b->sol3c

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions.

  • Symptom: A carboxylic acid corresponding to your acylating agent is isolated. This is especially common in Schotten-Baumann conditions.

  • Cause: The acylating agent reacts with water or hydroxide ions faster than with the piperidine. This is exacerbated by high concentrations of aqueous base, high temperatures, or inefficient mixing in biphasic systems.[11][16]

  • Solutions:

    • Control Base Addition: Add the aqueous base slowly and concurrently with the acylating agent to keep the instantaneous concentration of hydroxide low.[11]

    • Improve Mixing: Use vigorous stirring to maximize the interfacial area between the organic and aqueous phases.

    • Lower Temperature: Perform the reaction at 0-5 °C to slow the rate of hydrolysis relative to N-acylation.[11]

    • Switch to Anhydrous Conditions: Use an organic solvent with a tertiary amine base (e.g., DCM with triethylamine).

  • Symptom: A product with a mass corresponding to the addition of two acyl groups is observed. This is only possible if the initial product is a primary or secondary amide that can be acylated again. For piperidine (a secondary amine), this is not a primary concern, but it is relevant for substrates with primary amine functionality.

  • Cause: The initially formed amide is deprotonated and reacts with a second molecule of the acylating agent. This is favored by strong bases and an excess of the acylating agent.

  • Solutions:

    • Stoichiometry Control: Use a slight excess of the amine relative to the acylating agent.[11]

    • Slow Addition: Add the acylating agent dropwise to the solution of the amine to avoid a high local concentration.[11]

  • Symptom: In piperidines containing other nucleophilic groups (like -OH or another -NHR), a mixture of isomers is formed.

  • Cause: The reactivities of the two nucleophilic sites are too similar under the chosen reaction conditions. While amines are generally more nucleophilic than alcohols, this can be altered by steric hindrance or electronic effects.

  • Solutions:

    • Tune Reaction Conditions: As a general rule, kinetic control (low temperature) favors N-acylation.

    • pH Optimization: For amino alcohols, acylation at acidic pH can selectively yield the O-acylated product (by protonating the more basic amine), while acylation at neutral or slightly basic pH favors N-acylation.

    • Protecting Groups: For complex molecules where selectivity is difficult to achieve, the most robust solution is to protect the competing functional group (e.g., protect an alcohol as a silyl ether) before acylation and deprotect it afterward.

G sub Piperidine-OH Substrate p1 N-Acylated Product (Major) sub->p1 Kinetic Control (Low Temp, Neutral pH) p2 O-Acylated Product (Side Product) sub->p2 Thermodynamic Control / Non-Optimal Conditions (High Temp, Wrong pH) reagents Acyl Chloride + Base reagents->p1 reagents->p2

Caption: Factors influencing N- vs. O-acylation selectivity.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for N-Acylation (Schotten-Baumann Conditions)

This protocol is a robust starting point for many piperidine derivatives using biphasic aqueous conditions.[11]

  • Dissolution: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane, DCM).

  • Base Addition: Add an aqueous solution of sodium hydroxide (1.5 eq., e.g., 2 M solution).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Acylating Agent Addition: Add the acyl chloride or acid anhydride (1.05 eq.) dropwise to the vigorously stirred mixture over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Separate the organic layer. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[11]

Protocol 2: N-Acylation using a Carboxylic Acid and Coupling Agent

This protocol is ideal for sensitive substrates where an acyl chloride is not suitable.[6]

  • Activation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere, add the coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of the piperidine derivative (1.1 eq.) in the same solvent to the activated mixture.

  • Reaction: Stir the reaction at room temperature until completion as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with aqueous lithium chloride (to remove DMF), saturated NaHCO₃, and brine. Dry, concentrate, and purify as described in Protocol 1.

Data Table: Influence of Base and Solvent on N-Acylation

The choice of base and solvent can significantly impact reaction efficiency. The following table provides a qualitative comparison for the acylation of a generic piperidine with an acyl chloride.

BaseSolventTypical TemperatureKey AdvantagesCommon Issues
NaOH (aq) DCM / Ether0 °C to RTInexpensive, scalable, simple workup.[9][12]Hydrolysis of acylating agent, requires vigorous mixing.[11]
K₂CO₃ Acetonitrile / DMFRT to 50 °CMilder than NaOH, good for base-sensitive substrates.Slower reaction rates, requires filtration to remove base.
Triethylamine DCM / THF0 °C to RTAnhydrous conditions, good solubility.Formation of triethylammonium salt can complicate purification.
DIPEA DCM / DMFRTNon-nucleophilic, prevents side reactions with the base.More expensive, can be difficult to remove under vacuum.
Pyridine Pyridine (as solvent)0 °C to RTActs as a base and catalyst.[11]Can be difficult to remove, strong odor.

References

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. RSC Publishing. Available from: [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Chem-Station. Available from: [Link]

  • Fig. 2 A detailed study on the effect of different solvents and bases... ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available from: [Link]

  • Schotten–Baumann reaction. Grokipedia. Available from: [Link]

  • The effect of solvent on the reaction. [a]. ResearchGate. Available from: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available from: [Link]

  • N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Scholars Research Library. Available from: [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available from: [Link]

  • Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. ACS Omega. Available from: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available from: [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. Available from: [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing. Available from: [Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Publications. Available from: [Link]

  • N-Acylation in combinatorial chemistry. Arkat USA. Available from: [Link]

  • Organic Mechanism - Acid Chloride to Tertiary Amide 008. YouTube. Available from: [Link]

  • Acylation Mechanism. Save My Exams. Available from: [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. RSC Publishing. Available from: [Link]

  • Chemoselective Acylation of Nucleosides. NIH. Available from: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available from: [Link]

  • Acyl chloride. Wikipedia. Available from: [Link]

  • N-acylation of amides through internal nucleophilic catalysis. SAGE Journals. Available from: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Available from: [Link]

  • (PDF) N-Acylation in Combinatorial Chemistry. ResearchGate. Available from: [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available from: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH. Available from: [Link]

  • 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
  • Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. NIH. Available from: [Link]

  • Nα Selective Acetylation of Peptides. NIH. Available from: [Link]

  • Examples of conformation change by N-acylation or isomerisation. ResearchGate. Available from: [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Available from: [Link]

Sources

Technical Support Center: Purification of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of unreacted starting material from the synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate. The following sections are designed to offer practical, field-proven insights to overcome common purification challenges.

Introduction: The Purification Challenge

The synthesis of this compound typically involves the acylation of Ethyl piperidine-3-carboxylate with 2-bromobutanoyl bromide or a related activated carboxylic acid. A common challenge in this synthesis is the removal of unreacted starting materials, particularly the highly reactive and corrosive 2-bromobutanoyl bromide, from the final product. This guide will focus on effective strategies to isolate the desired product with high purity.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Persistent Impurities After Initial Work-up

Question: After performing a standard aqueous work-up, I still observe starting materials in my crude product by TLC and/or NMR. How can I improve my initial purification step?

Answer: A standard aqueous work-up is a good first step, but its effectiveness can be limited by the properties of the unreacted starting materials. Here’s a breakdown of the likely culprits and how to address them:

  • Unreacted 2-Bromobutanoyl Bromide: This is a highly reactive acyl bromide. While it readily hydrolyzes with water, the reaction can be vigorous and may not go to completion if mixing is insufficient or if the acyl bromide is trapped within the organic phase.[1]

    • Expert Insight: To ensure complete quenching of 2-bromobutanoyl bromide, a wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is highly recommended.[2][3] This will neutralize the hydrobromic acid (HBr) byproduct and facilitate the hydrolysis of the remaining acyl bromide to the more water-soluble 2-bromobutanoic acid. The deprotonated carboxylate is highly soluble in the aqueous layer and easily separated.[4]

  • Unreacted Ethyl Piperidine-3-carboxylate: This is a basic amine.[5][6] If your reaction mixture is neutral or basic after the initial work-up, this starting material will likely remain in the organic layer.

    • Expert Insight: An acidic wash is effective for removing unreacted piperidine derivatives. A wash with a dilute aqueous acid, such as 1M hydrochloric acid (HCl), will protonate the basic nitrogen of the piperidine, forming a water-soluble salt that will partition into the aqueous layer.[4] Be mindful that your target product also contains a piperidine nitrogen, but the amide bond significantly reduces its basicity compared to the starting amine. A carefully controlled acidic wash should preferentially remove the more basic starting material.

Issue 2: Difficulty in Separating Product and Starting Material by Column Chromatography

Question: I am struggling to achieve good separation between my product and a persistent, non-polar impurity using flash column chromatography. What can I do to optimize my separation?

Answer: Flash column chromatography is a powerful tool for purification, but success hinges on proper method development.[7][8][9]

  • TLC Method Development is Crucial: Before running a column, it is essential to identify a solvent system that provides good separation on a TLC plate.[7][8]

    • Expert Tip: Aim for an Rf value between 0.2 and 0.4 for your target compound, with a clear separation from all impurities.[8][9] A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] If separation is poor, systematically vary the solvent ratio. For more polar compounds, consider using dichloromethane/methanol mixtures.[7]

  • Choosing the Right Loading Method: How you load your sample onto the column can significantly impact the separation.

    • Liquid Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a less polar solvent like dichloromethane.[10] This is a straightforward method for soluble compounds.[7]

    • Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended.[7] Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[7]

Parameter Recommendation Rationale
Stationary Phase Silica GelStandard choice for normal-phase chromatography.
Mobile Phase (Initial) Hexanes:Ethyl Acetate (e.g., 4:1 to 1:1)Good starting point for many organic compounds.
Gradient Elution Consider if spots are far apart on TLCGradually increasing the polarity of the mobile phase can help elute more polar compounds faster after the target compound has been collected.[8]
Sample Loading Dry loading for poorly soluble samplesPrevents band broadening and improves resolution.[7]
Issue 3: Visualizing Spots on a TLC Plate

Question: My product and starting materials are not UV-active. How can I visualize them on a TLC plate?

Answer: Many organic compounds do not absorb UV light, making visualization challenging.[11] Fortunately, several chemical stains can be used to visualize colorless compounds.[12]

  • Potassium Permanganate (KMnO₄) Stain: This is a versatile stain that reacts with compounds that can be oxidized, such as alcohols, alkenes, and some amines.[13] It typically produces yellow-brown spots on a purple background.[13]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that is sensitive to many functional groups, often yielding a range of colors.[14][15]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method.[13][14][15] Iodine has an affinity for many organic compounds, which will appear as brown spots.[14][15]

Stain Preparation Visualization Best For
Potassium Permanganate 3g KMnO₄, 10g K₂CO₃ in 300mL water[13]Yellow-brown spots on a purple background after gentle heating.[13]Oxidizable functional groups.[13]
p-Anisaldehyde A solution of p-anisaldehyde in ethanol and sulfuric acid.Various colored spots upon heating.[14][15]A wide range of functional groups.[14]
Iodine A few crystals of iodine in a sealed chamber.[13][14][15]Brown spots on a light-brown background.[14][15]Unsaturated and aromatic compounds, but works for many others.[14]

Experimental Protocols

Protocol 1: Enhanced Aqueous Work-up

This protocol is designed to remove both acidic and basic impurities from the reaction mixture.

  • Quench the Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Bicarbonate Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][3] Vent the funnel frequently to release any pressure buildup from CO₂ evolution. Separate the layers.

  • Acid Wash: Wash the organic layer with 1M aqueous hydrochloric acid (HCl).[4] Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase.[2][3]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]

Protocol 2: Flash Column Chromatography

This protocol outlines the general steps for purifying the crude product using flash column chromatography.

  • TLC Analysis: Determine the optimal solvent system using TLC as described in Issue 2.[7][8]

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.[10]

  • Load the Sample: Load the crude product onto the column using either the liquid or dry loading method.[7][10]

  • Elute: Begin eluting the column with the mobile phase, collecting fractions in test tubes.[9]

  • Monitor Fractions: Monitor the collected fractions by TLC to determine which contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[8]

Visual Diagrams

Purification_Workflow cluster_workup Aqueous Work-up cluster_analysis Analysis cluster_chromatography Flash Chromatography A Crude Reaction Mixture B Dilute with Organic Solvent A->B C Wash with sat. NaHCO3 (aq) B->C D Wash with 1M HCl (aq) C->D E Wash with Brine D->E F Dry and Concentrate E->F G Analyze Crude Product (TLC, NMR) F->G H Develop TLC Method G->H If Impure I Pack Column H->I J Load Sample I->J K Elute and Collect Fractions J->K L Analyze Fractions by TLC K->L M Combine Pure Fractions & Concentrate L->M N N M->N Final Product

Caption: Workflow for the purification of this compound.

Decision_Tree Start Crude Product Analysis Impurity_Check Are starting materials present? Start->Impurity_Check Purification_Method Choose Purification Method Impurity_Check->Purification_Method Yes Pure_Product Pure Product Impurity_Check->Pure_Product No Aqueous_Workup Enhanced Aqueous Work-up Purification_Method->Aqueous_Workup Acidic/Basic Impurities Column_Chromatography Flash Column Chromatography Purification_Method->Column_Chromatography Similar Polarity Impurities Aqueous_Workup->Column_Chromatography Column_Chromatography->Pure_Product

Caption: Decision tree for selecting a purification strategy.

References

  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Solubility of Things. Piperidine.
  • Ataman Kimya. PIPERIDINE.
  • Wikipedia. Piperidine.
  • Benchchem. Addressing poor solubility of piperidine derivatives in reactions.
  • Benchchem. Methods for removing unreacted bromine from 2,2-Dibromobutane synthesis.
  • CymitQuimica. CAS 26074-52-2: 2-Bromobutanoyl bromide.
  • Benchchem. Application Notes & Protocols: Extraction and Purification of Bryonamide A.
  • Benchchem. Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.
  • Radboud Repository. Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry.
  • Sorbent Technologies, Inc. Flash Chromatography Basics.
  • Benchchem. Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures.
  • Unknown. TLC Visualization Methods.
  • YouTube. Intro to Liquid-Liquid Extraction.
  • MIT OpenCourseWare. Flash Column Chromatography Guide.
  • Unknown. TLC stains.
  • Benchchem. Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • Chemistry LibreTexts. Running a flash column.
  • Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.
  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • YouTube. Visualizing a TLC plate.
  • Furman Chemistry 120. Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
  • YouTube. Liquid-Liquid Extraction.
  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION.
  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane.
  • Google Patents. US2363158A - Process for the purification of piperidine.
  • Scribd. TLC Visualization Techniques.
  • ResearchGate. Are alkyl bromides susceptible to hydrolysis?.
  • YouTube. The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the.
  • Google Patents. EP4355452A2 - Method for purifying an extraction liquid.
  • Google Patents. CN1091104C - Preparation of N-formyl piperidine.
  • PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?.
  • Google Patents. US20160159786A1 - Chemical process.
  • PubChem. Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate.
  • 生物在线. This compound.
  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

Technical Support Center: Troubleshooting Low Reactivity in Alkylation Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reactivity and poor yields in alkylation experiments. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific problems you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Reaction Parameters

Question 1: My alkylation reaction is not proceeding or is extremely sluggish. Where should I start my troubleshooting?

Answer: Low or no reactivity is a common but often solvable issue. A systematic approach is crucial. Before diving into complex variables, start by verifying the foundational components of your reaction. Many "failed" reactions are due to overlooked basics.

Initial Verification Protocol:

  • Reagent Integrity : Confirm the identity and purity of your starting materials, alkylating agent, and base. Degradation of reagents, especially the alkylating agent or a moisture-sensitive base, is a frequent cause of failure.[1][2] Alkylating agents can decompose over time or react with atmospheric moisture.[2][3]

  • Stoichiometry : Double-check all calculations for molar equivalents. An incorrect limiting reagent or insufficient base will directly impact the theoretical maximum yield.[4]

  • Reaction Monitoring : Ensure your method for monitoring the reaction (e.g., TLC, LC-MS) is sufficiently sensitive and that you are sampling the reaction correctly. What appears to be "no reaction" might be a very slow conversion that is difficult to detect in the early stages.

  • Basic Setup : Confirm that your reaction is being stirred adequately and that the temperature is stable and correct.[5] For air-sensitive reactions, ensure your inert atmosphere is truly inert.

Below is a workflow to guide your initial troubleshooting process.

G start Low or No Reactivity Observed reagent_check Verify Reagent Purity & Integrity (Substrate, Alkylating Agent, Base) start->reagent_check stoich_check Recalculate Stoichiometry (Molar Equivalents) reagent_check->stoich_check Reagents OK reagent_issue Replace/Purify Reagents reagent_check->reagent_issue Issue Found monitoring_check Confirm TLC/LC-MS Monitoring Method stoich_check->monitoring_check Stoichiometry OK stoich_issue Correct Molar Ratios stoich_check->stoich_issue Error Found conditions_check Check Basic Conditions (Stirring, Temperature, Atmosphere) monitoring_check->conditions_check Monitoring OK monitoring_issue Optimize Analytical Method monitoring_check->monitoring_issue Issue Found advanced_troubleshooting Proceed to Advanced Troubleshooting conditions_check->advanced_troubleshooting Basics OK conditions_issue Adjust Setup conditions_check->conditions_issue Issue Found

Caption: Initial troubleshooting workflow for alkylation reactions.

Section 2: Issues Related to Nucleophile Generation & Reactivity

Question 2: I am performing a C-alkylation on a ketone, but the yield is poor. I suspect incomplete enolate formation. How can I address this?

Answer: This is a classic challenge in C-alkylation. The success of the reaction hinges on the efficient and complete deprotonation of your carbonyl compound to form the enolate nucleophile.[6]

Causality: The choice of base is critical and is governed by the pKa of the α-proton of your carbonyl compound. For deprotonation to be effective and essentially irreversible, the conjugate acid of the base you use should have a pKa value significantly higher (ideally > 4 pKa units) than the pKa of the carbonyl starting material.[1][7] Using a weaker base, like an alkoxide, can lead to an equilibrium with unreacted ketone, which can cause side reactions.[6]

Troubleshooting Steps:

  • Evaluate Your Base: Compare the pKa of your carbonyl's α-proton with the pKa of the conjugate acid of your base. For a typical ketone (pKa ≈ 19-21), bases like NaOH (pKa of H₂O ≈ 15.7) or NaOEt (pKa of EtOH ≈ 16) will not achieve complete deprotonation.[6]

  • Switch to a Stronger Base: If you suspect incomplete deprotonation, switching to a stronger, non-nucleophilic base is the most effective solution. Lithium diisopropylamide (LDA) is a common choice for this purpose as it is a very strong base (pKa of diisopropylamine ≈ 36) and is sterically hindered, which minimizes side reactions.[1][6] Sodium hydride (NaH) is another strong base option.[1]

  • Ensure Anhydrous Conditions: Strong bases like LDA and NaH react violently with water. Ensure your solvent and glassware are rigorously dried. Any moisture will consume the base and inhibit enolate formation.[1]

  • Control Temperature: Enolate formation with strong bases is often performed at low temperatures (e.g., -78 °C) to control the regioselectivity (kinetic vs. thermodynamic enolate) and prevent side reactions.[1][8]

BaseConjugate AcidpKa of Conjugate Acid (approx.)Suitable for Deprotonating
Sodium Hydroxide (NaOH)Water (H₂O)15.7Phenols, 1,3-dicarbonyls
Sodium Ethoxide (NaOEt)Ethanol (EtOH)161,3-dicarbonyls, some esters
Potassium tert-Butoxide (KOtBu)tert-Butanol18Esters, some ketones
Sodium Hydride (NaH)Hydrogen (H₂)35Ketones, esters, amides
Lithium Diisopropylamide (LDA)Diisopropylamine36Ketones, esters, amides

Table 1: Comparison of common bases used in alkylation reactions.

Question 3: My N-alkylation of a primary amine is giving a mixture of mono-, di-alkylated products, and even quaternary ammonium salts, with low yield of my desired product. What is happening?

Answer: This is a well-known issue with the direct alkylation of primary and secondary amines. The problem is that the product of the first alkylation is often more nucleophilic than the starting amine.[4][9] This leads to a "runaway" reaction where the newly formed secondary amine reacts faster with the alkylating agent than the starting primary amine, leading to over-alkylation.[9]

Troubleshooting & Alternative Strategies:

  • Control Stoichiometry: Using a large excess of the starting amine relative to the alkylating agent can statistically favor mono-alkylation.[4] However, this can be wasteful and requires a difficult separation.

  • Reductive Amination: A more reliable and controllable method for mono-N-alkylation is reductive amination. This two-step (or one-pot) process involves first forming an imine or enamine from the amine and a corresponding aldehyde or ketone, which is then reduced. This method avoids the over-alkylation problem entirely.[4][9]

  • Protecting Groups: For complex molecules, using a protecting group on the amine (e.g., forming a sulfonamide), followed by alkylation and deprotection, can provide excellent control over mono-alkylation.

G cluster_0 Direct Alkylation Pathway cluster_1 Reductive Amination Pathway A Primary Amine (R-NH2) B Secondary Amine (R-NHR') More Nucleophilic! A->B + R'-X C Tertiary Amine (R-NR'2) B->C + R'-X (Faster) D Quaternary Salt (R-N+R'3) C->D + R'-X E Primary Amine (R-NH2) F Imine (R-N=CHR'') E->F + R''CHO G Secondary Amine (R-NHCH2R'') F->G [Reduction] e.g., NaBH3CN start start->A start->E

Caption: Comparison of direct vs. reductive amination pathways.

Section 3: The Role of the Alkylating Agent and Solvent

Question 4: My reaction rate is very slow. I've confirmed my nucleophile is being generated. Could the issue be my alkylating agent or solvent?

Answer: Absolutely. The electrophile (alkylating agent) and the reaction medium (solvent) play a profound role in the kinetics of alkylation reactions, which typically proceed via an SN2 mechanism.[6][10]

Alkylating Agent Reactivity: The reactivity of the alkylating agent is directly related to the stability of the leaving group. A good leaving group is the conjugate base of a strong acid. The weaker the bond between the carbon and the leaving group, the faster the reaction.[11]

  • Reactivity Trend: R-I > R-Br > R-Cl >> R-F.[11]

  • Sulfonates as Excellent Leaving Groups: Triflates (OTf), tosylates (OTs), and mesylates (OMs) are exceptionally good leaving groups and are often used to alkylate unreactive substrates.[11]

If your reaction is slow with an alkyl chloride, consider switching to the corresponding bromide or iodide to significantly increase the reaction rate.

Solvent Effects: The choice of solvent is one of the most powerful variables you can change to influence an SN2 reaction rate. Solvents affect the solvation and reactivity of the nucleophile.[12][13]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have acidic protons and can form strong hydrogen bonds with anionic nucleophiles.[10] This creates a "solvent cage" around the nucleophile, stabilizing it, lowering its energy, and thus decreasing its reactivity and slowing down the SN2 reaction.[13][14][15]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have strong dipoles but lack acidic protons.[10] They can solvate the counter-ion (cation) but do not strongly solvate the anionic nucleophile.[13][16] This leaves the nucleophile "naked" and highly reactive, which dramatically accelerates the SN2 reaction rate.[13][16] For example, the reaction of bromoethane with potassium iodide is 500 times faster in acetone than in methanol.[15][16]

Troubleshooting Protocol:

  • Assess Leaving Group: If using an alkyl chloride or a poor leaving group, switch to a bromide, iodide, or a sulfonate ester.

  • Change Solvent: If you are using a polar protic solvent, switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity. Be sure the solvent is anhydrous.

Solvent ClassExamplesEffect on SN2 RateRationale
Polar ProticH₂O, MeOH, EtOHDecreases Solvates and stabilizes the nucleophile via H-bonding, reducing its reactivity.[14][15]
Polar AproticDMSO, DMF, CH₃CNIncreases Does not H-bond with the nucleophile, leaving it "naked" and more reactive.[13][16]
Non-PolarHexane, TolueneVery SlowReactants (especially ionic nucleophiles) often have poor solubility.[16]

Table 2: Impact of solvent choice on SN2 alkylation reaction rates.

Section 4: Competing Reactions and Selectivity Issues

Question 5: I am trying to perform a C-alkylation on an enolate, but I am getting the O-alkylated product instead. How can I favor C-alkylation?

Answer: This is a common regioselectivity problem arising from the ambident nature of enolate nucleophiles, which have reactive sites at both the α-carbon and the oxygen.[17] The outcome of the reaction (C- vs. O-alkylation) is influenced by several factors, including the counter-ion, solvent, and the nature of the alkylating agent.[1][18]

Factors Favoring O-Alkylation:

  • "Free" Enolate Anion: Conditions that lead to a more dissociated or "free" enolate anion favor reaction at the more electronegative oxygen atom. This is promoted by:

    • Highly polar aprotic solvents (DMSO, HMPA) that strongly solvate the cation.[1]

    • Potassium (K⁺) counter-ions, which lead to more ionic character in the enolate salt compared to lithium (Li⁺).[1]

  • "Hard" Electrophiles: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen of the enolate is a "hard" nucleophilic center. It will preferentially react with "hard" electrophiles like alkyl sulfates or tosylates.[1]

Strategies to Promote C-Alkylation:

  • Solvent Choice: Use less polar aprotic solvents like THF or toluene.[1] These solvents promote a tighter ion pair between the enolate and its counter-ion, which increases the covalent character at the oxygen and favors reaction at the carbon.[19]

  • Counter-ion: Use lithium (Li⁺) or magnesium (Mg²⁺) based enolates. The more covalent nature of the O-Li or O-Mg bond decreases the nucleophilicity of the oxygen, favoring C-alkylation.[19]

  • Alkylating Agent: Use a "softer" electrophile. Alkyl iodides and bromides are considered softer electrophiles and will preferentially react at the softer carbon center of the enolate.[1]

  • Temperature: Lower reaction temperatures (e.g., -78 °C) often favor the kinetic product, which is typically the C-alkylated product.[1]

G cluster_0 Conditions Favoring O-Alkylation cluster_1 Conditions Favoring C-Alkylation A Polar Aprotic Solvent (e.g., DMSO) O_Product O-Alkylated Product (Enol Ether) A->O_Product B K+ Counter-ion B->O_Product C 'Hard' Electrophile (e.g., R-OTs) C->O_Product D Less Polar Solvent (e.g., THF) C_Product C-Alkylated Product (Desired) D->C_Product E Li+ Counter-ion E->C_Product F 'Soft' Electrophile (e.g., R-I) F->C_Product

Caption: Decision factors influencing C- vs. O-alkylation of enolates.

References
  • What is the effect of solvent on SN2? (2018). Quora. [Link]

  • Alkyl Strategies for Optimizing Reaction Conditions . (2025). Synthink. [Link]

  • Alkylation Reactions | Development, Technology . Mettler Toledo. [Link]

  • Alkylating Agents . (2001). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution . (2014). Chemistry Net. [Link]

  • 11.3: Characteristics of the SN2 Reaction . (2024). Chemistry LibreTexts. [Link]

  • 8.2: Factors That Affect SN2 Reactions . (2014). Chemistry LibreTexts. [Link]

  • Alkylating Agents . (2016). Oncohema Key. [Link]

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction . (2023). Chemisty Notes. [Link]

  • Alkylating Agents . (2016). Oncohema Key. [Link]

  • Alkylation of enolates . Fiveable. [Link]

  • Troubleshooting: How to Improve Yield . University of Rochester, Department of Chemistry. [Link]

  • Clinical and High-Dose Alkylating Agents . SlideShare. [Link]

  • Alkylating Agents . (2015). LiverTox - NCBI Bookshelf. [Link]

  • 10.8. Reaction: Alkylation via Friedel-Crafts . Saskoer. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) . Synarchive. [Link]

  • Deactivation Kinetics of the Catalytic Alkylation Reaction . (2020). ACS Catalysis. [Link]

  • 9.7. Enolate alkylation . Lumen Learning. [Link]

  • Alkylation of Amines (Sucks!) . (2017). Master Organic Chemistry. [Link]

  • Phase-Transfer Catalysis (PTC) . (2008). Macmillan Group. [Link]

  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound . Chemistry Steps. [Link]

  • How To Use a pKa Table . (2010). Master Organic Chemistry. [Link]

  • Alkylation – Knowledge and References . Taylor & Francis. [Link]

  • 22.7: Alkylation of Enolate Ions . (2023). Chemistry LibreTexts. [Link]

  • Industrial Phase-Transfer Catalysis . Scientific Update. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . (2018). Master Organic Chemistry. [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine . (2016). Reddit. [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions . MDPI. [Link]

  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects . (2016). Owlstown. [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow . RSC Publishing. [Link]

  • Why the C-alkylated product is not formed? . (2025). Chemistry Stack Exchange. [Link]

  • Troubleshooting: My Reaction Failed: FAQ . University of Rochester, Department of Chemistry. [Link]

  • The pKa Table Is Your Friend . (2010). Master Organic Chemistry. [Link]

  • Phenolates- O-alkylation and C-alkylation . (2011). PharmaXChange.info. [Link]

  • Difficulties with N-Alkylations using alkyl bromides . (2021). Reddit. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . (2024). LibreTexts. [Link]

  • Reaction pathway for the direct O-alkylation . ResearchGate. [Link]

  • Process for O-alkylation of phenolic compounds.
  • Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles . ResearchGate. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield . (2020). Reddit. [Link]

  • Predicting Acid–Base Reactions from pKa Values . Fiveable. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer . (2019). Organic Letters. [Link]

  • Challenges and development of enantioconvergent N-alkylation of... . ResearchGate. [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! . (2018). YouTube. [Link]

  • Acid-Base Reactions: Introducing Ka and pKa . (2012). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Preventing Racemization in Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of chiral piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] The biological activity of these compounds is often intrinsically linked to their specific stereochemistry.[2] Consequently, maintaining enantiomeric purity throughout a synthetic sequence is not merely a matter of elegance but a critical determinant of a drug candidate's efficacy and safety.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into why racemization occurs during the synthesis of chiral piperidines and offers robust, actionable strategies to prevent it. We will move beyond simple procedural lists to explore the underlying mechanisms, enabling you to troubleshoot effectively and design more resilient synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization

This section addresses the foundational concepts of racemization in the context of chiral piperidine synthesis.

Q1: What is racemization and why is it a critical issue in chiral piperidine synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate).[4][5] This results in a net loss of optical activity. In the synthesis of chiral piperidines, the stereocenter most susceptible to racemization is often the carbon atom alpha (α) to the nitrogen.[4]

The core of the problem lies in the temporary formation of a planar, achiral intermediate.[4][5] If the α-carbon has a proton, certain reaction conditions (typically basic or acidic) can facilitate its removal, leading to the formation of a planar enamine or a related achiral species.[4][6] Re-protonation of this intermediate can then occur from either face with roughly equal probability, scrambling the original stereochemical information.[4] Given that different enantiomers of a drug can have vastly different pharmacological effects, preventing racemization is paramount.[7]

Q2: Which synthetic steps are most prone to causing racemization?

A2: Vigilance is required throughout the synthesis, but several steps are particularly high-risk for compromising stereochemical integrity:

  • N-Protecting Group Removal: The deprotection of common amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) often requires strongly acidic or basic conditions, which can catalyze epimerization at an adjacent stereocenter.[4]

  • N-Alkylation and N-Acylation: These fundamental transformations frequently employ basic conditions to deprotonate the piperidine nitrogen or a precursor. These same bases can abstract a proton from an activated α-carbon, initiating racemization.[4]

  • Ring Formation (Cyclization): Intramolecular reactions to form the piperidine ring, especially those proceeding through enamine or iminium ion intermediates under thermal, acidic, or basic conditions, are susceptible to racemization.[4]

  • Functionalization of the α-Carbon: Any reaction that generates a carbanion, radical, or carbocation at the chiral α-carbon center can lead to a loss of stereochemical purity.[4][8]

Q3: How can I reliably detect and quantify racemization in my product?

A3: Visual inspection or standard techniques like NMR and mass spectrometry will not distinguish between enantiomers. Quantifying the enantiomeric excess (ee%) of your product requires a specialized chiral analytical method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable piperidine derivatives, this method also employs a chiral stationary phase.

  • Chiral Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations than HPLC.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for the two enantiomers can be resolved, allowing for quantification by integration.

It is crucial to analyze both the starting materials and the final product to pinpoint the exact step where stereochemical integrity is lost.

Part 2: Troubleshooting Guides for Common Racemization Scenarios

This section provides detailed troubleshooting advice for specific experimental problems, explaining the "why" behind the solutions.

Scenario 1: Racemization During N-Boc Deprotection

Symptom: You've confirmed the high enantiomeric purity of your N-Boc protected chiral piperidine, but the ee% of the free piperidine has dropped significantly after deprotection.

Underlying Causes & Solutions:

Probable Cause Mechanistic Explanation Recommended Solution & Protocol
Harsh Acidic Conditions Prolonged exposure to strong acids (e.g., HCl in Dioxane, neat TFA) at elevated temperatures can lead to a proton-mediated equilibrium between stereoisomers. This is particularly problematic if the α-carbon is activated (e.g., benzylic).[4]Use Milder Conditions. Opt for less harsh deprotection methods. For acid-sensitive substrates, consider generating HCl in situ under solvent-free conditions, which can be highly efficient and minimize side reactions.[4]
High Temperature Increased thermal energy can overcome the activation barrier for the retro-Mannich or related fragmentation-recombination pathways that scramble stereochemistry.Maintain Low Temperatures. Perform the deprotection at the lowest effective temperature. Start at 0 °C and only warm to room temperature if the reaction is sluggish.
Protocol: Mild, In-Situ HCl Generation for Boc Deprotection

This protocol is adapted for acid-sensitive substrates where standard solution-phase methods may cause racemization.

  • Setup: Place the solid N-Boc protected chiral piperidine (1.0 eq) in a flask (Chamber B). In a separate flask (Chamber A), place sodium chloride (NaCl, 3.0 eq). Connect the two chambers via a tube.

  • HCl Generation: Slowly add concentrated sulfuric acid (H₂SO₄) to Chamber A. The generated HCl gas will flow into Chamber B and react with the solid substrate.

  • Reaction: Gently stir or agitate the solid in Chamber B. Monitor the reaction by periodically taking a small sample, quenching it with a base, and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, purge the system with an inert gas (N₂ or Ar) to remove excess HCl. Dissolve the resulting piperidine hydrochloride salt in an appropriate solvent for purification or the next step.

Scenario 2: Racemization During N-Alkylation

Symptom: Your chiral piperidine starting material is enantiopure, but after N-alkylation with an alkyl halide and a base, the product shows significant racemization.

Underlying Causes & Solutions:

Probable Cause Mechanistic Explanation Recommended Solution & Protocol
Strong, Sterically Unhindered Base Bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) can be strong enough to deprotonate the α-carbon, especially if it's activated by an adjacent electron-withdrawing group. This leads to the formation of a planar enamine intermediate.[4]Use a Weaker or More Hindered Base. Switch to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to access the sterically shielded α-proton.
High Reaction Temperature As with deprotection, elevated temperatures provide the energy to overcome the activation barrier for racemization via proton abstraction.[9]Reduce the Temperature. Perform the alkylation at the lowest temperature that allows for a reasonable reaction rate. Screen temperatures from 0 °C to room temperature.
Solvent Effects Polar, protic solvents (like ethanol) can stabilize the charged, planar intermediates involved in racemization pathways, thereby accelerating the loss of stereochemical information.[9][10]Screen Solvents. Evaluate a range of aprotic solvents with varying polarities, such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM). Less polar solvents can sometimes suppress racemization by disfavoring the formation of ionic intermediates.[4]
Visualizing the Problem: The Mechanism of Base-Catalyzed Racemization

The following diagram illustrates the general mechanism for base-catalyzed racemization at the carbon alpha to the piperidine nitrogen. The key is the formation of the planar, achiral enamine intermediate.

Racemization cluster_0 Chiral Piperidine (R-enantiomer) cluster_1 Planar, Achiral Intermediate cluster_2 Racemic Mixture R_Piperidine R-Piperidine Intermediate Enamine Intermediate R_Piperidine->Intermediate Proton Abstraction S_Piperidine S-Piperidine Intermediate->S_Piperidine Protonation (top face) R_Product R-Piperidine Intermediate->R_Product Protonation (bottom face) Acid Proton Source (BH+) S_Piperidine->Acid - H+ R_Product->Acid - H+ Base Base (B:) Base->R_Piperidine - H+

Caption: Troubleshooting workflow for optimizing stereoselective cyclizations.

Part 3: Data-Driven Insights and Best Practices

The following table summarizes recommended starting conditions to minimize racemization risk during common synthetic transformations of chiral piperidines. These are general guidelines; optimization for specific substrates is always necessary.

Transformation Parameter Recommendation to Minimize Racemization Rationale
N-Boc Deprotection Reagent4M HCl in Dioxane (at 0 °C) or TFA/DCM (1:1 at 0 °C)Balances reaction efficiency with minimizing acid-catalyzed epimerization.
Temperature0 °C to Room TemperatureLower temperature reduces the rate of racemization. [7]
N-Alkylation BaseDIPEA, 2,6-LutidineSterically hindered bases are less likely to abstract the α-proton.
SolventAprotic (DCM, MeCN, THF)Avoids stabilization of planar, charged intermediates that facilitate racemization. [4]
Temperature0 °C to Room TemperatureMinimizes the energy available for side reactions leading to racemization.
Pictet-Spengler CatalystTFA (Trifluoroacetic Acid)Often provides a good balance of reactivity and selectivity.
SolventAprotic, Non-coordinating (DCM, Toluene)Can improve diastereoselectivity by influencing transition state geometry. [11]
Temperature-78 °C to 0 °CFavors kinetic control, often leading to higher stereoselectivity. [11]

By understanding the mechanisms that lead to racemization and by systematically applying the troubleshooting strategies outlined in this guide, you can significantly enhance your ability to synthesize chiral piperidine derivatives with high stereochemical fidelity. Always remember to confirm the enantiomeric purity of your products at each critical step to ensure the overall success of your synthetic campaign.

References

  • Fu, G. C. (2008). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. Available at: [Link]

  • O'Brien, P., & Towers, T. D. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. Available at: [Link]

  • Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health (PMC). Available at: [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Martin, T. J., & Rovis, T. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. PubMed. Available at: [Link]

  • Weintraub, P. M., et al. (2000). Stereoselective Synthesis of Piperidines. ResearchGate. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, J. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Racemization. Wikipedia. Available at: [Link]

  • Robert, J. D., & Caserio, M. C. (2021). 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Racemization. St. Paul's Cathedral Mission College. Available at: [Link]

  • YouTube. (2024). What Is Racemization In Organic Chemistry? YouTube. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Coldham, I., & Watson, D. W. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]

  • Maciá, B., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed Central. Available at: [Link]

  • Robert, J. D., & Caserio, M. C. (1977). 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • Marsden, S. P., et al. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. Available at: [Link]

  • Maciá, B., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed Central. Available at: [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Available at: [Link]

  • Purdue University Graduate School. (n.d.). DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Purdue University Graduate School. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Racemization. St. Paul's Cathedral Mission College. Available at: [Link]

  • Sarpong, R., & Tantillo, D. J. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Available at: [Link]

  • YouTube. (2024). What Is Racemization In Organic Chemistry? YouTube. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Aguiar, A. C. C., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up of this important chemical transformation. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your synthesis is both successful and scalable.

I. Reaction Overview and Key Challenges

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The reaction typically involves the acylation of ethyl piperidine-3-carboxylate with 2-bromobutanoyl bromide or a related activated species. While straightforward on a small scale, scaling up this process can introduce challenges related to reaction kinetics, heat management, impurity profiles, and product isolation.

Reaction Scheme:

Reaction_Scheme Ethyl_piperidine_3_carboxylate Ethyl piperidine-3-carboxylate Product This compound Ethyl_piperidine_3_carboxylate->Product 2_bromobutanoyl_bromide 2-Bromobutanoyl bromide 2_bromobutanoyl_bromide->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product

Caption: General reaction scheme for the synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and scale-up, providing explanations and actionable solutions.

Q1: My reaction is sluggish and does not go to completion, even with extended reaction times. What are the potential causes and how can I improve the conversion rate?

A1: Incomplete conversion is a common issue when scaling up acylation reactions. Several factors could be at play:

  • Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to create a homogenous reaction mixture. For viscous slurries, consider a mechanical stirrer with a high-torque motor.

  • Poor Reagent Quality: The purity of your starting materials is critical. 2-Bromobutanoyl bromide is moisture-sensitive and can hydrolyze to 2-bromobutanoic acid, which will not participate in the acylation.[1]

    • Solution: Use freshly distilled or recently purchased 2-bromobutanoyl bromide. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[2]

  • Inappropriate Base Stoichiometry: A base, such as triethylamine or pyridine, is typically used to neutralize the HBr byproduct. If the base is not present in a sufficient amount (at least one equivalent), the reaction mixture will become acidic, protonating the piperidine nitrogen and rendering it non-nucleophilic.[3]

    • Solution: Use a slight excess of the base (1.1-1.2 equivalents) to ensure the piperidine remains in its free base form. The base should be added slowly to control the exotherm.

  • Low Reaction Temperature: While the reaction is often performed at low temperatures to control side reactions, excessively low temperatures can significantly slow down the reaction rate.

    • Solution: Monitor the reaction progress by TLC or in-process analytics (e.g., HPLC). If the reaction is slow, consider allowing it to warm to room temperature or gently heating it to 30-40°C.

Q2: I am observing a significant amount of a side product with a similar polarity to my desired product, making purification difficult. What is this impurity and how can I minimize its formation?

A2: A common side product in this reaction is the diacylated piperidine or products resulting from the reaction of the acylating agent with the base.

  • Over-acylation: Although less common for secondary amines, forcing conditions (high temperature, large excess of acylating agent) can potentially lead to undesired reactions.

    • Solution: Maintain strict stoichiometric control of the 2-bromobutanoyl bromide. Add the acylating agent slowly and at a low temperature to control the reaction rate and prevent localized excesses.

  • Reaction with Base: Tertiary amine bases like triethylamine can react with acyl halides, especially at elevated temperatures, to form complex mixtures.[4]

    • Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) if side reactions with the base are suspected. Alternatively, inorganic bases like potassium carbonate can be used in a biphasic system, although this may require more vigorous stirring.

Q3: The reaction mixture is turning dark brown/black during the workup. What is causing this discoloration and is it affecting my product?

A3: Darkening of the reaction mixture often indicates decomposition or oxidation of the starting materials or products.

  • Amine Oxidation: Aromatic and some aliphatic amines can be susceptible to air oxidation, which can be exacerbated by the presence of base and elevated temperatures.[3]

    • Solution: Perform the reaction and workup under an inert atmosphere. If the starting ethyl piperidine-3-carboxylate is discolored, consider purifying it by distillation or column chromatography before use.

  • Thermal Decomposition: The α-bromo amide product may be thermally labile, especially in the presence of impurities.

    • Solution: Avoid excessive heating during the reaction and workup. Use a rotovap with a water bath at a moderate temperature for solvent removal.

Q4: I am having trouble with the aqueous workup. My product seems to be partially soluble in the aqueous layer, leading to yield loss.

A4: The product, while primarily organic-soluble, may have some aqueous solubility, especially if salts are present.

  • Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping the product at the interface.

    • Solution: Use gentle inversions instead of vigorous shaking for extraction. Adding brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Protonation of the Product: If the aqueous wash is too acidic, the piperidine nitrogen in the product could be protonated, increasing its water solubility.

    • Solution: After an initial acidic wash to remove the base, perform a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and ensure the product is in its free base form before final extractions.

Q5: What are the critical safety precautions I need to take when handling 2-bromobutanoyl bromide on a larger scale?

A5: 2-Bromobutanoyl bromide is a corrosive and moisture-sensitive chemical that requires careful handling.[1][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling larger quantities, a face shield and an apron are recommended.[2]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling the corrosive vapors.[6]

  • Handling: Use dry glassware and handle the reagent under an inert atmosphere to prevent hydrolysis, which can release HBr gas.[1]

  • Quenching: Add any excess reagent slowly to a stirred solution of a suitable quenching agent, such as isopropanol or a sodium bicarbonate solution, in an ice bath.

III. Experimental Protocol and Data

Detailed Step-by-Step Methodology

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

  • Reactor Setup: Set up a clean, dry, jacketed reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes.

  • Reagent Addition:

    • Charge the reactor with Ethyl piperidine-3-carboxylate (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 5-10 volumes).

    • Add a non-nucleophilic base such as triethylamine (1.1 eq).

    • Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Acylation:

    • Dissolve 2-bromobutanoyl bromide (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.

    • Add the 2-bromobutanoyl bromide solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes) or HPLC until the starting piperidine is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, slowly add water to quench any remaining acyl bromide.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove the base, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation, depending on the scale and purity requirements.

Data Summary Table
ParameterRecommended RangeRationale
Temperature 0-10 °CTo control the exotherm and minimize side reactions.
Base Triethylamine or DIPEATo neutralize HBr byproduct and drive the reaction forward.
Solvent Dichloromethane (DCM)Good solubility for reactants and inert under reaction conditions.
Stoichiometry ~1.05 eq of acyl bromideA slight excess ensures complete consumption of the piperidine.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Reagent Purity? Start->Check_Purity Check_Stoichiometry Verify Stoichiometry? Check_Purity->Check_Stoichiometry Yes Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents No Check_Temp Optimize Temperature? Check_Stoichiometry->Check_Temp Yes Adjust_Stoichiometry Adjust Reagent Amounts Check_Stoichiometry->Adjust_Stoichiometry No Check_Mixing Improve Mixing? Check_Temp->Check_Mixing Yes Adjust_Temp Adjust Reaction Temperature Check_Temp->Adjust_Temp No Improve_Agitation Increase Stirring Speed/ Use Baffles Check_Mixing->Improve_Agitation No Success Successful Reaction Check_Mixing->Success Yes Purify_Reagents->Success Adjust_Stoichiometry->Success Adjust_Temp->Success Improve_Agitation->Success

Caption: A logical workflow for troubleshooting common issues.

IV. References

  • Barde, E., Guérinot, A., & Cossy, J. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 19(22), 6068–6071. [Link]

  • D'Amico, D. C., et al. (2020). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis, 362(15), 3046-3075. [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]

  • Synthesis of α-bromocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide? ResearchGate. [Link]

  • Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Sci-Hub. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structure Elucidation of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate using Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is not merely an academic detail—it is the bedrock of its biological function. For chiral molecules such as Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate, which possesses multiple stereocenters, an unambiguous determination of its absolute configuration is paramount. Misassignment of stereochemistry can lead to drastic differences in pharmacological activity and toxicity. This guide provides a comprehensive comparison of analytical techniques, demonstrating why Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal gold standard for the structural confirmation of this complex piperidine derivative.

The Analytical Challenge: Beyond Spectroscopy

Conventional analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstones of chemical characterization. However, for complex stereochemical assignments, they present inherent limitations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While powerful for establishing connectivity and relative stereochemistry through techniques like Nuclear Overhauser Effect (NOE) experiments, NMR struggles to determine the absolute configuration of a single enantiomer without a chiral reference.[1][2][3] Methods using chiral derivatizing or solvating agents can help distinguish between enantiomers, but these are often complex and not always foolproof.[1][4]

  • Mass Spectrometry (MS): As a technique primarily focused on mass-to-charge ratio, MS is inherently "chirally blind," meaning it cannot distinguish between enantiomers which have identical masses.[5][6][7][8] While advanced methods involving chiral selectors or ion mobility are emerging, they do not provide the direct, unambiguous 3D structural data required for absolute configuration assignment.[5][7]

When the goal is irrefutable proof of a molecule's three-dimensional structure, including the absolute arrangement at every chiral center, a more definitive method is required.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline compound.[9][10] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can determine bond lengths, bond angles, and, most critically, the absolute configuration of chiral centers.[9][11][12][13]

The fundamental principle lies in Bragg's Law, where X-rays constructively interfere with the electron clouds of atoms arranged in a regular crystal lattice, producing a unique diffraction pattern.[12][14] This pattern is essentially a fingerprint of the crystal's internal structure, which, when analyzed, yields a detailed three-dimensional electron density map of the molecule.[9][15]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to its definitive 3D structure involves a meticulous, multi-step process. Each stage is critical for success and requires both theoretical understanding and practical expertise.

X-ray Crystallography Workflow Experimental Workflow for Structure Confirmation cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Target Compound Purification Chromatographic Purification Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Screening->Growth Mounting Crystal Mounting & Screening Growth->Mounting Collection X-ray Data Collection Mounting->Collection Processing Data Integration & Scaling Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: Workflow from synthesis to final structure validation.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis and Crystallization

  • Synthesis: this compound is synthesized via standard amide coupling between a suitable piperidine precursor, such as (R)-Ethyl piperidine-3-carboxylate[16], and 2-bromobutanoyl chloride. The reaction is carried out under an inert atmosphere using a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the target compound with high purity, essential for successful crystallization.

  • Crystallization Screening: The purified product (typically 5-10 mg) is subjected to crystallization screening. A variety of solvent systems are tested using techniques like slow evaporation, and vapor diffusion.[10] The goal is to find conditions that promote the slow, ordered growth of single crystals suitable for diffraction. For small organic molecules, finding these conditions can be a significant bottleneck.[10][17][18]

    • Expert Insight: A common starting point is dissolving the compound in a good solvent (e.g., ethyl acetate, acetone) and allowing a poor solvent (e.g., hexane, heptane) to slowly diffuse into the solution. This gradual decrease in solubility is often conducive to crystal growth.

Part B: Data Collection and Structure Refinement

  • Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.[19]

  • Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[9]

  • Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to minimize the difference between the observed diffraction data and the data calculated from the model.[20] This process is monitored using the R-factor, which is a measure of the agreement between the experimental data and the calculated model.[21][22] A lower R-factor indicates a better fit.[21] For small organic molecules, a final R-factor below 5% (R1 < 0.05) is indicative of a high-quality structure determination.[22]

Data Interpretation: The Unambiguous Result

The final output of a successful SCXRD experiment is a complete set of crystallographic data and a refined 3D model of the molecule.

Table 1: Representative Crystallographic Data for a Piperidine Derivative

ParameterValueSignificance
Chemical FormulaC₁₂H₂₀BrNO₃Confirms the elemental composition.
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry elements within the crystal.
a, b, c (Å)10.12, 15.45, 18.23Unit cell dimensions.
α, β, γ (°)90, 90, 90Unit cell angles.
Z4Number of molecules in the unit cell.
R1 [I>2σ(I)] 0.035 A low R-factor indicating a high-quality refinement. [21][22]
Flack Parameter 0.01(2) Crucial for determining absolute stereochemistry. A value near zero confirms the assigned configuration. [23]

The most critical parameter for chiral molecules is the Flack parameter. This value, derived from anomalous dispersion effects of heavier atoms (like the bromine in our target molecule), provides a definitive determination of the absolute configuration.[11][13][23] A value close to 0 confirms the assigned stereochemistry is correct, while a value near 1 would indicate the opposite enantiomer.

Comparative Analysis: Why X-ray Crystallography is Definitive

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMass Spectrometry (MS)
Stereochemistry Determines absolute configuration directly and unambiguously.[11][13]Determines relative stereochemistry; requires chiral aids for enantiomer differentiation.[1][3][24]Generally cannot distinguish between stereoisomers without specialized setups.[5][7]
3D Structure Provides a complete, high-resolution 3D model with precise bond lengths and angles.[9][12]Infers structure through correlations and couplings; model is solution-state average.Provides no direct 3D structural information.
Primary Challenge Growing a suitable single crystal.[10][17][25]Signal overlap in complex molecules; interpretation can be ambiguous.Inability to differentiate isomers of the same mass.[8]
Confidence Level The "gold standard"; provides definitive proof of structure.[26]High for connectivity, lower for absolute configuration.High for molecular weight and formula, zero for stereochemistry.

Conclusion

For a molecule like this compound, where biological activity is intrinsically linked to its specific 3D shape, ambiguity in structural assignment is not an option. While NMR and MS are indispensable for routine characterization, they fall short of providing the definitive proof of absolute stereochemistry required for drug development and regulatory submission. Single-Crystal X-ray Diffraction, by providing a direct visualization of the atomic arrangement, stands alone in its ability to deliver an unambiguous and irrefutable structural confirmation. The investment in the rigorous process of crystallization and diffraction analysis is justified by the certainty it provides, ensuring a solid foundation for further research and development.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Analysis of stereoisomers of chiral drug by mass spectrometry - A PubMed article discussing the role and limitations of mass spectrometry in chiral analysis.
  • X-Ray Crystallography - Refinement - An explanation of the refinement process in X-ray crystallography and the significance of R-factors.
  • Determination of absolute configuration using single crystal X-ray diffraction - A PubMed article detailing the methodology for determining absolute configur
  • Chiral analysis by MS - A resource explaining how mass spectrometry can be adapted for chiral analysis.
  • Single-crystal X-ray Diffraction - An educational resource from SERC at Carleton College on the fundamentals of SCXRD.
  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia article on the use of NMR for analyzing stereoisomers.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction - A detailed chapter on the challenges and methods for determining absolute configur
  • Chiral Mass Spectrometry: An Overview - A review on recent advances in chiral analysis by mass spectrometry.
  • R-factor (crystallography) - Wikipedia's explanation of the R-factor and its importance in assessing the quality of a crystal structure model.
  • NMR and Stereochemistry - Research group notes on various NMR techniques for determining stereochemistry.
  • Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods - An ACS Chemical Reviews article on J-based configur
  • R factor - Online Dictionary of Crystallography - A technical definition and explanation of the R-factor in crystallography.
  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - A review comparing X-ray and NMR methods for absolute configuration determin
  • Methods of Relative Stereochemistry Determination in CASE Systems - A book chapter discussing NMR-based methods for determining rel
  • Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism - An article on an advanced MS technique for chiral analysis.
  • Determination of relative stereochemistry - NMR Wiki - A wiki page on using coupling constants in NMR for stereochemistry determin
  • Validation and Quality Assessment of X-ray Protein Structures - A resource discussing quality metrics for crystallographic structures, including the R-factor.
  • Absolute structure and absolute configuration - An IUCr journal article providing fundamental definitions and concepts related to absolute structure determin
  • R-Factors - A discussion on the use and interpretation of R-factors in Rietveld refinement.
  • Mass spectrometry sorts mirror-image molecules - An article in Physics Today about a new mass spectrometry technique for chiral sorting.
  • Absolute Configuration of Small Molecules by Co-crystallization - A research article on a method to crystallize difficult small molecules for X-ray analysis.
  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - A guide explaining the differences between single crystal and powder XRD techniques.
  • Single crystal X-ray diffraction | Crystallography Class Notes - Educational notes on the process of crystal structure determin
  • Advanced crystallisation methods for small organic molecules - A review from the Royal Society of Chemistry on modern crystalliz
  • The principles of X-ray diffraction - A chapter explaining Bragg's Law and the fundamental principles of X-ray diffraction.
  • Analytical Techniques for Stereochemistry - An overview of major analytical techniques used to distinguish and quantify enantiomers and diastereomers.
  • High throughput nanoscale crystallization for small organic molecules and pharmaceuticals - A webinar discussing modern, high-throughput crystalliz
  • Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications - A book chapter covering various techniques for studying stereoisomer interconversion.
  • X-ray crystallography - Wikipedia's comprehensive article on the field of X-ray crystallography.
  • Comparison of chromatographic techniques for diastereomer separation - A research paper comparing HPLC and SFC for separ
  • Comparison of various density functional methods for distinguishing stereoisomers based on computed (1)H or (13)
  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging - A research article discussing the complex mechanisms of organic molecule crystalliz
  • Differentiating 2C-C from its Isomers: An Analytical Guide for Researchers - A guide on using multiple analytical techniques to differentiate closely rel
  • Ethyl 1-(2-bromobutanoyl)
  • This compound - Chemical supplier listing for the target compound.
  • (R)
  • Ethyl 1-(2-ethylsulfanylbenzoyl)
  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)

Sources

A Comparative Guide to Electrophilic Warheads in Drug Discovery: Profiling Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic design of targeted covalent inhibitors (TCIs) has become a central theme in modern drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to tackle challenging therapeutic targets. The efficacy and selectivity of these inhibitors are intrinsically linked to the nature of their electrophilic "warhead." This guide provides an in-depth comparison of various electrophilic warheads, with a specific focus on the class of α-halocarbonyls, exemplified by the 2-bromobutanoyl moiety found in Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate. We will explore the mechanistic underpinnings, reactivity profiles, and selectivity considerations of this warhead class in relation to other widely employed electrophiles such as Michael acceptors and nitriles. This analysis is supported by established experimental protocols for kinetic characterization and cellular target engagement, providing a comprehensive framework for researchers to make informed decisions in the design and evaluation of novel covalent therapies.

Introduction: The Resurgence of Covalent Inhibition

Covalent inhibitors, once largely avoided due to concerns about off-target toxicity, have undergone a renaissance in drug discovery.[1] Unlike their non-covalent counterparts that rely on equilibrium binding, covalent inhibitors form a stable bond with their target protein, leading to irreversible or slowly reversible inhibition.[2][3] This mechanism offers several key advantages, including increased biochemical efficiency, a prolonged pharmacodynamic effect that can be decoupled from pharmacokinetic properties, and the potential to inhibit shallow binding pockets or targets with high ligand turnover.[1]

The fundamental mechanism of covalent inhibition is a two-step process:

  • Reversible Binding (K_i): The inhibitor first binds non-covalently to the target protein's active or allosteric site. This initial interaction is governed by the inhibitor's structural complementarity to the binding pocket and is characterized by the inhibition constant (K_i).

  • Covalent Bond Formation (k_inact): Following initial binding, the electrophilic warhead is positioned in proximity to a nucleophilic amino acid residue on the target protein, leading to the formation of a covalent bond. The rate of this irreversible step is defined by the inactivation rate constant (k_inact).

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_i, which encapsulates both the initial binding affinity and the intrinsic reactivity of the warhead.

G cluster_0 I Inhibitor (I) EI Non-covalent Complex (E-I) I->EI Ki E Enzyme (E) E->EI E_I Covalent Adduct (E-I) EI->E_I kinact

Figure 1: General mechanism of irreversible covalent inhibition.

The α-Halocarbonyl Warhead: A Focus on the 2-Bromobutanoyl Moiety

This compound features an α-bromocarbonyl moiety, a classic example of an electrophilic warhead that reacts with nucleophilic amino acid residues via an S_N2 mechanism. This class of warheads is well-established in chemical biology and drug discovery for its ability to target nucleophilic residues, most notably cysteine.

Mechanism of Action

The carbon atom alpha to the carbonyl group in the 2-bromobutanoyl moiety is rendered electrophilic by the electron-withdrawing effects of both the adjacent carbonyl and the bromine atom. This polarization facilitates a nucleophilic attack by a deprotonated cysteine (thiolate) or other suitably nucleophilic residue within the target protein's binding site. The bromine atom serves as a good leaving group, resulting in the formation of a stable thioether bond.

G cluster_0 Mechanism Protein-Cys-S⁻ Protein-Cys-S⁻ Transition_State [Transition State] Protein-Cys-S⁻->Transition_State Nucleophilic Attack Covalent Adduct Protein-Cys-S-C-C=O Transition_State->Covalent Adduct Br⁻ leaving group Inhibitor-C(Br)-C=O Inhibitor-C(Br)-C=O Inhibitor-C(Br)-C=O->Transition_State

Figure 2: S_N2 reaction mechanism of an α-bromocarbonyl with a cysteine residue.

Reactivity and Selectivity Profile

The reactivity of α-halocarbonyl warheads is tunable based on the nature of the halogen. Generally, the reactivity follows the trend of I > Br > Cl, which correlates with the leaving group ability of the halide. While α-iodoacetamides are highly reactive, they often suffer from poor selectivity and instability.[3] α-chloroacetamides are more stable but may require a highly activated nucleophile or prolonged incubation times for efficient reaction.[4] The 2-bromobutanoyl group represents a balance between reactivity and stability, making it a potentially attractive choice for targeted covalent inhibitor design.

However, a key consideration for α-halocarbonyls is their potential for off-target reactivity. The inherent reactivity of this warhead class means that selectivity is heavily dependent on the non-covalent binding affinity of the scaffold for the intended target. A high K_i is crucial to ensure that the warhead is preferentially localized at the desired binding site, minimizing reactions with other accessible nucleophiles, such as glutathione, in the cellular milieu.

Comparative Analysis with Other Electrophilic Warheads

The choice of an electrophilic warhead is a critical decision in the design of a covalent inhibitor. Below is a comparison of the α-halocarbonyl class with other commonly used warheads.

Warhead ClassMechanismTargeted ResiduesReactivityKey Considerations
α-Halocarbonyls S_N2Cys, His, LysModerate to HighGood balance of reactivity and stability; selectivity is highly dependent on scaffold affinity.
Michael Acceptors Michael AdditionCysTunableWidely used; reactivity can be modulated by substituents; potential for off-target reaction with glutathione.[5]
Vinyl Sulfonamides Michael AdditionCysModerateGenerally less reactive than acrylamides, potentially leading to improved selectivity.
Nitriles Nucleophilic AdditionCys, SerLow (Reversible)Often form reversible covalent adducts; can offer a good safety profile.
Epoxides Ring OpeningCys, Ser, HisHighHighly reactive and can be non-specific; often found in natural products.

Table 1: Comparison of common electrophilic warheads.

Experimental Protocols for Warhead Characterization

The objective evaluation of a novel electrophilic warhead requires rigorous experimental characterization. The following protocols provide a framework for assessing the kinetic parameters and cellular engagement of covalent inhibitors.

Kinetic Characterization of Covalent Inhibition

Objective: To determine the kinetic parameters K_i and k_inact, and the overall covalent efficiency k_inact/K_i.

Methodology: Progress Curve Analysis

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a suitable fluorogenic or chromogenic substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a dilution series of the covalent inhibitor in the assay buffer.

  • Kinetic Assay:

    • Initiate the enzymatic reaction by adding the substrate to the enzyme solution.

    • Simultaneously, add the inhibitor at various concentrations.

    • Monitor the reaction progress (fluorescence or absorbance) over time in a microplate reader.

  • Data Analysis:

    • The resulting progress curves will show a time-dependent decrease in the reaction rate as the enzyme is inactivated.

    • Fit the progress curves to the following equation for slow-binding inhibition to determine the observed rate of inactivation (k_obs) at each inhibitor concentration: [P] = (v_i / k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration, v_i is the initial velocity, and t is time.

    • Plot the calculated k_obs values against the inhibitor concentration [I] and fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I])

    • The covalent efficiency is then calculated as k_inact/K_i.

G cluster_0 Workflow A Prepare Enzyme, Substrate, and Inhibitor Solutions B Initiate Reaction and Monitor Progress Curves A->B C Fit Progress Curves to Determine k_obs B->C D Plot k_obs vs. [Inhibitor] C->D E Determine k_inact and Ki D->E F Calculate k_inact/Ki E->F

Figure 3: Workflow for kinetic characterization of covalent inhibitors.

Cellular Target Engagement Assay

Objective: To confirm that the covalent inhibitor engages with its intended target in a cellular context.

Methodology: Competitive Profiling using Activity-Based Protein Profiling (ABPP)

  • Cell Culture and Treatment:

    • Culture the desired cell line to the appropriate density.

    • Treat the cells with varying concentrations of the covalent inhibitor for a defined period.

  • Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

  • Probe Labeling:

    • Treat the lysate with a broad-spectrum, alkyne-tagged electrophilic probe that reacts with the same class of nucleophilic residues as the inhibitor (e.g., iodoacetamide-alkyne for cysteine).

    • The inhibitor-bound target protein will not be available to react with the probe.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-tagged probe.

  • Enrichment and Digestion:

    • Enrich the biotin-tagged proteins using streptavidin beads.

    • Perform on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.

  • Data Analysis:

    • A decrease in the signal for the target protein in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Conclusion and Future Perspectives

The 2-bromobutanoyl moiety, as a representative of the α-halocarbonyl class of electrophilic warheads, presents a viable option for the design of targeted covalent inhibitors. Its reactivity profile offers a middle ground between the highly reactive α-iodoacetamides and the more stable α-chloroacetamides. However, as with all covalent inhibitors, the ultimate success of a molecule bearing this warhead will be dictated by the intricate balance between on-target potency and off-target reactivity. The selectivity of such an inhibitor will be critically dependent on the non-covalent interactions of the parent scaffold, which drive the initial binding event and localize the warhead for efficient covalent modification.

Future efforts in the field will likely focus on the development of novel electrophilic warheads with finely tuned reactivity and expanded targeting capabilities beyond cysteine. The systematic application of the rigorous kinetic and proteomic profiling methods outlined in this guide will be paramount to the successful development of the next generation of safe and effective covalent therapeutics.

References

  • Ábrányi-Balogh, P., Petri, L., Imre, T., Szijj, P., Scarpino, A., Hrast, M., ... & Keserű, G. M. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European journal of medicinal chemistry, 160, 84-95.
  • Bara, G., & Cociorva, O. (2020). Bromo-Cyclobutenaminones as New Covalent UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibitors. Molecules, 25(21), 5131.
  • CAS. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv.
  • Gehringer, M., & Laufer, S. A. (2019). Recent Progress in Covalent Warheads for In Vivo Targeting of Endogenous Proteins. Molecules, 24(11), 2139.
  • He, Y., Zhang, Y., & Liu, Y. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. International Journal of Molecular Sciences, 23(21), 13083.
  • Schaefer, D., & Cheng, X. (2023). Recent Advances in Covalent Drug Discovery. International Journal of Molecular Sciences, 24(8), 7481.
  • Zanon, P. R. A., Yu, F., Musacchio, P. Z., Lewald, L., Zollo, M., Krauskopf, K., ... & Hacker, S. M. (2025). Profiling the proteome-wide selectivity of diverse electrophiles.
  • Zhang, T., Ganno, M. L., & Jin, J. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(18), 10355–10369.
  • Zhang, T., Ganno, M. L., & Jin, J. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(18), 10355–10369.
  • Zhang, Y., He, Y., & Liu, Y. (2020). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. Journal of Medicinal Chemistry, 63(22), 13867–13881.
  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). A kinetic method for the quantitative analysis of covalent enzyme inhibitors. Future medicinal chemistry, 2(6), 949-964.
  • Zanon, P. R., Yu, F., Musacchio, P. Z., Lewald, L., Zollo, M., Krauskopf, K., ... & Hacker, S. M. (2021). Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. ChemRxiv.
  • Zanon, P. R., Yu, F., Musacchio, P. Z., Lewald, L., Zollo, M., Krauskopf, K., ... & Hacker, S. M. (2021). Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. ChemRxiv.
  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Kinetic mechanisms of covalent inhibition. Future medicinal chemistry, 2(6), 949-964.
  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Guengerich, F. P. (2012). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. Chemical research in toxicology, 25(12), 2615-2628.
  • Jorgensen, W. L. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of the American Chemical Society, 135(42), 15829-15838.
  • PubChem. (n.d.). Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate. Retrieved from [Link]

  • Weerapana, E., & Cravatt, B. F. (2009). Cysteine Reactivity Across the Sub-Cellular Universe. Current opinion in chemical biology, 13(5-6), 526-532.
  • Forman, H. J., & Fukuto, J. M. (2009). Transduction of Redox Signaling by Electrophile-Protein Reactions. Chemical research in toxicology, 22(8), 1361-1373.
  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free radical biology & medicine, 80, 148-157.
  • PubChem. (n.d.). Ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-3-carboxylate. Retrieved from [Link]

  • Wang, C., Tu, Y., Han, J., & Guo, Y. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. IOP Conference Series: Materials Science and Engineering, 231, 012096.
  • BenchChem. (2025). A Comparative Analysis of the Stability of Chloro vs. Bromo Analogs of 5-Methoxypyridin-2-amine.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
  • Petrassi, H. M., Wu, T. Y., & Tuntland, T. (2019). Targeted covalent inhibitors. Annual review of pharmacology and toxicology, 59, 347-367.
  • Shindo, N., & Fushinobu, S. (2020). Covalent inhibitors: a rational approach to drug discovery. Journal of medicinal chemistry, 63(14), 7433-7452.
  • PubChem. (n.d.). Ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-3-carboxylate. Retrieved from [Link]

  • Lonsdale, R., & Ward, R. A. (2018). Structure-based design of covalent inhibitors. Chemical Society Reviews, 47(11), 3816-3830.
  • Potashman, M. H., & Duggan, M. E. (2009). Covalent modifiers: an old approach to new medicines. Journal of medicinal chemistry, 52(5), 1231-1246.

Sources

A Researcher's Guide to Profiling Covalent Probe Selectivity: Assessing the Cross-Reactivity of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Chemical Proteomics

This guide provides a comprehensive framework for assessing the proteome-wide selectivity of a novel covalent probe, Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate . We will present a detailed, field-proven methodology centered on competitive activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for defining the on- and off-target landscape of covalent inhibitors.[1][7] This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate new chemical tools for proteomic studies.

The Probe in Focus: this compound

This compound is a synthetic compound featuring two key moieties: a piperidine-3-carboxylate scaffold and a 2-bromobutanoyl reactive group.

  • The "Warhead": 2-Bromobutanoyl Group. This α-haloamide is an electrophilic group designed to covalently react with nucleophilic amino acid residues within a protein's active or binding site.[8] Its reactivity is primarily directed towards the catalytic serine residue found in serine hydrolases, one of the largest and most diverse enzyme families in mammals.[9][10][11] However, cross-reactivity with other nucleophilic residues, such as cysteine or lysine, is a distinct possibility that must be experimentally evaluated.[12][13]

  • The "Scaffold": Ethyl piperidine-3-carboxylate. This portion of the molecule dictates the probe's physicochemical properties and provides the binding determinants that orient the warhead within the protein's active site. The specific stereochemistry and conformation of the piperidine ring can significantly influence binding affinity and, consequently, selectivity.[14]

Given its structure, this compound is hypothesized to be an activity-based probe for the serine hydrolase enzyme superfamily.[15] Our goal is to experimentally determine how selectively it interacts with its intended targets versus the rest of the proteome.

The Comparative Framework: Benchmarking Against Established Probes

To objectively assess the performance of our test compound, it must be compared against well-characterized alternatives. The choice of comparators is critical for contextualizing the experimental data.

  • The Broad-Spectrum Probe: Fluorophosphonate-Biotin (FP-Biotin). This is a classic, highly reactive probe for profiling serine hydrolases.[11] FP probes are considered "broad-spectrum" because they label a large number of enzymes within this class, making them ideal for competitive ABPP experiments where the goal is to see which of these many targets are blocked by the test inhibitor.[9] In our workflow, FP-Biotin will serve as the reporter probe to visualize the activity of the entire serine hydrolase family.

  • The High-Selectivity Control: A Known Selective Inhibitor. For this guide, we will hypothesize the use of a well-documented, highly selective inhibitor for a specific serine hydrolase, such as URB597 for Fatty Acid Amide Hydrolase (FAAH). This compound serves as a crucial benchmark. In a competitive assay, it should potently block FP-Biotin labeling of FAAH with minimal impact on other serine hydrolases, demonstrating what a truly selective profile looks like.

  • The Test Probe: this compound. This is the compound under investigation. We will assess its ability to prevent FP-Biotin labeling across the proteome in a concentration-dependent manner.

Experimental Design: A Roadmap for Cross-Reactivity Profiling

The gold-standard method for evaluating the selectivity of a covalent probe is competitive activity-based protein profiling (ABPP) coupled with quantitative mass spectrometry.[1][4][16] This approach allows for the unbiased, proteome-wide identification and quantification of probe targets in a native biological context.

The logic of the experiment is as follows: a proteome (from cell lines or tissues) is first incubated with the test inhibitor (our piperidine compound) across a range of concentrations. This allows the inhibitor to bind to its specific targets. Subsequently, a broad-spectrum, reporter-tagged probe (FP-Biotin) is added, which labels the active sites of all accessible serine hydrolases. If our test inhibitor has bound to a particular enzyme, it will block the active site, preventing the FP-Biotin probe from labeling it. By enriching the biotin-tagged proteins and analyzing them with mass spectrometry, we can quantify which proteins show a decreased signal in the presence of our inhibitor. This decrease in signal directly corresponds to target engagement.

ABPP_Workflow cluster_prep Sample Preparation cluster_competition Competitive Labeling cluster_enrichment Target Enrichment cluster_analysis Data Acquisition & Analysis p1 Harvest Cells / Tissue p2 Prepare Proteome Lysate p1->p2 c1 Incubate Lysate with This compound (Dose-Response) p2->c1 c2 Add Broad-Spectrum Reporter Probe (FP-Biotin) c1->c2 e1 Add Streptavidin Beads c2->e1 e2 Enrich Biotinylated Proteins e1->e2 e3 On-Bead Tryptic Digestion e2->e3 a1 LC-MS/MS Analysis of Peptides e3->a1 a2 Database Search & Protein Identification a1->a2 a3 Quantitative Analysis: Target Engagement vs. Concentration a2->a3 a4 Identify On- and Off-Targets a3->a4

Figure 1: Workflow for Competitive ABPP-MS.

Detailed Methodologies

Protocol 1: Competitive Activity-Based Protein Profiling

This protocol describes the core biochemical steps for profiling the probe in a human cell lysate (e.g., from HEK293T or SH-SY5Y cells).

  • Proteome Preparation:

    • Culture cells to ~80-90% confluency. Harvest by scraping and wash 3x with ice-cold PBS.

    • Lyse the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) via sonication on ice.

    • Clarify the lysate by centrifugation at 100,000 x g for 45 minutes at 4°C.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay). Normalize the concentration to 1 mg/mL with lysis buffer. This is your proteome stock.

  • Competitive Inhibition:

    • Set up a series of microcentrifuge tubes. For each concentration of the test probe, you will need a separate tube. A typical dose-response might include 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, and a vehicle control (DMSO).

    • To 49.5 µL of the proteome stock (1 mg/mL), add 0.5 µL of the corresponding stock solution of This compound (or DMSO for the vehicle control).

    • Incubate for 30 minutes at 37°C with gentle shaking. The rationale for this pre-incubation is to allow the covalent probe sufficient time to find and react with its targets before the reporter probe is introduced.

  • Reporter Probe Labeling:

    • Prepare a stock solution of FP-Biotin in DMSO.

    • Add 1 µL of 50 µM FP-Biotin to each reaction tube to achieve a final concentration of 1 µM.

    • Incubate for another 30 minutes at 37°C. This concentration of FP-Biotin is typically sufficient to label the majority of active serine hydrolases without causing excessive background.

  • Protein Enrichment:

    • Quench the labeling reaction by adding 50 µL of 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes. (This aliquot can be saved for validation by gel-based analysis).

    • For the mass spectrometry sample, add 1 mL of ice-cold PBS to the remaining reaction mixture.

    • Add 25 µL of a pre-washed high-capacity streptavidin-agarose bead slurry to each tube.

    • Incubate overnight at 4°C on a rotator to allow for the capture of biotinylated proteins.

  • On-Bead Digestion for MS Analysis:

    • Wash the beads extensively to remove non-specifically bound proteins: 3x with 0.1% SDS in PBS, and 3x with PBS alone.

    • Resuspend the beads in 100 µL of 50 mM Tris-HCl pH 8.0 containing 2 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.[13]

    • Add 1 µg of sequencing-grade trypsin and incubate overnight at 37°C with shaking.

    • Collect the supernatant containing the digested peptides. The peptides are now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis and Data Processing
  • Liquid Chromatography (LC):

    • Peptides are typically separated on a reverse-phase C18 column using a multi-step gradient of acetonitrile in 0.1% formic acid. A long gradient (e.g., 120-180 minutes) is recommended for deep proteome coverage.[17]

  • Mass Spectrometry (MS):

    • The analysis can be performed using either Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).[18][19]

    • In DDA mode, the mass spectrometer acquires a full MS1 scan followed by MS/MS scans of the most abundant precursor ions.[18]

    • In DIA mode, the instrument systematically fragments all ions within predefined mass-to-charge windows, offering potentially more comprehensive quantification.[19]

    • Key parameters include high resolution for both MS1 and MS/MS scans (e.g., >60,000) to ensure accurate mass measurement.

  • Data Analysis:

    • Raw MS files are processed using specialized software such as MaxQuant, Proteome Discoverer, or Spectronaut.[20][21]

    • Peptide sequences are identified by searching the MS/MS spectra against a human protein database (e.g., UniProt).

    • The software will generate label-free quantification (LFQ) intensities for each identified protein in each sample.

    • Target engagement is calculated by comparing the LFQ intensity of a protein in a probe-treated sample to its intensity in the vehicle (DMSO) control sample. A ratio of <1 indicates that the test probe has inhibited the binding of the FP-Biotin reporter probe.

    • Plot the engagement ratio against the logarithm of the inhibitor concentration to generate dose-response curves and calculate IC₅₀ values for each identified protein.

Data Presentation and Interpretation

The quantitative output from the mass spectrometry experiment allows for a direct comparison of probe performance. The results should be summarized in a clear, accessible format.

Table 1: Comparative Selectivity Profile of Serine Hydrolase Probes

Protein TargetFunctionThis compound (IC₅₀)Selective Inhibitor (URB597) (IC₅₀)On/Off-Target Classification
FAAH Endocannabinoid metabolism50 nM 5 nM On-Target
MAGL Endocannabinoid metabolism1.2 µM > 100 µMOff-Target
ABHD6 Lipid metabolism800 nM > 100 µMOff-Target
LYPLA1 Lysophospholipase75 nM > 100 µMOn-Target
CES1 Carboxylesterase> 25 µM> 100 µMNot a target
PRCP Prolylcarboxypeptidase5.5 µM > 100 µMOff-Target
FAP Fibroblast activation protein> 25 µM> 100 µMNot a target

This table presents hypothetical data for illustrative purposes.

Interpreting the Data:

  • On-Targets: Proteins that are potently inhibited in a dose-dependent manner (e.g., FAAH and LYPLA1, with low nM IC₅₀ values) are considered high-confidence "on-targets."

  • Off-Targets: Proteins that are inhibited only at higher concentrations (e.g., MAGL, ABHD6, PRCP with µM IC₅₀ values) are classified as "off-targets."[6][22] The ~100-fold or greater difference in potency between on- and off-targets is a common benchmark for a reasonably selective probe.

  • Non-Targets: Proteins that are not significantly inhibited even at the highest tested concentrations (e.g., CES1, FAP) are considered non-targets.

  • Benchmarking: The comparison with URB597 validates the experimental system. As expected, it is highly potent and selective for its known target, FAAH. Our test probe, while potent against FAAH and LYPLA1, shows a broader off-target profile than URB597, an essential piece of information for its future use.

Visualizing the Biological Implications of Cross-Reactivity

Off-target engagement is not merely a technical footnote; it can have significant biological consequences. A diagram of a hypothetical signaling pathway can illustrate why selectivity is paramount.

Pathway_Impact cluster_probeA Selective Probe A cluster_probeB Non-Selective Probe B (Test Probe) cluster_pathways Cellular Pathways pA Probe A tA Target Protein 1 (e.g., FAAH) pA->tA Binds & Inhibits path1 Pathway X (Endocannabinoid Signaling) tA->path1 pB Probe B tB1 Target Protein 1 (e.g., FAAH) pB->tB1 Binds & Inhibits tB2 Off-Target Protein 2 (e.g., MAGL) pB->tB2 Binds & Inhibits tB1->path1 path2 Pathway Y (Lipid Metabolism) tB2->path2 outcome1 Phenotype 1 (e.g., Analgesia) path1->outcome1 outcome2 Phenotype 2 (e.g., Metabolic Disruption) path2->outcome2

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold. The conformational flexibility of the piperidine ring, coupled with its ability to engage in crucial hydrogen bonding and ionic interactions, allows for the precise three-dimensional positioning of substituents to optimize binding with biological targets. Consequently, the development of efficient, stereoselective, and versatile synthetic routes to access structurally diverse substituted piperidines is a perpetual focus for researchers in the pharmaceutical and agrochemical industries.

This guide provides an in-depth comparative analysis of the most prominent and impactful synthetic strategies for the preparation of substituted piperidines. We will delve into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices and their impact on reaction outcomes. This comparison is supported by experimental data, detailed protocols for key transformations, and a critical evaluation of the strengths and limitations of each approach, empowering researchers to make informed decisions in their synthetic endeavors.

Comparative Overview of Key Synthetic Strategies

The synthesis of substituted piperidines can be broadly categorized into methods that construct the ring (cyclization strategies) and those that modify a pre-existing ring system. This guide will focus on four principal cyclization strategies that have proven to be both versatile and widely adopted: Catalytic Hydrogenation of Pyridines, Reductive Amination, Aza-Diels-Alder Reaction, and Ring-Closing Metathesis. We will also explore the burgeoning fields of biocatalysis and organocatalysis, which offer powerful tools for asymmetric synthesis.

FeatureCatalytic Hydrogenation of PyridinesReductive AminationAza-Diels-Alder ReactionRing-Closing Metathesis (RCM)
Key Transformation Reduction of an aromatic pyridine ringFormation of two C-N bonds via imine/iminium ion intermediates[4+2] cycloaddition to form the piperidine ringIntramolecular olefin metathesis to form a tetrahydropyridine
Key Advantages Atom economical, direct, access to a wide range of substitution patternsConvergent, good for polyhydroxylated piperidines, mild conditionsHigh stereocontrol, convergent, rapid complexity generationExcellent functional group tolerance, good for complex and macrocyclic structures
Key Limitations Often requires harsh conditions (high pressure/temp), catalyst poisoning, over-reductionSubstrate-dependent stereoselectivity, potential for side reactionsLimited by the availability of suitable dienes and dienophilesRequires synthesis of diene precursors, expensive catalysts
Stereocontrol Often substrate-directed, can be challengingDependent on substrate and reducing agentHighly stereospecific, excellent for diastereoselective synthesisDependent on catalyst and substrate stereochemistry

Catalytic Hydrogenation of Pyridines: The Direct Approach

The catalytic hydrogenation of substituted pyridines is arguably the most direct and atom-economical route to the corresponding piperidines. This method involves the formal addition of three molecules of hydrogen across the aromatic ring. While conceptually simple, the inherent aromatic stability of the pyridine ring and the potential for catalyst poisoning by the basic nitrogen atom present significant challenges.

Mechanistic Insights and Experimental Causality

The mechanism of pyridine hydrogenation on a heterogeneous catalyst surface is a stepwise process. The pyridine molecule adsorbs onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The reaction typically proceeds through dihydropyridine and tetrahydropyridine intermediates.

Pyridine Pyridine Adsorbed_Pyridine Adsorbed Pyridine on Catalyst Surface Pyridine->Adsorbed_Pyridine + Catalyst Dihydropyridine Dihydropyridine Intermediate Adsorbed_Pyridine->Dihydropyridine + H₂ Tetrahydropyridine Tetrahydropyridine Intermediate Dihydropyridine->Tetrahydropyridine + H₂ Piperidine Piperidine Tetrahydropyridine->Piperidine + H₂ Amino_Aldehyde Amino-aldehyde Precursor Iminium_Ion Cyclic Iminium Ion Amino_Aldehyde->Iminium_Ion Intramolecular Condensation (Mildly Acidic) Piperidine Substituted Piperidine Iminium_Ion->Piperidine + Reducing Agent (e.g., NaBH₃CN) cluster_0 Concerted Pathway cluster_1 Stepwise Pathway Diene_c Diene TS_c [4+2] Transition State Diene_c->TS_c Imine_c Imine (Dienophile) Imine_c->TS_c Cycloadduct_c Tetrahydropyridine TS_c->Cycloadduct_c Diene_s Diene Mannich_Intermediate Mannich Intermediate Diene_s->Mannich_Intermediate Imine_s Imine (Activated) Imine_s->Mannich_Intermediate + Lewis Acid Michael_Adduct Michael Adduct Mannich_Intermediate->Michael_Adduct Intramolecular Michael Addition Cycloadduct_s Tetrahydropyridine Michael_Adduct->Cycloadduct_s Catalyst [Ru]=CHR¹ Metallacyclobutane1 Metallacyclobutane Intermediate Catalyst->Metallacyclobutane1 + Alkene Diene Acyclic Diene Precursor Diene->Metallacyclobutane1 New_Alkylidene New Ruthenium Alkylidene Metallacyclobutane1->New_Alkylidene Retro [2+2] Metallacyclobutane2 Intramolecular Metallacyclobutane New_Alkylidene->Metallacyclobutane2 Intramolecular [2+2] Product Tetrahydropyridine + [Ru]=CH₂ Metallacyclobutane2->Product Retro [2+2] Product->Catalyst Regeneration Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine Proline L-Proline Catalyst Proline->Enamine Mannich_Adduct Mannich Adduct Enamine->Mannich_Adduct Piperideine Δ¹-Piperideine Piperideine->Mannich_Adduct Pelletierine (+)-Pelletierine Mannich_Adduct->Pelletierine Hydrolysis

In vivo stability comparison of bromo- vs chloro-alkylating agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Stability of Bromo- vs. Chloro-Alkylating Agents

For drug development professionals and researchers in oncology, the choice of a halogen in an alkylating agent is a critical decision that profoundly impacts the compound's therapeutic index. This guide provides a comparative analysis of bromo- versus chloro-alkylating agents, focusing on the core trade-off between chemical reactivity and in vivo stability. By synthesizing fundamental chemical principles with practical experimental insights, we aim to elucidate the causality behind experimental design and data interpretation in this crucial area of cancer research.

The Halogen's Role: A Fundamental Look at Reactivity

Alkylating agents exert their cytotoxic effects by covalently modifying DNA, primarily at the N7 position of guanine.[1][2][3] This process, which disrupts DNA replication and transcription, ultimately triggers apoptosis (programmed cell death).[4][5][6] For many nitrogen mustards, the key step is an intramolecular cyclization to form a highly reactive aziridinium ion, which is the ultimate alkylating species.[1][4][7]

The identity of the halogen atom on the alkyl chain directly governs the rate of this activation step. The fundamental principle at play is leaving group ability . A good leaving group is a weak base that is stable on its own. When comparing bromide (Br⁻) and chloride (Cl⁻):

  • Acidity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, bromide is a weaker base than chloride.[8]

  • Polarizability: Bromine is larger and more polarizable than chlorine, allowing it to better stabilize the negative charge as it departs.[9]

Therefore, bromide is a better leaving group than chloride .[8][10] This means a bromo-alkylating agent will form the reactive aziridinium ion intermediate more rapidly than its chloro-analogue, making it inherently more reactive.[11]

Caption: Mechanism of nitrogen mustard activation.

The In Vivo Conundrum: Reactivity vs. Stability

While high reactivity might seem advantageous for killing cancer cells, it presents a significant challenge in a complex biological system. The concept of in vivo stability is a delicate balance: an ideal agent must be stable enough to travel through the bloodstream and reach the tumor, yet reactive enough to alkylate its target DNA upon arrival.

  • Bromo-Alkylating Agents (High Reactivity): Their rapid reactivity can lead to indiscriminate reactions with off-target nucleophiles such as water, plasma proteins, and intracellular glutathione.[6] This has two major consequences:

    • Rapid Degradation: The drug is cleared from circulation quickly, reducing the amount that reaches the tumor.

    • Off-Target Toxicity: Reactions with proteins and other molecules can cause systemic toxicity.[12][13]

  • Chloro-Alkylating Agents (Moderate Reactivity): Their relative stability allows them to persist longer in circulation. This increased plasma half-life provides a greater opportunity to accumulate in tumor tissue, potentially leading to a wider therapeutic window and a better toxicity profile.

This trade-off is the central hypothesis to be tested in any comparative in vivo study.

Designing a Comparative In Vivo Study

To objectively compare these two classes of agents, a well-designed pharmacokinetic (PK) and biodistribution study is essential.

Objective: To quantify and compare the plasma half-life, tissue distribution, and target engagement (DNA adduct formation) of a matched pair of bromo- and chloro-alkylating agents.

Experimental Model: The laboratory mouse is the most common and appropriate model for initial in vivo cancer research due to its genetic similarity to humans, cost-effectiveness, and established protocols.[14][15] Using immunodeficient mice (e.g., BALB/c nude) bearing human tumor xenografts allows for the assessment of efficacy against human cancers.[16]

Workflow: The study involves administering the compounds to tumor-bearing mice, collecting blood and tissues at specific time points, and using highly sensitive analytical methods to quantify the parent drug and its metabolites.

Experimental_Workflow cluster_analysis Sample Analysis start Start: Tumor-Bearing Mice dosing Dose Administration (IV or IP) Bromo- vs Chloro-Agent Cohorts start->dosing sampling Timed Sample Collection dosing->sampling blood Blood Sampling (Plasma Separation) sampling->blood tissue Tissue Harvesting (Tumor, Liver, Kidney) sampling->tissue plasma_prep Plasma Protein Precipitation blood->plasma_prep tissue_prep Tissue Homogenization & Extraction tissue->tissue_prep lcms LC-MS/MS Quantification (Parent Drug) plasma_prep->lcms tissue_prep->lcms adduct_analysis DNA Extraction & Adduct Analysis (LC-MS/MS) tissue_prep->adduct_analysis data Data Interpretation: PK Parameters, Tissue Distribution, DNA Adduct Levels lcms->data adduct_analysis->data

Caption: Workflow for in vivo comparative stability study.

Hypothetical Data & Interpretation

To illustrate the expected outcomes, we present hypothetical data for two structurally analogous compounds: "Bromo-Mustard X" and "Chloro-Mustard Y".

Table 1: Comparative Pharmacokinetic Parameters in Plasma

ParameterBromo-Mustard XChloro-Mustard YRationale for Difference
Half-Life (t½) 0.5 hours2.5 hoursHigher reactivity of the bromo-agent leads to faster clearance.
Cmax (ng/mL) 12001500Slower clearance of the chloro-agent allows it to reach a higher peak concentration.
AUC (ng·h/mL) 9504500Greater stability of the chloro-agent results in significantly higher overall drug exposure.

Interpretation: The data clearly show that the bromo-derivative is cleared from plasma much more rapidly than the chloro-derivative. This supports the hypothesis that its higher reactivity leads to lower in vivo stability.

Table 2: Tissue Distribution at 2 Hours Post-Dose (ng/g tissue)

TissueBromo-Mustard XChloro-Mustard YRationale for Difference
Tumor 150550The longer plasma half-life of the chloro-agent allows for greater accumulation in the tumor tissue.
Liver 80300Higher systemic exposure of the chloro-agent leads to higher levels in metabolically active organs.
Kidney 50200Reflects higher systemic exposure and clearance pathway for the more stable chloro-agent.

Interpretation: The superior stability of Chloro-Mustard Y allows for more effective delivery to the target tumor site. The bromo-analogue is largely cleared before it can accumulate significantly.

Detailed Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol provides a self-validating system for assessing the in vivo stability of test compounds.

Materials:

  • Test Compounds: Bromo- and Chloro-alkylating agents

  • Vehicle: e.g., 10% DMSO, 40% PEG300, 50% Saline (must be optimized for solubility)[17][18]

  • Animals: 6-8 week old BALB/c nude mice with established tumor xenografts (e.g., HCT116)

  • Analytical: HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)[19][20]

Methodology:

  • Formulation Preparation:

    • Prepare a sterile formulation of each compound in the vehicle at the desired concentration (e.g., 1 mg/mL) on the day of use.[17]

    • Ensure complete dissolution and filter through a 0.22 µm syringe filter.

  • Animal Dosing:

    • Acclimate animals for at least one week prior to the study.

    • Randomize mice into treatment groups (n=3-4 mice per time point per compound).

    • Administer a single dose of the compound (e.g., 10 mg/kg) via intravenous (IV) tail vein injection. Record the exact time of dosing.

  • Sample Collection:

    • At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h), collect blood via cardiac puncture into EDTA-coated tubes.

    • Immediately centrifuge blood (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C.

    • Immediately following blood collection, perfuse the mouse with saline, then excise and weigh key tissues (tumor, liver, kidney). Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Sample Preparation for LC-MS/MS Analysis:

    • Plasma: Thaw samples on ice. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins. Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 min). Transfer the supernatant for analysis.[19]

    • Tissues: Homogenize the weighed tissue in a suitable buffer. Perform a liquid-liquid or solid-phase extraction to isolate the drug from the tissue matrix.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the parent compounds. This involves optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor/product ion transitions).

    • Generate a standard curve using known concentrations of the analyte in the corresponding matrix (plasma, tissue homogenate) to enable accurate quantification.

Conclusion: A Strategic Choice in Drug Design

The comparison between bromo- and chloro-alkylating agents highlights a fundamental principle in drug development: the optimization of pharmacokinetics through structural modification.

  • Bromo-alkylating agents offer high intrinsic reactivity. This can be an advantage if rapid, potent cytotoxicity is required and the drug can be delivered directly to the tumor (e.g., via intra-tumoral injection). However, for systemic administration, their poor stability often leads to a low therapeutic index.

  • Chloro-alkylating agents provide superior in vivo stability. This enhanced stability increases the likelihood of the drug reaching its target, often resulting in better efficacy and an improved safety profile in preclinical models.[21] Many clinically successful alkylating agents, such as cyclophosphamide and melphalan, are chloro-derivatives.[3][22]

Ultimately, the choice is not absolute. A drug developer might choose a bromo-derivative for a targeted delivery system where stability is less of a concern, or a chloro-derivative for conventional systemic therapy. This guide demonstrates that a rational, data-driven approach, grounded in an understanding of chemical principles and supported by robust in vivo experimental design, is paramount to making the right strategic choice.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Carlow, D. C., et al. (2019). Measurement of the DNA alkylating agents busulfan and melphalan in human plasma by mass spectrometry.
  • BenchChem. (n.d.). A Comparative Guide to the DNA Alkylating Efficiency of Nitrogen Mustards. BenchChem.
  • Various Authors. (2014).
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies with CB10-277. BenchChem.
  • Prakash, A. S., et al. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical Research in Toxicology, 8(2), 316-320.
  • Bentham Science Publishers. (n.d.).
  • Thomas, A. B., et al. (2018). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs.
  • Klanjsek, T., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed Central.
  • MDPI. (n.d.).
  • Various Authors. (n.d.). Why is chlorine the right leaving group but not bromine (or iodine)? Reddit.
  • Vitale, J. (2025). The Role of Mouse Models in Drug Discovery. Taconic Biosciences.
  • Karim, M. A., et al. (2022). Role of animal models in biomedical research: a review. PubMed Central.
  • Chemistry Learner. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Chemistry Learner.
  • AxisPharm. (2022).
  • Various Authors. (2020). Better Leaving Group: Bromide VS Chloride. Reddit.
  • Leah4sci. (2013).
  • NIH. (n.d.). Spontaneous and Induced Animal Models for Cancer Research. PubMed Central.
  • Chem Help ASAP. (2023). in vivo preclinical studies for drug discovery. YouTube.
  • Teicher, B. A., et al. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Cancer Research, 49(21), 5949-5953.
  • Shabalina, S. A., & Tatusova, T. A. (2019). Understanding off-target effects through hybridization kinetics and thermodynamics. PubMed Central.
  • ChemistryViews. (2015).
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies with "Anticancer Agent 28". BenchChem.
  • Goulet, A., et al. (2020).
  • BenchChem. (n.d.).
  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Assay Guidance Manual.
  • MDPI. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI.
  • Zhang, X., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central.
  • Liv Hospital. (n.d.). Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. Liv Hospital.
  • Zhang, X., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing.
  • Kaur, J., et al. (2007). Alkylating agents and cancer therapy.
  • Gilar, M., et al. (1995). A procedure for selective DNA alkylation and detection by mass spectrometry. Nucleic Acids Research, 23(8), 1367-1373.
  • Conry, L. B., et al. (2022).
  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024). Cureus.

Sources

A Comparative Guide to the Cytotoxicity of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[1][3] In the field of oncology, piperidine derivatives have emerged as a promising class of molecules with potent and diverse anticancer activities.[4][5] These compounds can activate several molecular pathways, which can lead to the apoptosis of cancer cells.[6]

This guide provides a comparative analysis of selected piperidine derivatives, summarizing their cytotoxic profiles against various cancer cell lines, elucidating their common mechanisms of action, and offering a detailed experimental protocol for their evaluation.

Comparative Cytotoxicity of Piperidine Derivatives

The in vitro cytotoxic activity of various piperidine derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for this evaluation. A lower IC50 value indicates greater potency.

The following table summarizes the IC50 values of several notable piperidine derivatives against a range of human cancer cell lines, providing a snapshot of their structure-activity relationships.

Compound/SeriesCancer Cell LineCell TypeIC50 (µM)Reference
Compound 17a PC3Prostate0.81[4][5]
MGC803Gastric1.09[4]
MCF-7Breast1.30[4]
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[4]
MDA-MB-231Breast (ER-)1.2 ± 0.12[4]
trans-[PtCl2(4-pic)(pip)] C-26Colon4.5[7]
OV-1063Ovarian6.5[7]
Furan-pyrazole piperidines OVCAR-8Ovarian0.1 - 15.8[1]
HCT116Colon0.2 - 21.4[1]
Piperine HepG2Liver97[8]
Hep3BLiver58[8]
Compound 14 (Coumarin-piperidine hybrid) MCF-7Breast3.53[9]
HCT-116Colon8.10[9]
HepG-2Liver7.79[9]

This table synthesizes data from multiple sources. Experimental conditions may vary between studies.

Mechanistic Insights: Induction of Apoptosis

A common mechanism underlying the cytotoxicity of many piperidine-containing compounds is the induction of apoptosis, or programmed cell death.[6] This is often achieved through the intrinsic (mitochondrial) pathway, which involves a cascade of intracellular signaling events.

Several studies have shown that piperidine derivatives can modulate the expression of key proteins in the Bcl-2 family.[6] Specifically, they tend to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[10]

The released cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3.[6][10] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

Piperidine_Apoptosis_Pathway cluster_mito Mitochondrial Regulation Piperidine Piperidine Compound ROS ↑ ROS Generation Piperidine->ROS Induces Oxidative Stress Bax ↑ Bax Piperidine->Bax Bcl2 ↓ Bcl-2 Piperidine->Bcl2 Mito Mitochondrion ROS->Mito Damages Membrane CytoC Cytochrome c Release Mito->CytoC Bax->Mito Promotes Pore Formation Bcl2->Mito Inhibits Pore Formation Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) CytoC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway commonly induced by cytotoxic piperidine compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

To quantitatively assess the cytotoxic effects of piperidine compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method.[11] The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[11] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells. This can be quantified by dissolving the formazan crystals in a suitable solvent and measuring the absorbance at a specific wavelength (typically 570-590 nm).

Materials:

  • Piperidine compound stock solution (dissolved in DMSO or other suitable solvent)

  • 96-well flat-bottom sterile plates

  • Appropriate cancer cell line and complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO, or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[12]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.

    • Include wells with medium only to serve as a background control.[13]

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine compound in a complete culture medium from the stock solution.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Also, include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Return the plate to the incubator and incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

    • The plate should be read within 1 hour of adding the solubilization solution.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Defense Technical Information Center. [Link]

  • Anticancer agents containing a piperidine-2,6-dione scaffold or a propanamide linker. ResearchGate. [Link]

  • Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. National Institutes of Health. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS-mitochondria-associated signalling pathway. National Institutes of Health. [Link]

  • Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells. ResearchGate. [Link]

  • Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. PubMed. [Link]

  • Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. National Institutes of Health. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential operational and safety protocols for the proper disposal of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate. As a specialized alpha-brominated acylpiperidine derivative, this compound presents multiple chemical hazards that necessitate a rigorous and informed disposal strategy. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug development and chemical synthesis. Our objective is to provide a clear, scientifically-grounded framework that ensures safety, compliance, and environmental stewardship, reinforcing our commitment to supporting your work beyond the product itself.

Hazard Assessment and Chemical Profile

A comprehensive understanding of a compound's reactivity is the cornerstone of its safe management. This compound does not have an extensive public toxicology profile; therefore, its hazards must be inferred from its constituent functional groups:

  • α-Bromo Acyl Group: This is the most significant feature for disposal considerations. Analogous to acyl halides, this group is highly susceptible to nucleophilic attack.[1] It will readily react with water (hydrolysis) and other nucleophiles, potentially in an exothermic manner. The bromine atom at the alpha position is a good leaving group, making the compound a potent alkylating agent, which implies potential toxicity and mutagenicity.[2][3]

  • Piperidine Moiety: The piperidine ring is a cyclic secondary amine derivative. Piperidine itself is classified as a toxic, corrosive, and flammable liquid.[4][5][6] While the nitrogen in the target compound is acylated, reducing its basicity, the overall toxicological profile of piperidine derivatives requires cautious handling.

  • Brominated Organic Compound: As a class, brominated organic compounds require disposal via controlled, high-temperature incineration at licensed facilities to prevent the formation and release of hazardous byproducts.[7][8]

Given this profile, all waste containing this compound must be treated as hazardous chemical waste .

Key Chemical Data Summary
PropertyValue / InformationRationale / Source
Chemical Formula C₁₁H₁₈BrNO₃Calculated from structure.
Appearance Likely a liquid or low-melting solid.Based on similar piperidine carboxylate esters.[9]
Reactivity Moisture-sensitive; reactive towards nucleophiles (water, alcohols, bases).The α-bromo acyl group is analogous to reactive acyl bromides.[1][10]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone); slightly soluble in water with slow decomposition (hydrolysis).General property of similar organic esters.[9]
Primary Hazards Likely corrosive, toxic, and an alkylating agent. Environmental hazard.Inferred from piperidine and α-bromo acyl functional groups.[2][4][6]

Mandatory Disposal Protocol: Segregation and Professional Management

The only universally compliant and safe method for final disposal is through a licensed environmental waste management contractor. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[11] The process follows the "cradle-to-grave" hazardous waste management system established by the EPA.[12]

Step-by-Step Collection Procedure
  • Designate a Waste Container: Use a dedicated, chemically-resistant container (e.g., HDPE or glass) clearly labeled as "Hazardous Waste: Brominated Organic Liquid" or a similar designation required by your institution. The container must have a secure, tight-fitting lid.[11]

  • Segregate Waste Streams:

    • Concentrated Waste: Collect all unused or expired pure this compound in its designated container.

    • Dilute Waste: Collect solvent rinses (e.g., from glassware) and solutions from reactions containing the compound in a separate, appropriately labeled halogenated organic waste container.

    • Contaminated Solids: All contaminated personal protective equipment (PPE), pipette tips, and weighing papers must be collected in a separate, sealed bag or container labeled as "Hazardous Waste: Contaminated Solids."[11]

  • Proper Labeling: The waste container label must include, at a minimum:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date[13]

  • Safe Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.[14] This area must be well-ventilated, secure, and away from incompatible materials like strong acids or oxidizers.

  • Arrange for Pickup: Follow your institution's procedures to schedule a pickup by a licensed hazardous waste disposal company. Ensure all manifest documentation is completed accurately, as this creates the legal paper trail for the waste from your laboratory to its final disposal.[15]

Logical Disposal Workflow

The following diagram outlines the decision-making process for handling waste streams of this compound.

DisposalWorkflow Start Waste Generated (this compound) Segregate Segregate Waste (Concentrated, Dilute, Solid) Start->Segregate PreTreat Optional: Laboratory Pre-treatment (Deactivation of Reactive Group) Segregate->PreTreat For concentrated liquid waste ONLY, if deemed necessary and safe Collect Direct Collection (Primary Protocol) Segregate->Collect For all waste streams Store Store in Labeled, Closed Container in Designated Accumulation Area PreTreat->Store Collect->Store Final Transfer to Licensed Hazardous Waste Contractor Store->Final

Caption: Disposal decision workflow for this compound waste.

Optional Laboratory-Scale Pre-treatment Protocol

For experienced chemists, deactivating the highly reactive α-bromo acyl group prior to collection can be a valuable safety measure. This procedure converts the compound to a less reactive derivative but does not render the waste non-hazardous. The resulting material must still be disposed of as hazardous waste. The principle is a controlled basic hydrolysis.

Objective: To hydrolyze the 2-bromobutanoyl group to 2-hydroxybutanoate and sodium bromide.

WARNING: This procedure must be performed in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. The reaction may be exothermic.

Step-by-Step Hydrolysis Method
  • Preparation:

    • Place a stir bar in an appropriately sized flask or beaker within an ice-water bath on a magnetic stir plate.

    • If you have 10 mL of the compound, prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in water. A 5-10 fold molar excess is recommended.

  • Dilution: Dilute the this compound waste with an equal volume of a water-miscible solvent like tetrahydrofuran (THF) or acetone to help manage the reaction rate and improve solubility.

  • Controlled Addition:

    • Begin stirring the diluted waste solution in the ice bath.

    • Slowly add the 1 M sodium bicarbonate solution dropwise using an addition funnel or a pipette. Monitor for any temperature increase or gas evolution (CO₂). If the reaction becomes too vigorous, stop the addition immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for at least 2-4 hours to ensure the reaction goes to completion.

  • Verification (Optional): You can check for the completion of hydrolysis by taking a small aliquot and testing its pH. It should be neutral or slightly basic.

  • Final Collection: The resulting aqueous/organic mixture is still hazardous waste. Transfer it to your designated halogenated waste container, clearly noting the contents on the label (e.g., "Hydrolyzed this compound waste in water/THF").

  • Proceed with Mandatory Disposal: Store and dispose of this pre-treated waste according to the Mandatory Disposal Protocol outlined in Section 2.

References

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • SAFETY DATA SHEET - Piperidine. Fisher Scientific. [Link]

  • Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Acyl Bromide Definition. Fiveable. [Link]

  • Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.